molecular formula C11H10N2O B1337153 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde CAS No. 94938-03-1

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1337153
CAS No.: 94938-03-1
M. Wt: 186.21 g/mol
InChI Key: MTBHIZCUPAVJLC-UHFFFAOYSA-N
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Description

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHIZCUPAVJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441364
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94938-03-1
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest. This guide provides an in-depth analysis of the primary synthetic strategies for this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method. We will explore two principal pathways: the construction of the imidazole core followed by formylation, and the direct synthesis of the functionalized imidazole ring. Particular emphasis is placed on the widely employed Vilsmeier-Haack formylation and metalation-based approaches, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction and Strategic Overview

The imidazole ring is a privileged scaffold in drug discovery, present in compounds exhibiting a wide range of biological activities.[1][2][3] The title compound, this compound, serves as a versatile intermediate, with the aldehyde functional group enabling a plethora of subsequent chemical transformations such as reductive amination, oxidation, and olefination.

The synthetic approaches to this molecule can be broadly categorized into two retrosynthetic strategies:

  • Strategy A: Functional Group Interconversion. This approach begins with a pre-formed 1-methyl-2-phenyl-1H-imidazole scaffold, which is then functionalized at the C5 position. This is the most common and often most efficient route.

  • Strategy B: Ring Synthesis. This strategy involves constructing the imidazole ring from acyclic precursors in a manner that directly installs the required substituents, including the C5-carbaldehyde or a precursor group.

This guide will primarily focus on Strategy A, as it offers greater flexibility and is more widely documented.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-methyl-2-phenyl-1H-imidazole as the key precursor. The formyl group (CHO) can be introduced via an electrophilic formylating agent.

G target This compound precursor 1-methyl-2-phenyl-1H-imidazole target->precursor C-C Disconnection (Formylation) reagents Formylating Agent (e.g., Vilsmeier Reagent, DMF) precursor->reagents Requires

Caption: Retrosynthetic approach for the target aldehyde.

Synthetic Methodology I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The imidazole ring, particularly when N-alkylated, is sufficiently electron-rich to undergo this transformation.

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, ([(\text{CH}_3)_2\text{N=CHCl}]^+), known as the Vilsmeier reagent.[5][8] This reagent is a mild electrophile, making it selective for highly activated systems.[8]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1-methyl-2-phenyl-1H-imidazole ring attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the final aldehyde.[5][7]

The choice of POCl₃ as the activating agent is due to its effectiveness and relatively low cost. DMF serves as both a reagent and often as the solvent.[4][5]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Imidazole 1-methyl-2-phenyl- 1H-imidazole Iminium Iminium Salt Intermediate Imidazole->Iminium Attack on Vilsmeier Reagent Aldehyde Target Aldehyde Iminium->Aldehyde H2O H₂O Workup H2O->Iminium

Sources

An In-depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS: 94938-03-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a core imidazole ring substituted with methyl, phenyl, and carbaldehyde groups. The imidazole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including natural products and synthetic drugs. The presence of the phenyl and aldehyde functionalities provides versatile handles for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.

The strategic placement of the substituents on the imidazole ring influences its electronic properties and potential biological interactions. The aldehyde group, in particular, is a reactive moiety that can participate in a wide range of chemical transformations, allowing for the construction of diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 94938-03-1[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.22 g/mol [1]
Melting Point 94-96 °C[1]
Appearance Solid[1]
Hazard Irritant[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the precursor 1-methyl-2-phenyl-1H-imidazole, followed by its formylation via the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Precursor, 1-methyl-2-phenyl-1H-imidazole

The synthesis of the N-methylated imidazole precursor can be accomplished through various established methods for imidazole synthesis, followed by N-methylation. A common approach involves the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia, followed by methylation.

Experimental Protocol: Synthesis of 1-methyl-2-phenyl-1H-imidazole

This protocol is a representative procedure based on common methods for imidazole synthesis and N-alkylation.

Materials:

  • Benzil

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium hydroxide

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 2-phenyl-1H-imidazole: In a round-bottom flask, dissolve benzil (1 equivalent) and ammonium acetate (10 equivalents) in glacial acetic acid. To this solution, add formaldehyde (1.1 equivalents) and methylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • The product, 2-phenyl-1H-imidazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • N-methylation to 1-methyl-2-phenyl-1H-imidazole: Suspend the dried 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a base, such as powdered sodium hydroxide or potassium carbonate (1.5 equivalents).

  • Cool the mixture in an ice bath and add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-methyl-2-phenyl-1H-imidazole.

Part 2: Vilsmeier-Haack Formylation of 1-methyl-2-phenyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] The electron-rich imidazole ring of the precursor acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium salt intermediate, which is then hydrolyzed to the corresponding aldehyde.[4]

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 1-methyl-2-phenyl- 1H-imidazole Iminium_Intermediate Iminium Salt Intermediate Precursor->Iminium_Intermediate + Vilsmeier Reagent Product 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Workup)

Vilsmeier-Haack Reaction Workflow

Experimental Protocol: Vilsmeier-Haack Formylation

This detailed protocol is a plausible procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials:

  • 1-methyl-2-phenyl-1H-imidazole (precursor)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and anhydrous 1,2-dichloroethane (DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-2-phenyl-1H-imidazole (1 equivalent) in anhydrous DCE and add it to the dropping funnel.

  • Add the solution of the precursor to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may release HCl gas.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the connectivity of the atoms in the molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~9.8 (s, 1H)Aldehyde proton (-CHO)
~7.8 (s, 1H)Imidazole C4-H
~7.4-7.6 (m, 5H)Phenyl protons
~3.8 (s, 3H)Methyl protons (N-CH₃)

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methyl)
~2850-2750Aldehyde C-H stretch (Fermi doublet)
~1680-1660Aldehyde C=O stretch
~1600, 1480Aromatic C=C stretch
~1550-1450Imidazole ring stretching
~760, 700Phenyl C-H out-of-plane bending
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z Assignment
186[M]⁺ (Molecular ion)
185[M-H]⁺
157[M-CHO]⁺
104[C₆H₅CNCH₃]⁺
77[C₆H₅]⁺

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound has not been extensively reported in publicly available literature, the broader class of phenyl-imidazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Potential_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core_Compound 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde Reductive_Amination Reductive Amination Core_Compound->Reductive_Amination Wittig_Reaction Wittig Reaction Core_Compound->Wittig_Reaction Condensation Condensation Reactions Core_Compound->Condensation Oxidation Oxidation Core_Compound->Oxidation Anticancer Anticancer Agents Reductive_Amination->Anticancer e.g., Kinase Inhibitors Anti_inflammatory Anti-inflammatory Agents Wittig_Reaction->Anti_inflammatory e.g., Stilbene analogs Antifungal Antifungal Agents Condensation->Antifungal e.g., Azole derivatives Enzyme_Inhibitors Enzyme Inhibitors Oxidation->Enzyme_Inhibitors e.g., Carboxylic acid derivatives

Potential Derivatization and Therapeutic Applications

The aldehyde functionality can be readily converted into a variety of other functional groups, including amines (via reductive amination), alkenes (via Wittig-type reactions), and carboxylic acids (via oxidation). These transformations open up avenues for the synthesis of diverse libraries of compounds that can be screened for various biological activities. For instance, many kinase inhibitors, a significant class of anticancer drugs, feature substituted imidazole cores. Additionally, imidazole-containing compounds are well-known for their antifungal properties.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Pandey, A.; Singh, P.; Singh, P. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research2020 , 9 (10), 254-269. [Link]

  • Orhan, E.; Kose, M.; Alkan, D.; Öztürk, L. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry2019 , 6 (3), 373-382. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chornous, V. A.; Bratenko, M. K.; Vovk, M. V. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry2009 , 45 (8), 1206–1209. [Link]

  • PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link] (Note: A generic YouTube link is provided as the original may not be stable. Searching for "Vilsmeier-Haack Reaction Mechanism" will yield numerous educational videos.)

Sources

An In-Depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind experimental choices and to ensure scientific integrity through self-validating protocols and authoritative references.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, both natural and synthetic. Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicities, allow for a diverse range of intermolecular interactions. This makes imidazole-containing compounds excellent candidates for binding to biological targets such as enzymes and receptors. The incorporation of various substituents onto the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the rational design of potent and selective therapeutic agents. The aldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making imidazole aldehydes key building blocks in the synthesis of complex pharmaceutical compounds.

Physicochemical Properties

A critical aspect of drug development is the thorough characterization of the lead compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of this compound.

It is important to note the existence of a regioisomer, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (CAS No. 94938-02-0), which may be formed as a byproduct during synthesis. Careful analytical characterization is therefore essential to distinguish between these two isomers.

Table 1: Physicochemical Properties of this compound and its Regioisomer

PropertyThis compound1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde
CAS Number 94938-03-1[1][2][3]94938-02-0[4][5][6][7]
Molecular Formula C₁₁H₁₀N₂O[2]C₁₁H₁₀N₂O[6]
Molecular Weight 186.21 g/mol [2]186.21 g/mol [7]
Appearance Predicted: White to off-white solidWhite to off-white solid[4]
Melting Point Not explicitly reported. Expected to be a solid at room temperature.103-105 °C[4]
Boiling Point Not reported.Not available.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Soluble in organic solvents.
Density Not reported.Not available.

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is dominated by the aldehyde group and the substituted imidazole ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative can then be used for amide bond formation.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, or active methylene compounds in Knoevenagel condensations.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-phenyl-1H-imidazole.

Diagram 1: Proposed Synthesis of this compound

G 2-phenyl-1H-imidazole 2-phenyl-1H-imidazole 1-methyl-2-phenyl-1H-imidazole 1-methyl-2-phenyl-1H-imidazole 2-phenyl-1H-imidazole->1-methyl-2-phenyl-1H-imidazole Methylation (e.g., CH3I, base) This compound This compound 1-methyl-2-phenyl-1H-imidazole->this compound Formylation (Vilsmeier-Haack) G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 1-methyl-2-phenyl-1H-imidazole 1-methyl-2-phenyl-1H-imidazole Iminium Salt Intermediate Iminium Salt Intermediate 1-methyl-2-phenyl-1H-imidazole->Iminium Salt Intermediate + Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound + H2O

Caption: Key stages of the Vilsmeier-Haack formylation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized compounds. The following are the expected spectral characteristics for this compound.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aldehyde proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm. - Imidazole ring proton (H4): A singlet in the aromatic region, likely between δ 7.5-8.0 ppm. - Phenyl protons: Multiplets in the aromatic region, typically between δ 7.2-7.8 ppm. - N-methyl protons (CH₃): A singlet in the upfield region, around δ 3.5-4.0 ppm.
¹³C NMR - Aldehyde carbon (CHO): A signal in the highly deshielded region, around δ 180-190 ppm. - Imidazole ring carbons: Signals in the aromatic region, with C2 and C5 being the most deshielded. - Phenyl carbons: Signals in the aromatic region. - N-methyl carbon (CH₃): A signal in the upfield region, around δ 30-35 ppm.
FT-IR - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=N and C=C stretches (imidazole and phenyl): Absorption bands in the 1450-1600 cm⁻¹ region. - C-H stretches (aromatic and methyl): Absorption bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 186.21). - Fragmentation: Expect fragmentation patterns involving the loss of the aldehyde group (M-29) and other characteristic fragments of the imidazole and phenyl rings.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The imidazole core is a known pharmacophore in many approved drugs.

Diagram 3: Potential Drug Development Pathways

G This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Oxidation & Amidation Amine Derivatives Amine Derivatives This compound->Amine Derivatives Reductive Amination Alcohol Derivatives Alcohol Derivatives This compound->Alcohol Derivatives Reduction Alkene Derivatives Alkene Derivatives This compound->Alkene Derivatives Wittig Reaction

Sources

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde spectral data (NMR, IR, mass spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Characterization of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its phenyl, methyl, and aldehyde substituents on the imidazole core dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of each spectrum, explaining the causal relationships between the molecular structure and the observed spectral features, thereby providing a self-validating system for its characterization.

Molecular Structure and Isomerism

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The target compound, with the chemical formula C₁₁H₁₀N₂O, possesses an imidazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The key substituents are a methyl group on the N1 nitrogen, a phenyl group on the C2 carbon, and a carbaldehyde (formyl) group on the C5 carbon. The specific placement of these groups is critical, and the numbering convention for the imidazole ring is essential for accurate spectral assignment.

It is important to note that tautomerism can be a factor in unsubstituted or N-H containing imidazoles, which can complicate NMR analysis.[1] However, the methylation at the N1 position in the target molecule quenches this tautomerism, simplifying the expected spectra and leading to sharper, more defined signals.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic (phenyl and imidazole), and methyl protons.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2] The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Aldehyde-H9.7 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.
Imidazole-H47.8 - 8.2Singlet (s)1HThis is the sole proton on the imidazole ring. Its chemical shift is influenced by the ring's aromaticity and the adjacent electron-withdrawing aldehyde group.
Phenyl-H (ortho)7.6 - 7.8Multiplet (m)2HProtons closest to the imidazole ring are typically deshielded compared to other phenyl protons.
Phenyl-H (meta, para)7.3 - 7.5Multiplet (m)3HThese protons are in a typical aromatic region, often overlapping into a complex multiplet.
N-Methyl-H3.8 - 4.1Singlet (s)3HThe methyl protons are attached to a nitrogen atom within an aromatic system, shifting them downfield relative to aliphatic N-methyl groups.

Interpretation: The most diagnostic signal is the singlet in the far downfield region (δ 9.7-10.0 ppm), which is characteristic of an aldehyde proton.[3] The presence of a single, sharp singlet for the N-methyl group confirms the N1-substitution and the absence of tautomerism. The single proton on the imidazole ring appears as a singlet, as it has no adjacent protons to couple with. The aromatic region will show signals integrating to five protons, corresponding to the phenyl group, likely appearing as complex multiplets.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Aldehyde (C=O)185 - 195The carbonyl carbon is highly deshielded and appears at a very low field, a characteristic feature of aldehydes and ketones.[4]
Imidazole C2148 - 152This carbon is bonded to two nitrogen atoms and the phenyl group, resulting in a significant downfield shift.
Imidazole C4140 - 145The chemical shift of this carbon is influenced by the aromatic ring current and the adjacent aldehyde substituent.
Imidazole C5130 - 135This carbon is directly attached to the electron-withdrawing aldehyde group.
Phenyl C (ipso)129 - 132The carbon of the phenyl ring directly attached to the imidazole ring.
Phenyl C (ortho, meta, para)125 - 130These carbons appear in the typical aromatic region. Multiple signals are expected due to their different electronic environments.
N-Methyl (CH₃)33 - 36The chemical shift is characteristic of a methyl group attached to a nitrogen atom in a heterocyclic aromatic system.

Interpretation: The key signal in the ¹³C NMR spectrum is the resonance above 185 ppm, which provides definitive evidence for the carbonyl carbon of the aldehyde group.[3] The signals for the three distinct imidazole carbons and the four unique phenyl carbons (ipso, ortho, meta, para) confirm the core structure. The N-methyl carbon signal around 33-36 ppm further corroborates the structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100 - 3000C-H StretchAromatic (Phenyl & Imidazole)Indicates the presence of C-H bonds on aromatic rings.
2850 & 2750C-H StretchAldehydeA pair of weak to medium bands, with the lower frequency band being particularly diagnostic for aldehydes.[3][5]
1705 - 1685C=O StretchConjugated AldehydeThis strong absorption is a hallmark of a carbonyl group. Its position below 1715 cm⁻¹ indicates conjugation with the aromatic imidazole ring.[4][5]
1600 - 1450C=C & C=N StretchAromatic (Phenyl & Imidazole)Multiple bands in this region are characteristic of aromatic ring systems.
1300 - 1000C-N StretchImidazole RingConfirms the presence of the imidazole core structure.[6]

Interpretation: The most crucial peaks for confirming the structure are the strong C=O stretch of the conjugated aldehyde (around 1690 cm⁻¹) and the characteristic pair of C-H stretching bands for the aldehyde proton (~2850 and ~2750 cm⁻¹).[3] The presence of these absorptions, combined with the aromatic C-H and C=C/C=N stretching frequencies, provides compelling evidence for the assigned structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data (EI): The molecular formula C₁₁H₁₀N₂O gives a molecular weight of 186.21 g/mol .

m/z (mass-to-charge)Proposed FragmentSignificance
186[M]⁺Molecular ion peak, confirming the molecular weight.
185[M-H]⁺Loss of the weakly bound aldehyde hydrogen radical.
158[M-CO]⁺Loss of a neutral carbon monoxide molecule from the aldehyde group, a common fragmentation pathway for aldehydes.
157[M-CHO]⁺Loss of the entire formyl radical.
82[C₄H₆N₂]⁺Corresponds to the 1-methylimidazole cation after cleavage of the phenyl and aldehyde groups.
77[C₆H₅]⁺Phenyl cation, a very common fragment for phenyl-substituted compounds.

Interpretation and Fragmentation Pathway: The observation of the molecular ion peak at m/z = 186 is the primary confirmation of the compound's molecular formula. The fragmentation pattern provides further structural proof. A key fragmentation is the loss of a hydrogen radical to give a stable acylium ion at m/z 185, followed by the loss of a neutral CO molecule to yield a fragment at m/z 157.[7] The presence of a peak at m/z 77 (phenyl cation) confirms the phenyl substituent. The fragmentation of the imidazole ring itself can be complex but is a known process.[8]

M [C₁₁H₁₀N₂O]⁺˙ m/z = 186 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 185 M->M_minus_H - H• M_minus_CO [M-CO]⁺˙ m/z = 158 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 157 M->M_minus_CHO - CHO• M_minus_H->M_minus_CHO - CO Ph [C₆H₅]⁺ m/z = 77 M_minus_CHO->Ph - C₄H₅N₂

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Integrated Spectral Analysis Workflow

cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Confirmation NMR ¹H & ¹³C NMR Functional_Groups Identify Functional Groups (Aldehyde, Phenyl, Imidazole) NMR->Functional_Groups Connectivity Determine H-H Connectivity & Carbon Skeleton NMR->Connectivity IR FT-IR Functional_groups Functional_groups IR->Functional_groups MS Mass Spec Mol_Weight Confirm Molecular Weight & Formula MS->Mol_Weight Structure_Confirmed Structure Confirmed: 1-methyl-2-phenyl-1H -imidazole-5-carbaldehyde Functional_Groups->Structure_Confirmed Connectivity->Structure_Confirmed Mol_Weight->Structure_Confirmed

Caption: Workflow for integrated spectral data analysis.

This integrated approach provides a self-validating system. For instance:

  • The Aldehyde Group: Confirmed by the ¹H NMR signal (~9.8 ppm), the ¹³C NMR signal (~190 ppm), the strong IR C=O stretch (~1690 cm⁻¹), the aldehyde C-H stretches in the IR, and the loss of CHO in the mass spectrum.

  • The N-Methyl Group: Confirmed by the ¹H NMR singlet (~4.0 ppm, 3H integration) and the ¹³C NMR signal (~34 ppm).

  • The Phenyl Group: Confirmed by the aromatic signals in both ¹H and ¹³C NMR and the m/z 77 fragment in the mass spectrum.

  • Molecular Formula: The integration in the ¹H NMR adds up to 10 protons. This, combined with the carbon count from ¹³C NMR and the molecular weight from MS, confirms the C₁₁H₁₀N₂O formula.

By following this workflow, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][4]

  • Niu, M., et al. (2006). Amino-catalyzed Fragmentation Characteristics of Polyamides Containing N-methylpyrrole and N-methylimidazole by Electrospray Negative Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link][9]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link][5]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link][3]

  • St. Lawrence University. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • Hodges, R., & Grimmett, M. R. (1967). The Mass Spectra of Imidazole and 1-Methylimidazole. Australian Journal of Chemistry. [Link][8]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][6]

  • Romañuk, C. B., et al. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

  • Tautomerization of 2-phenylimidazolecarbaldehydes. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Institutes of Health. [Link][1]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link][7]

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A Technical Guide to the Solubility of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: Principles, Methodologies, and Predictive Approaches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in both chemical and biological systems. It influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. We delve into the theoretical principles governing its solubility based on its unique molecular structure. Furthermore, this guide presents detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, offering researchers a practical framework for empirical analysis. Finally, we explore the utility of modern in silico predictive models, such as COSMO-RS and the Abraham solvation parameter model, as powerful tools for early-stage solubility assessment. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of how to approach and determine the solubility of this important imidazole derivative.

Introduction to this compound

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective application.

Chemical Structure and Properties

The molecule's structure is key to its solubility profile. It features a polar imidazole ring, a non-polar phenyl group, a methyl substituent, and a polar aldehyde functional group. This amphiphilic nature suggests a nuanced solubility behavior across different solvents.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
Appearance Solid (predicted)N/A
CAS Number 94938-03-1ChemicalBook[2]
XLogP3-AA 1.6PubChem[1]
The Importance of Solubility in Research and Development

Solubility is not merely a physical data point; it is a critical parameter that dictates the viability of a compound throughout the development lifecycle:

  • Process Chemistry: Solvent selection for synthesis and purification (e.g., crystallization) is entirely dependent on solubility profiles at different temperatures.

  • In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in biological assays, resulting in inaccurate potency and efficacy data.[3]

  • Formulation Science: Developing a viable dosage form, whether oral or parenteral, requires a deep understanding of the drug's solubility to ensure adequate bioavailability.[3][4]

Theoretical Principles of Solubility

A qualitative prediction of solubility can be made by analyzing the interplay of intermolecular forces between the solute (this compound) and the solvent.

The "Like Dissolves Like" Paradigm

This long-standing principle remains a cornerstone of solubility prediction.[5][6] It states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., water, methanol): These solvents will interact favorably with the polar regions of the molecule: the imidazole ring's nitrogen atoms and the carbonyl oxygen of the aldehyde group, primarily through dipole-dipole interactions and potentially weak hydrogen bonding.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents will interact favorably with the non-polar phenyl ring and the methyl group via London dispersion forces.

The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6]

Key Factors Influencing Solubility
  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice energy of the solid.[6]

  • pH (in aqueous media): The imidazole ring has basic nitrogen atoms. In acidic solutions, these nitrogens can become protonated, forming a cationic salt. This salt form is significantly more polar and, therefore, more water-soluble than the neutral molecule.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A range of solvents with varying polarities should be tested to establish a full profile.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solvent interactions. A high melting point can sometimes suggest a strong, stable crystal lattice, which may correlate with lower solubility.

Experimental Determination of Solubility

Empirical measurement remains the gold standard for determining solubility. The choice of method often depends on the stage of research, balancing the need for accuracy with throughput and material consumption.

Overview of Methodologies: Thermodynamic vs. Kinetic
  • Thermodynamic Solubility (Equilibrium Solubility): This is the true saturation point of a compound in a solvent at equilibrium.[7][8] The shake-flask method is the most reliable technique for this measurement.[8][9]

  • Kinetic Solubility (Apparent Solubility): This measures the concentration of a compound before it begins to precipitate out of a solution prepared by adding a concentrated DMSO stock to an aqueous buffer.[3][10] It is a high-throughput method often used in early discovery screening.[10][11]

Caption: Decision workflow for selecting a solubility measurement protocol.

Protocol 1: Equilibrium Solubility via the Saturation Shake-Flask Method

This method is considered the most accurate for determining thermodynamic solubility.[8]

Causality: The core principle is to allow the solid compound and the solvent to reach a state of thermodynamic equilibrium, ensuring the solvent is truly saturated with the solute. The extended incubation with agitation overcomes kinetic barriers to dissolution.[12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 2-5 mg in 1 mL of solvent in a glass vial). The key is to have undissolved solid visibly present throughout the experiment.[7][12]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[7][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation followed by sampling the supernatant, or by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or µM.

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol 2: High-Throughput Kinetic Solubility via Turbidimetry

This method measures the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock.[10][11]

Causality: This technique identifies the "kinetic" solubility limit, which is often higher than the thermodynamic solubility due to the formation of a temporary supersaturated solution. The measurement of scattered light (turbidity) provides a rapid indication of when solid particles begin to form.[10]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a corresponding well in a 96-well analysis plate containing the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[10][11]

  • Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[10][11]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline (the signal from wells with no precipitated compound).[11]

Computational and Predictive Approaches

In silico models can provide valuable, early-stage estimates of solubility, helping to prioritize compounds and guide experimental design.

Caption: Conceptual workflow for in silico solubility prediction.

The COSMO-RS Model

The "Conductor-like Screening Model for Real Solvents" is a powerful prediction method based on quantum chemistry.[13] It calculates the chemical potential of a molecule in a liquid by processing the screening charge density on its surface.[13] This approach avoids the need for empirical group parameters and can accurately predict properties like activity coefficients and solubility in various solvents.[13][14][15]

The Abraham Solvation Parameter Model

This model uses a linear free energy relationship to describe solubility and partitioning processes.[16] The solubility behavior is predicted based on a set of solute descriptors that quantify different types of intermolecular interactions:

  • E: Excess molar refraction

  • S: Dipolarity/polarizability

  • A: Overall hydrogen bond acidity

  • B: Overall hydrogen bond basicity

  • V: McGowan characteristic molecular volume

These parameters can be calculated from the chemical structure and used to predict solubility in a wide range of solvents for which model equations have been developed.[16][17][18]

Expected Solubility Profile and Solvent Selection

While precise quantitative data requires experimental measurement, a qualitative solubility profile can be predicted based on the principles discussed.

SolventPolarityH-BondingExpected Qualitative SolubilityJustification
Hexane Non-polarN/ALowThe polar imidazole and aldehyde groups will have poor interactions with the non-polar solvent.
Toluene Non-polarN/ALow to ModerateThe aromatic phenyl ring of toluene can interact favorably with the compound's phenyl ring (π-π stacking), potentially increasing solubility compared to hexane.
Dichloromethane Polar AproticAcceptorModerate to GoodOffers good dipole-dipole interactions without competing for hydrogen bonds, effectively solvating both polar and non-polar regions.
Acetone Polar AproticAcceptorModerate to GoodThe carbonyl group can interact with the polar parts of the molecule. Its moderate polarity can also accommodate the phenyl ring.
Ethanol/Methanol Polar ProticDonor & AcceptorGoodThese solvents can engage in hydrogen bonding with the imidazole nitrogens and aldehyde oxygen, while their alkyl chains can interact with the non-polar regions.
Water Very PolarDonor & AcceptorLow (at neutral pH)The large, non-polar phenyl group is expected to dominate, leading to low aqueous solubility despite the polar functional groups.
Aqueous HCl (0.1 M) Very PolarDonor & AcceptorModerate to GoodProtonation of the imidazole ring will form a highly polar salt, significantly enhancing aqueous solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling substituted imidazoles and aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[19]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[19][20] Avoid contact with skin and eyes.[19]

  • Hazards: Similar compounds are classified as causing skin and eye irritation.[20] Some may be harmful if swallowed.[20]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[20]

References

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]

  • ACS Publications. (2022-07-13). Using COSMO-RS to Predict Hansen Solubility Parameters. Available from: [Link]

  • Klamt, A. (2011). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.
  • National Institutes of Health (NIH). Evaluating pediatric and adult simulated fluids solubility: Abraham solvation parameters and multivariate analysis. Available from: [Link]

  • Wikipedia. COSMO-RS. Available from: [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. Available from: [Link]

  • MDPI. (2023-02-20). Abraham Solvation Parameter Model: Revised Predictive Expressions for Solute Transfer into Polydimethylsiloxane Based on Much Larger and Chemically Diverse Datasets. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Elsevier. (2024-09-24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • MDPI. (2022-07-24). Abraham Solvation Parameter Model: Examination of Possible Intramolecular Hydrogen-Bonding Using Calculated Solute Descriptors. Available from: [Link]

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  • ResearchGate. (2013-11-12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACD/Labs. Predict Abraham Coefficients for Solvents | Absolv. Available from: [Link]

  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Evotec. Turbidimetric Solubility Fact Sheet. Available from: [Link]

  • Cyprotex ADME-Tox Solutions. (2021-02-09). Turbidimetric Solubility Fact Sheet. Available from: [Link]

  • McMaster University. (2023-08-31). Solubility of Organic Compounds. Available from: [Link]

  • UNT Digital Library. Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects. Available from: [Link]

  • ResearchGate. (2025-08-10). Solubility of Imidazoles in Alcohols | Request PDF. Available from: [Link]

  • PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • ResearchGate. (2025-08-10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

  • MDPI. (2022-02-07). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available from: [Link]

  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • lookchem. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS). Available from: [Link]

  • PubChem. 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde. Available from: [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

  • PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Available from: [Link]

  • Changzhou Anxuan Chemical Co., Ltd. 1-Methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • ACS Publications. The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

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A Technical Guide to the Medicinal Chemistry Potential of 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5][6] This guide delves into the prospective applications of a specific, yet underexplored derivative: 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. By dissecting the molecule into its core components—the 1-methyl-2-phenyl-1H-imidazole scaffold and the reactive 5-carbaldehyde moiety—we can project its potential therapeutic applications and outline a strategic path for its investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework, proposed synthetic routes, and potential biological screening strategies to unlock the promise of this intriguing compound.

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination.[2][3][4] Its presence in the amino acid histidine highlights its fundamental role in biological systems, often as a key component in the active sites of enzymes.[3][4][6] The versatility of the imidazole scaffold is demonstrated by its incorporation into a wide array of approved drugs with diverse therapeutic actions, including antifungal agents (ketoconazole), antiulcer drugs (cimetidine), and antihypertensives (losartan).[1][4][7]

The 2-phenyl-1H-imidazole subunit, in particular, has been identified as an advantageous skeleton for the design of inhibitors for various enzymes.[8] This guide focuses on the untapped potential of this compound, a molecule that combines this promising scaffold with a chemically versatile aldehyde functional group.

Deconstructing the Molecule: A Rationale for Potential Bioactivity

The therapeutic potential of this compound can be inferred by examining its constituent parts:

  • The 1-Methyl-2-phenyl-1H-imidazole Core: The methylation at the N1 position can enhance metabolic stability and modulate the electronic properties of the imidazole ring. The 2-phenyl substituent provides a lipophilic domain that can engage in hydrophobic interactions within protein binding pockets. Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown promise as α-glucosidase inhibitors for the treatment of diabetes and as 17β-HSD10 inhibitors for Alzheimer's disease.[8][9] This suggests that the 1-methyl-2-phenyl-1H-imidazole core could serve as a pharmacophore for a range of therapeutic targets.

  • The 5-Carbaldehyde Functional Group: The aldehyde group is a highly versatile functional group in medicinal chemistry.[10][11] Its reactivity allows it to serve as a key intermediate for the synthesis of a diverse library of derivatives.[10] Furthermore, the aldehyde itself can be pharmacologically active, capable of forming reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of enzymes. This has led to the successful development of aldehyde-containing drugs.[12] The aldehyde's ability to participate in hydrogen bonding and other polar interactions can also contribute to target binding.

Potential Therapeutic Applications

Based on the known activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for this compound and its derivatives:

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated significant anticancer properties.[1][3] The 2-phenyl-1H-imidazole scaffold can be explored for its potential to inhibit kinases, which are often dysregulated in cancer. The aldehyde moiety could be derivatized to introduce functionalities that target specific features of cancer cells, such as altered metabolic pathways or cell surface receptors.

Antimicrobial and Antifungal Activity

The imidazole ring is a well-established pharmacophore in antifungal agents.[4] The mechanism of action often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which are crucial for fungal cell membrane synthesis.[13] The this compound scaffold could be a starting point for the development of novel antifungal or antibacterial agents.[2] The aldehyde could be converted into Schiff bases or other derivatives to enhance antimicrobial potency.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties.[2][3] The aldehyde group could be a key feature for interacting with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Neurological Disorders

As previously mentioned, 2-phenyl-1H-benzo[d]imidazole derivatives have been explored as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease.[8] This provides a strong rationale for investigating this compound and its derivatives for activity against neurodegenerative targets.

Proposed Synthetic and Experimental Workflows

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for similar compounds.[14] A potential multi-step synthesis is outlined below:

Experimental Protocol:

  • Step 1: Synthesis of 2-phenyl-1H-imidazole. This can be achieved via the Radiszewski synthesis, reacting benzaldehyde, glyoxal, and ammonia.[7]

  • Step 2: Methylation of 2-phenyl-1H-imidazole. The N1 position of 2-phenyl-1H-imidazole can be selectively methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent like DMF.

  • Step 3: Formylation of 1-methyl-2-phenyl-1H-imidazole. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich heterocycle. This would involve treating 1-methyl-2-phenyl-1H-imidazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Synthesis_Workflow reagents1 Benzaldehyde + Glyoxal + Ammonia step1 Step 1: Radiszewski Synthesis reagents1->step1 product1 2-phenyl-1H-imidazole step1->product1 step2 Step 2: N-Methylation product1->step2 reagents2 Methyl Iodide + NaH in DMF reagents2->step2 product2 1-methyl-2-phenyl-1H-imidazole step2->product2 step3 Step 3: Formylation product2->step3 reagents3 POCl3 + DMF (Vilsmeier-Haack) reagents3->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Generation of a Focused Derivative Library

The aldehyde functional group is an excellent handle for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Derivative ClassReaction TypePotential Functional Groups Introduced
Schiff BasesCondensation with primary aminesAromatic rings, aliphatic chains, heterocycles
AlcoholsReduction (e.g., with NaBH₄)Hydroxymethyl group for further functionalization
Carboxylic AcidsOxidation (e.g., with KMnO₄)Carboxylate group for improved solubility and new interactions
OximesReaction with hydroxylaminePotential for altered electronic and steric properties
Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compounds.

Screening_Cascade start Synthesized Compound Library tier1 Tier 1: In vitro Primary Screening (e.g., Enzyme inhibition assays, Antimicrobial MIC determination) start->tier1 tier2 Tier 2: Cell-based Assays (e.g., Cytotoxicity against cancer cell lines, Anti-inflammatory assays in immune cells) tier1->tier2 tier3 Tier 3: Lead Optimization (SAR studies, ADME/Tox profiling) tier2->tier3 end Preclinical Candidate tier3->end

Caption: A tiered biological screening cascade for novel imidazole derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, a systematic analysis of its structural components points towards a high potential for applications in medicinal chemistry. Its synthesis is feasible through established organic chemistry reactions, and the versatile aldehyde functionality provides a gateway to a rich chemical space for the development of novel therapeutic agents. Future research should focus on the synthesis of this core scaffold, the generation of a focused library of derivatives, and a systematic biological evaluation against a panel of targets in oncology, infectious diseases, and neuroinflammation. The insights gained from such studies will be invaluable in determining the ultimate therapeutic utility of this promising imidazole derivative.

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Literature Review on the Synthesis of Substituted Imidazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazole-5-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as key precursors for a wide array of biologically active compounds and functional materials. The aldehyde functional group at the C5 position offers a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methodologies for accessing these valuable intermediates. We delve into the mechanistic underpinnings, substrate scope, and practical considerations of core strategies, including direct formylation of pre-formed imidazole rings via the Vilsmeier-Haack and related reactions, as well as the oxidation of C5-methyl or C5-hydroxymethyl precursors. Furthermore, we explore classical ring-forming strategies that can be adapted for this purpose. This guide is designed to equip researchers with the knowledge to select and execute the most appropriate synthetic route for their specific target molecule.

Introduction: The Strategic Importance of Imidazole-5-carbaldehydes

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products like histamine and the amino acid histidine, as well as in blockbuster drugs.[1][2][3] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry.[4][5] The introduction of a carbaldehyde group, specifically at the C5 position, dramatically enhances the synthetic utility of the imidazole core. This aldehyde group is a versatile electrophile, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and the formation of Schiff bases, thereby providing a gateway to diverse and complex molecular structures.[6][7] Consequently, robust and efficient methods for the synthesis of substituted imidazole-5-carbaldehydes are of paramount importance to the drug development pipeline.

This guide will focus on the most reliable and widely employed methods for their synthesis, emphasizing the chemical logic behind each approach to facilitate informed decision-making in a research setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of imidazole-5-carbaldehydes can be broadly categorized into two main approaches: the direct introduction of a formyl group onto a pre-existing imidazole ring, or the construction of the imidazole ring with the aldehyde (or a precursor) already incorporated into one of the starting materials.

Direct Formylation of Imidazole Scaffolds

The most common and direct route involves the electrophilic formylation of an activated imidazole ring. The success of this approach hinges on the electron-rich nature of the imidazole heterocycle.

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazoles.[8][9][10] The reaction employs the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[10][11]

Causality and Mechanism: The imidazole ring, particularly when substituted with electron-donating groups, is sufficiently nucleophilic to attack the electrophilic carbon of the Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The initial attack forms a cationic intermediate, which, after losing a proton to rearomatize, yields an iminium salt. This salt is then hydrolyzed during aqueous workup to liberate the desired aldehyde.[11][12]

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Imidazole Substituted Imidazole Imidazole->Iminium_Intermediate Electrophilic Attack Aldehyde Imidazole-5-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Vilsmeier-Haack Reaction Workflow.

Trustworthiness & Control: The regioselectivity of the Vilsmeier-Haack formylation on the imidazole ring is influenced by both electronic and steric factors. Formylation typically occurs at the most electron-rich and sterically accessible carbon atom. For many N-substituted imidazoles, this is the C5 position. The reaction conditions are generally mild, making it compatible with a variety of functional groups.[8] One key advantage is that the Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which provides a higher degree of selectivity for highly activated rings and reduces side reactions.[10]

Detailed Experimental Protocol: Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes[13]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool DMF (e.g., 5 equivalents) to 0-5 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the starting 2-amino-substituted acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached. This step hydrolyzes the intermediate iminium salt.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target imidazole-5-carbaldehyde.

An alternative and highly effective strategy involves the installation of a methyl or hydroxymethyl group at the C5 position, followed by its oxidation to the carbaldehyde. This two-step approach offers excellent regiocontrol.

Step 1: Introduction of the Precursor Group

  • Hydroxymethylation: 1,2-Disubstituted imidazoles can react with formaldehyde in an acetic acid/sodium acetate buffer to yield 5-hydroxymethyl derivatives. The reaction is an electrophilic substitution where protonated formaldehyde acts as the electrophile. Prolonged reaction times may lead to bis-hydroxymethylation at C4 and C5.

  • Metalation-Alkylation: Lithiation at C5 followed by quenching with a methylating agent (e.g., methyl iodide) can install the C5-methyl group.

Step 2: Oxidation to the Carbaldehyde The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring.

  • Lead Tetra-acetate (LTA): Oxidation of 5-hydroxymethylimidazoles with LTA in pyridine is a reported method for cleanly affording the corresponding aldehyde.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and mild reagent for the oxidation of allylic and benzylic-type alcohols to aldehydes. It is highly effective for oxidizing 5-hydroxymethylimidazoles without affecting the heterocyclic ring.

  • Selenium Dioxide (SeO₂): This reagent can be used for the direct oxidation of a C5-methyl group to the carbaldehyde, although it can be toxic and sometimes leads to over-oxidation.

Detailed Experimental Protocol: Oxidation of 1-Benzyl-2-isopropyl-5-hydroxymethylimidazole

  • Setup: Dissolve the 5-hydroxymethylimidazole (1 equivalent) in anhydrous pyridine in a flask protected from moisture.

  • Oxidation: Add lead tetra-acetate (LTA) (approx. 1.1 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling.

  • Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, quench the mixture by adding it to water.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic phase successively with dilute acid (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude aldehyde can be purified by silica gel chromatography.

Though classically applied to phenols, the Reimer-Tiemann reaction can be used to formylate electron-rich heterocycles like imidazoles and pyrroles.[14][15] The reaction involves heating the substrate with chloroform (CHCl₃) and a strong base (e.g., NaOH).[16][17]

Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with the base.[15][16] The imidazole, deprotonated by the base to form an imidazolate anion, becomes highly nucleophilic. It attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the final ortho-formylated product.[15]

Limitations: The primary drawbacks of the Reimer-Tiemann reaction are often low yields and potential side reactions. The harsh basic conditions can be incompatible with sensitive functional groups.[14] For imidazoles, this method is less common than the Vilsmeier-Haack reaction due to these limitations.

Ring Construction Strategies

These methods build the imidazole ring from acyclic precursors in a way that directly installs the C5-carbaldehyde or a masked equivalent.

The Radziszewski synthesis is a powerful multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate) to form a tri-substituted imidazole.[18][19][20]

Radziszewski Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Imidazole 2,4,5-Trisubstituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde (R-CHO) Aldehyde->Imidazole Ammonia Ammonia (2 equiv) (or NH₄OAc) Ammonia->Imidazole

Caption: Radziszewski Multi-Component Synthesis.

To synthesize a C5-carbaldehyde using this method, one of the starting materials must contain the aldehyde functionality, typically in a protected form. For instance, using a 1,2-dicarbonyl compound that also bears a protected aldehyde group could, in principle, lead to the desired product after deprotection. However, this approach is less direct and often more synthetically challenging than the formylation of a pre-formed ring.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern of the final molecule, the availability of starting materials, and the compatibility of functional groups present on the substrate.

MethodKey ReagentsAdvantagesDisadvantagesTypical Yields
Vilsmeier-Haack DMF, POCl₃Mild conditions, high yields, good functional group tolerance, widely applicable.[8][10]Requires an electron-rich imidazole ring; regioselectivity can be an issue with certain substitution patterns.Good to Excellent (60-95%)
Oxidation of C5-CH₂OH LTA, MnO₂, etc.Excellent regiocontrol; circumvents direct formylation issues.Two-step process; requires synthesis of the alcohol precursor; oxidant choice is critical.Good (50-80% for oxidation step)
Reimer-Tiemann CHCl₃, NaOH/KOHUses inexpensive, common reagents.Often low yields; harsh basic conditions; potential for side reactions.[14][15]Low to Moderate (10-40%)
Radziszewski Dicarbonyl, Aldehyde, NH₃Convergent, builds complexity quickly from simple precursors.[18][19]Indirect for C5-carbaldehydes; requires a starting material with a (protected) aldehyde.Variable

Conclusion and Future Outlook

The synthesis of substituted imidazole-5-carbaldehydes is a well-established field with several reliable methods at the disposal of the synthetic chemist. For the direct formylation of existing imidazole cores, the Vilsmeier-Haack reaction remains the gold standard due to its versatility, mildness, and generally high yields.[8][10] When regioselectivity is a challenge or when a multi-step synthesis is already planned, the oxidation of a C5-hydroxymethyl precursor offers a robust and highly controlled alternative. While classical methods like the Reimer-Tiemann and Radziszewski syntheses are important, their application for this specific target class is more niche.

Future research will likely focus on developing catalytic and more sustainable versions of these transformations, potentially utilizing transition-metal-catalyzed C-H activation for direct formylation or greener oxidants to replace heavy metals. As the demand for novel imidazole-based pharmaceuticals and materials continues to grow, the development of efficient and scalable routes to key intermediates like imidazole-5-carbaldehydes will remain a critical area of chemical science.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
  • Debus-Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2022, November 23). SlideShare. [Link]
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. [Link]
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (2021, July 28). Pharmaguideline. [Link]
  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2020(3), M1143. [Link]
  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. [Link]
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences. [Link]
  • Godefroi, E. F., Loozen, H. J. J., & Luderer‐Platje, J. Th. J. (1972). Synthesis of 1,2‐disubstituted imidazole‐5‐carboxaldehydes and ‐4,5‐dicarboxaldehydes. Recueil des Travaux Chimiques des Pays-Bas, 91(11), 1383–1392. [Link]
  • Marckwald approach to fused imidazoles. (n.d.). ResearchGate. [Link]
  • Synthesis of Fused sp3‐Enriched Imidazoles. (n.d.). National Institutes of Health. [Link]
  • Synthesis of Imidazoles. (n.d.). Baran Lab. [Link]
  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. (n.d.). ResearchGate. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (n.d.). Royal Society of Chemistry. [Link]
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  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health. [Link]
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  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019, January 22). DergiPark. [Link]
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Navigating the Nomenclature of a Key Imidazole Intermediate: A Technical Guide to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Nomenclature, Synthesis, and Physicochemical Properties of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde.

In the intricate landscape of pharmaceutical research and development, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific inquiry is built. This technical guide provides an in-depth exploration of the nomenclature and key characteristics of the heterocyclic compound This compound , a valuable intermediate in organic synthesis.

Core Identification and Nomenclature

The primary identifier for this compound is its CAS Registry Number, which provides a unique and universally recognized designation.

Identifier TypeValue
CAS Number 94938-03-1[1]
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Primary IUPAC Name This compound

Based on standard chemical naming conventions, the following alternative names and synonyms can be considered for this compound:

  • 1-methyl-2-phenyl-5-formyl-1H-imidazole

  • 1-methyl-2-phenylimidazole-5-carboxaldehyde

The structural relationship between the 5-carbaldehyde and 4-carbaldehyde isomers is depicted below:

Caption: Relationship between the 5- and 4-carbaldehyde isomers.

Physicochemical and Spectroscopic Data

Note: The following data are representative and should be confirmed by experimental analysis of a pure sample.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, multiplets for the phenyl protons, a singlet for the imidazole ring proton, and a singlet for the aldehyde proton.

  • ¹³C NMR: Resonances for the methyl carbon, imidazole ring carbons, phenyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde are anticipated.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O stretch of the aldehyde would be expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Methodology: A Representative Protocol

The synthesis of N-alkylated imidazole carbaldehydes can be achieved through various synthetic routes. A common approach involves the N-alkylation of a pre-formed imidazole carbaldehyde precursor. The following is a representative, detailed protocol for a similar N-alkylation reaction, which can be adapted for the synthesis of the target compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Protocol: N-Alkylation of an Imidazole Derivative

This protocol describes the general steps for the N-methylation of an imidazole ring, which is a key step in the synthesis of this compound.

Materials:

  • 2-phenyl-1H-imidazole-5-carbaldehyde (precursor)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of the Imidazole Nitrogen:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-phenyl-1H-imidazole-5-carbaldehyde precursor in the anhydrous aprotic solvent.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the base (e.g., sodium hydride) portion-wise. The use of a strong base like NaH is crucial to deprotonate the imidazole nitrogen, forming the more nucleophilic imidazolide anion. Anhydrous conditions are essential as NaH reacts violently with water.

  • N-Methylation:

    • Once the deprotonation is complete (evolution of hydrogen gas ceases), slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The imidazolide anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an SN2 reaction.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and destroy excess hydride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic product will partition into the ethyl acetate layer.

    • Wash the combined organic layers with brine to remove any residual water-soluble impurities.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate to remove any traces of water.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

Caption: General workflow for the synthesis of the target compound.

Conclusion

The accurate identification and synthesis of this compound are critical for its application in research and development. This guide has provided a detailed overview of its nomenclature, emphasizing the importance of distinguishing it from its isomers. The representative synthesis protocol offers a practical framework for its preparation, highlighting the key chemical principles involved. For any application, it is strongly recommended to confirm the identity and purity of the synthesized compound using appropriate analytical techniques.

References

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discovery and history of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Abstract

This technical guide delineates a comprehensive, proposed synthetic pathway for this compound, a heterocyclic compound of potential interest in medicinal chemistry and materials science. While a direct historical record of this specific molecule's discovery is not prominent in the literature, its synthesis is logically constructed upon foundational organic reactions. This document provides a detailed exploration of a three-stage synthetic route, commencing with the Debus-Radziszewski synthesis of the 2-phenyl-1H-imidazole core, followed by N-methylation, and culminating in a regioselective formylation at the C5 position via the Vilsmeier-Haack reaction. Each stage is presented with a rigorous examination of the underlying reaction mechanisms, detailed experimental protocols, and expected characterization data. The guide is intended for researchers, scientists, and professionals in drug development, offering both a practical blueprint for synthesis and a deeper understanding of the chemical principles involved.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of heterocyclic chemistry, featuring prominently in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in medicinal chemistry. Phenyl-substituted imidazoles, in particular, have garnered significant attention for their diverse pharmacological activities, ranging from anticancer to antimicrobial and anti-inflammatory properties.

The target molecule, this compound, incorporates three key functional groups that suggest significant potential for further chemical elaboration:

  • The 1-methyl group: This substitution prevents N-H tautomerism, locking the imidazole into a single isomeric form and potentially improving its metabolic stability and pharmacokinetic profile.

  • The 2-phenyl group: This moiety can be further functionalized to modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets.

  • The 5-carbaldehyde group: This versatile functional group serves as a synthetic handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the creation of diverse chemical libraries for drug discovery.

Given the absence of a direct, seminal paper on the discovery of this specific compound, this guide will focus on a logical and well-precedented synthetic approach, grounding its history in the development of the powerful reactions that enable its creation.

Historical Context: The Foundational Pillars of Synthesis

The proposed synthesis of this compound relies on two historically significant named reactions: the Debus-Radziszewski imidazole synthesis and the Vilsmeier-Haack reaction.

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that provides a straightforward route to substituted imidazoles. First reported by Heinrich Debus in 1858, this method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] A crucial modification to this reaction, which is central to our proposed synthesis, is the substitution of ammonia with a primary amine to yield N-substituted imidazoles.[2] This one-pot reaction is a classic example of the power of multi-component reactions in efficiently building molecular complexity.

The Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[4] Its reliability and mild conditions have made it an indispensable tool in synthetic organic chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three distinct stages, as outlined in the workflow diagram below.

G cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: Formylation A Glyoxal + Benzaldehyde + Methylamine B Debus-Radziszewski Reaction A->B One-pot condensation C 1-Methyl-2-phenyl-1H-imidazole B->C D 1-Methyl-2-phenyl-1H-imidazole E Vilsmeier-Haack Reaction (DMF, POCl₃) D->E F This compound E->F

Caption: Proposed two-stage synthetic workflow.

Note: While a three-stage process involving the synthesis of 2-phenyl-1H-imidazole followed by N-methylation is also viable, a one-pot Debus-Radziszewski reaction with methylamine is presented here as a more convergent and efficient approach for Stage 1.

Stage 1: Synthesis of the 1-Methyl-2-phenyl-1H-imidazole Core

The Debus-Radziszewski reaction is a robust method for the one-pot synthesis of substituted imidazoles.[2][5] By using methylamine as the nitrogen source instead of ammonia, the 1-methyl substituent can be directly installed on the imidazole ring. The reaction proceeds through the initial formation of a diimine from the condensation of glyoxal and methylamine. This diimine then condenses with benzaldehyde, followed by cyclization and aromatization to yield the desired 1-methyl-2-phenyl-1H-imidazole.

G cluster_0 Mechanism of the Debus-Radziszewski Reaction Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + 2x Methylamine - 2x H₂O Methylamine Methylamine Intermediate Intermediate Diimine->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product 1-Methyl-2-phenyl-1H-imidazole Intermediate->Product Cyclization & Aromatization

Caption: Simplified mechanism of the Debus-Radziszewski reaction.

  • To a solution of glyoxal (40% in water, 1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of methylamine (40% in water, 2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-2-phenyl-1H-imidazole.

The structure of the intermediate product can be confirmed by standard spectroscopic methods.

Property Expected Value
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.4-7.2 (m, 5H, Ar-H), 7.1 (d, 1H, imidazole-H), 6.9 (d, 1H, imidazole-H), 3.7 (s, 3H, N-CH₃) ppm
¹³C NMR (CDCl₃) δ 148 (C=N), 130-128 (Ar-C), 122 (imidazole-CH), 120 (imidazole-CH), 34 (N-CH₃) ppm

Note: Predicted NMR values are based on known data for similar structures.[6]

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of DMF and POCl₃.[3][7] This electrophile then attacks the electron-rich imidazole ring. For 1-substituted imidazoles, formylation typically occurs at the C5 position due to electronic and steric factors. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

G cluster_1 Mechanism of the Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Imidazole 1-Methyl-2-phenyl-1H-imidazole Iminium_Intermediate Iminium Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (excess, serving as both reagent and solvent) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-2-phenyl-1H-imidazole (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The final product should be characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Analysis Expected Observations
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃) δ 9.8 (s, 1H, CHO), 7.8 (s, 1H, imidazole-H), 7.5-7.3 (m, 5H, Ar-H), 3.8 (s, 3H, N-CH₃) ppm
¹³C NMR (CDCl₃) δ 185 (C=O), 150 (C=N), 140 (imidazole C-CHO), 135 (imidazole C-H), 130-128 (Ar-C), 35 (N-CH₃) ppm
IR (KBr) ~1680 cm⁻¹ (C=O stretch of aldehyde), ~1500-1600 cm⁻¹ (C=C and C=N stretching of aromatic and imidazole rings), ~2820 and 2720 cm⁻¹ (C-H stretch of aldehyde)
Mass Spec (ESI-MS) m/z = 187.08 [M+H]⁺

Note: Predicted spectroscopic data is based on analogous structures and general principles of spectroscopy.

Conclusion and Future Perspectives

This technical guide outlines a robust and plausible synthetic route to this compound, a compound with significant potential as a versatile building block in medicinal chemistry and materials science. By leveraging the power of the Debus-Radziszewski imidazole synthesis and the Vilsmeier-Haack reaction, this target molecule can be efficiently prepared. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers seeking to synthesize this and related compounds. Future work could focus on optimizing the reaction conditions for large-scale synthesis and exploring the derivatization of the aldehyde functionality to generate novel libraries of compounds for biological screening.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • Siddarh, H. S., et al. (2021). A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit in Beziehung stehender Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared spectra of imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazole Scaffold in Modern Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to engage in a variety of intermolecular interactions.[1] The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the myriad of substituted imidazoles, 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of the aldehyde group at the C5 position offers a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides detailed protocols for the synthesis of this key intermediate and its application in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the construction of the imidazole core followed by formylation. A plausible and efficient route involves the reaction of benzamidine with a suitable dicarbonyl equivalent, followed by N-methylation and subsequent formylation. A well-established method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[2][3][4][5]

G cluster_0 Synthesis of 1-methyl-2-phenyl-1H-imidazole cluster_1 Vilsmeier-Haack Formylation A Benzamidine C 1-Methyl-2-phenyl-1H-imidazole A->C Reaction B 1,2-Dicarbonyl Compound B->C Reaction D 1-Methyl-2-phenyl-1H-imidazole F This compound D->F Formylation E POCl3, DMF E->F Reagents G A This compound D Imidazole-Chalcone Derivative A->D Condensation B Substituted Acetophenone B->D Condensation C Base (e.g., NaOH, KOH) C->D Catalyst G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Benzyltriphenylphosphonium chloride C Phosphonium Ylide A->C B Strong Base (e.g., n-BuLi) B->C D This compound F Imidazole-Stilbene Derivative D->F E Phosphonium Ylide E->F G A This compound D Imidazole-Amine Derivative A->D Reductive Amination B Primary or Secondary Amine B->D Reductive Amination C Reducing Agent (e.g., NaBH(OAc)3) C->D Reduction

Sources

Application Notes & Protocols: Knoevenagel Condensation of 1-Methyl-2-Phenyl-1H-Imidazole-5-Carbaldehyde for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Privileged Scaffolds with a Cornerstone Reaction

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, remains a cornerstone of modern organic synthesis for its efficiency in creating α,β-unsaturated systems.[1][2][3] These products are not merely synthetic intermediates but are recognized as crucial pharmacophores in their own right.[1] When the electrophilic partner in this reaction is a heterocyclic aldehyde, the synthetic utility is significantly amplified, providing a direct route to compounds with high medicinal chemistry potential.

This guide focuses on the Knoevenagel condensation involving 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. The imidazole ring is a quintessential "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a vast range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7][8][9][10] By condensing this valuable imidazole scaffold with active methylene compounds, we can rapidly generate novel molecular architectures primed for investigation as next-generation therapeutic agents.

This document provides an in-depth mechanistic overview, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful reaction.

Reaction Mechanism: The Catalytic Cycle of Condensation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. While various bases can be employed, mild organic bases like piperidine or even imidazole itself are often sufficient and preferred for their gentle reaction conditions and high yields.[11][12]

The mechanism unfolds in three key stages:

  • Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed.[2][13]

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.[13]

  • Dehydration: This intermediate is protonated (typically by the conjugate acid of the catalyst or a protic solvent) to form a β-hydroxy compound. A subsequent base-induced elimination of a water molecule (dehydration) results in the formation of a new carbon-carbon double bond, yielding the final, stable α,β-unsaturated product.[13]

Knoevenagel_Mechanism Fig. 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Active Methylene (NC-CH2-Z) C Resonance-Stabilized Carbanion A->C Deprotonation B Catalyst (Base) D Imidazole Aldehyde (R-CHO) C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F β-Hydroxy Adduct E->F Protonation G Final Product (α,β-Unsaturated) F->G Elimination of H2O

Caption: Fig. 1: Knoevenagel Condensation Mechanism

Experimental Protocols

The following protocols provide detailed methodologies for the condensation of this compound with two common active methylene compounds.

Protocol A: Synthesis of 2-((1-methyl-2-phenyl-1H-imidazol-5-yl)methylene)malononitrile

This protocol utilizes malononitrile, a highly reactive methylene compound, often leading to rapid reaction times at room temperature.

Materials and Equipment:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 186.2 mg) and malononitrile (1.0 mmol, 66.1 mg) in 10 mL of ethanol.[1]

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution with gentle stirring.

  • Stir the reaction mixture at room temperature. The product often begins to precipitate within minutes.

  • Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.

  • Upon completion, collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 5-10 mL of cold ethanol to remove any unreacted starting materials or residual catalyst.[1]

  • Dry the purified product under vacuum to yield a crystalline solid.

Protocol B: Synthesis of Ethyl 2-cyano-3-(1-methyl-2-phenyl-1H-imidazol-5-yl)acrylate

This protocol uses ethyl cyanoacetate, which is slightly less reactive than malononitrile. Gentle heating may be required to achieve a reasonable reaction rate.

Materials and Equipment:

  • This compound

  • Ethyl cyanoacetate

  • Imidazole (catalyst)

  • Dichloromethane (DCM, solvent)

  • 50 mL round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186.2 mg), ethyl cyanoacetate (1.0 mmol, 113.1 mg), and imidazole (0.2 mmol, 13.6 mg) in 15 mL of dichloromethane.[12]

  • Causality Note: Imidazole is chosen here as an inexpensive and effective catalyst that is structurally related to the starting material. Dichloromethane is used as the solvent; if the reaction is slow, refluxing may be required.[12]

  • Stir the mixture at room temperature or heat to a gentle reflux (approx. 40°C).

  • Monitor the reaction by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) to remove the water-soluble imidazole catalyst.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_workup Work-up Options cluster_purify Purification Options A 1. Reaction Setup (Flask, Stirrer) B 2. Add Reactants (Imidazole Aldehyde, Active Methylene) A->B C 3. Add Solvent & Catalyst B->C D 4. Reaction (Stirring, Heating if needed) C->D E 5. Monitor Progress (TLC) D->E F 6. Work-up E->F Reaction Complete G 7. Purification F->G F1 Filtration (for precipitates) F->F1 F2 Aqueous Extraction (for soluble catalysts) F->F2 H Characterized Product G->H G1 Washing with Cold Solvent G->G1 G2 Recrystallization G->G2 G3 Column Chromatography G->G3

Caption: Fig. 2: General Experimental Workflow

Data Presentation and Characterization

The following table summarizes the expected quantitative data for the described protocols. Actual results may vary based on specific experimental conditions.

Protocol Active Methylene Catalyst/Solvent Time Yield (%) M.P. (°C) Key Characterization Data (Anticipated)
A MalononitrilePiperidine / Ethanol30-60 min>90%170-180¹H NMR: δ 8.0-8.2 (s, 1H, vinyl-H), 7.4-7.8 (m, 5H, Ar-H), 3.9 (s, 3H, N-CH₃). IR (cm⁻¹): 2220 (C≡N), 1600 (C=C).
B Ethyl CyanoacetateImidazole / DCM2-4 hours85-95%140-150¹H NMR: δ 8.1-8.3 (s, 1H, vinyl-H), 7.4-7.8 (m, 5H, Ar-H), 4.3 (q, 2H, O-CH₂), 3.9 (s, 3H, N-CH₃), 1.4 (t, 3H, CH₃). IR (cm⁻¹): 2215 (C≡N), 1725 (C=O, ester), 1610 (C=C).

Applications in Drug Development and Medicinal Chemistry

The successful synthesis of these imidazole-based Knoevenagel adducts opens a direct path to novel compounds with significant therapeutic potential.

  • Anticancer Agents: The α-cyano-α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzymes and proteins that are often overexpressed in cancer cells.[1] This mechanism is exploited in the design of targeted covalent inhibitors.

  • Antimicrobial and Antifungal Activity: The imidazole core is fundamental to many antifungal drugs (e.g., ketoconazole, miconazole).[4] The addition of the electrophilic Knoevenagel fragment can enhance this activity or introduce new antibacterial properties.

  • Enzyme Inhibition: The planar, electron-rich system can effectively interact with enzyme active sites. Many imidazole derivatives are known to be inhibitors of kinases, histone deacetylases (HDACs), and other key enzymes in disease pathways.[5]

The combination of the proven imidazole pharmacophore with the reactive α,β-unsaturated system provides a powerful strategy for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Applications_Logic Fig. 3: Path to Therapeutic Applications cluster_apps SM1 1-Methyl-2-Phenyl-1H- Imidazole-5-Carbaldehyde (Privileged Scaffold) Reaction Knoevenagel Condensation SM1->Reaction SM2 Active Methylene Compound (e.g., Malononitrile) SM2->Reaction Product α,β-Unsaturated Imidazole Derivative (Hybrid Pharmacophore) Reaction->Product App_Cluster Potential Therapeutic Applications Product->App_Cluster App1 Anticancer (Michael Acceptor) App2 Antimicrobial (Imidazole Core) App3 Enzyme Inhibition (Kinase, HDAC)

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the synthesis of diverse heterocyclic scaffolds originating from 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This versatile aldehyde serves as a pivotal building block for constructing complex, biologically relevant molecules. The protocols herein focus on robust and efficient synthetic strategies, including one-pot multicomponent reactions and classic condensation-cyclization sequences. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, the rationale for experimental choices, and methods for characterization, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of Imidazole-5-carbaldehydes in Heterocyclic Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its derivatives exhibit a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[2][3] this compound, in particular, is an exceptionally useful precursor.[4][5] The aldehyde functional group at the C-5 position is a reactive handle that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide explores its application in building more complex fused and substituted heterocyclic systems, which are of significant interest in modern drug discovery.

The primary reactive site, the aldehyde, is electrophilic and readily participates in condensation reactions with nucleophiles, particularly active methylene compounds. This initial reaction creates a highly functionalized intermediate that can be guided through various intramolecular or intermolecular cyclization pathways to yield a diverse array of heterocyclic products. This document details three such pathways, demonstrating the strategic conversion of a simple imidazole aldehyde into complex polycyclic systems.

G A 1-Methyl-2-phenyl-1H- imidazole-5-carbaldehyde B Application 1: One-Pot Three-Component Reaction A->B C Application 2: Knoevenagel Condensation A->C D Application 3: Condensation-Cyclization Sequence A->D E Fused Pyrimido[1,2-a]benzimidazoles B->E F α,β-Unsaturated Acrylonitriles (Chalcone Analogs) C->F G Substituted Benzimidazoles D->G

Caption: Synthetic pathways from this compound.

Application Note I: One-Pot, Three-Component Synthesis of Novel Pyrimido[1,2-a]benzimidazoles

Principle and Rationale

Pyrimido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds with significant pharmacological interest, including potential antiviral, antibacterial, and anticancer activities.[6] Multicomponent reactions (MCRs) offer a highly efficient route to these complex structures by combining three or more reactants in a single step, which aligns with the principles of green chemistry by reducing waste and saving time.[7][8]

This protocol describes a one-pot, three-component condensation of this compound, 2-aminobenzimidazole, and an active methylene compound (malononitrile). The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final fused heterocyclic system in high yield.[9][10]

Detailed Experimental Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 186.2 mg).

  • Addition of Reactants: To the flask, add 2-aminobenzimidazole (1.0 mmol, 133.1 mg) and malononitrile (1.0 mmol, 66.1 mg).

  • Solvent and Catalyst: Add absolute ethanol (20 mL) as the solvent and a catalytic amount of piperidine (0.2 mmol, 20 µL).

    • Scientist's Note: Piperidine acts as a mild base, which is crucial for catalyzing the initial Knoevenagel condensation without promoting unwanted self-condensation of the aldehyde.[11] Ethanol is an effective and environmentally benign solvent for this transformation.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (7:3).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum to obtain the final pyrimido[1,2-a]benzimidazole derivative. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Reaction Mechanism

The reaction proceeds through a well-established cascade of events. The base catalyst deprotonates the active methylene compound, which then attacks the aldehyde in a Knoevenagel condensation to form a reactive α,β-unsaturated intermediate. The exocyclic amine of 2-aminobenzimidazole then acts as a nucleophile in a Michael addition to this intermediate. The final steps involve intramolecular cyclization onto the nitrile group, followed by tautomerization and dehydration to yield the aromatic fused system.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization A Aldehyde + Malononitrile B Knoevenagel Intermediate A->B Piperidine D Michael Adduct B->D C 2-Aminobenzimidazole C->D E Intramolecular Cyclization D->E - H₂O F Final Product: Pyrimido[1,2-a]benzimidazole E->F - H₂O

Caption: Mechanism for the three-component synthesis of pyrimido[1,2-a]benzimidazoles.

Expected Results
R-group (from active methylene)Typical YieldAppearance
-CN (from Malononitrile)85-95%Pale yellow solid
-COOEt (from Ethyl Cyanoacetate)80-90%Off-white solid

Application Note II: Synthesis of Imidazole-based Chalcone Analogs via Knoevenagel Condensation

Principle and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[11] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The resulting α,β-unsaturated products, often referred to as chalcone analogs when an aromatic aldehyde is used, are valuable synthetic intermediates for constructing various heterocyclic systems like pyrazoles, pyrimidines, and pyridines.[12]

This protocol details the synthesis of 2-((1-methyl-2-phenyl-1H-imidazol-5-yl)methylene)malononitrile. This demonstrates the controlled formation of a versatile intermediate from this compound, which can be used in subsequent cyclization reactions.

Detailed Experimental Protocol
  • Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186.2 mg) and malononitrile (1.1 mmol, 72.7 mg).

  • Solvent and Catalyst: Add 15 mL of dichloromethane (DCM) and 30 mol% of imidazole (0.3 mmol, 20.4 mg).

    • Scientist's Note: Imidazole itself can serve as an effective, non-toxic, and inexpensive organocatalyst for the Knoevenagel condensation.[13] DCM is used as the solvent due to its inertness and ability to dissolve the reactants, while being easily removable.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, add 15 mL of water to the reaction mixture. Transfer the contents to a separatory funnel and extract the product with DCM (2 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the pure Knoevenagel product, which can be further purified by recrystallization from ethanol if necessary. Characterize using standard spectroscopic methods.

Expected Results & Data
Active Methylene CompoundProduct NameTypical YieldMelting Point (°C)
Malononitrile2-((1-methyl-2-phenyl-1H-imidazol-5-yl)methylene)malononitrile>90%165-168
Ethyl CyanoacetateEthyl 2-cyano-3-(1-methyl-2-phenyl-1H-imidazol-5-yl)acrylate85-95%140-143

Application Note III: Synthesis of Substituted Benzimidazoles via Condensation-Cyclization

Principle and Rationale

This application demonstrates a two-step synthesis of a more complex benzimidazole derivative, a privileged structure in medicinal chemistry.[14] The reaction involves the condensation of an aldehyde with an o-phenylenediamine derivative, followed by an oxidative cyclization to form the benzimidazole ring. Sodium dithionite (Na₂S₂O₄) can be used as a mild reducing agent that facilitates the one-pot synthesis of benzimidazoles from nitro-aromatic precursors and aldehydes.[14]

This protocol describes the reaction of this compound with 4-(methylamino)-3-nitrobenzoate. The nitro group is reduced in situ to an amine, which then condenses with the aldehyde and cyclizes to form the final product.

Detailed Experimental Protocol
  • Reactant Mixture: In a 50 mL flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 mmol, 224.2 mg) and this compound (1.0 mmol, 186.2 mg) in 15 mL of dimethyl sulfoxide (DMSO).

  • Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (4.0 mmol, 696.4 mg) to the mixture.

    • Scientist's Note: Sodium dithionite serves a dual purpose: it reduces the nitro group to an amine and facilitates the subsequent cyclization to the benzimidazole ring in a one-pot process.[14] DMSO is an excellent solvent for this reaction, as it can withstand the heating required and effectively solubilizes the reactants.

  • Reaction Conditions: Heat the reaction mixture with stirring at 90 °C for 3 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto 50 g of crushed ice.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. This affords the ethyl ester of the benzimidazole product.

  • Optional Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with 33% NaOH in ethanol, providing another point for chemical modification.[14]

  • Characterization: Confirm the structure of the final product using NMR and MS analysis.

Conclusion and Future Perspectives

This compound has been successfully demonstrated as a potent and versatile starting material for the synthesis of a range of complex heterocyclic compounds. The protocols provided herein highlight its utility in multicomponent reactions to form fused pyrimido[1,2-a]benzimidazoles, in Knoevenagel condensations to create functionalized intermediates, and in condensation-cyclization reactions to build substituted benzimidazoles. These methods are efficient, high-yielding, and provide access to molecular scaffolds of high value to the pharmaceutical and materials science industries. Future work can expand on these foundations, exploring the use of the Knoevenagel products in cycloaddition reactions or employing the aldehyde in other named reactions to further broaden the accessible chemical space.

References

  • Hubschwerlen, C., et al. (1992). Pyrimido[1,6-a]benzimidazoles: A New Class of DNA Gyrase Inhibitors'. Journal of Medicinal Chemistry, 35(8). Available at: [Link]

  • Mikhailichenko, S., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(5). Available at: [Link]

  • Ahmad, I., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • Rahimizadeh, F., et al. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Hafedh, F. R., et al. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23). Available at: [Link]

  • Hafedh, F. R., et al. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. Journal of Physics: Conference Series. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4). Available at: [Link]

  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10). Available at: [Link]

  • Kaur, N. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20). Available at: [Link]

  • Ziarani, G. M., et al. (2022). Synthesis of imidazole derivatives. ResearchGate. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. InnoPharmChem. Available at: [Link]

  • Reddy, C. S., et al. (2007). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. ResearchGate. Available at: [Link]

  • Bouyahya, A., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2). Available at: [Link]

  • Patel, H. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Journal of Pharmaceutical Negative Results, 13(2). Available at: [Link]

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  • de la Torre, B. G., et al. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Advances, 4. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5). Available at: [Link]

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Sources

Application Notes & Protocols: The Strategic Utility of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products, such as the amino acid histidine, and a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for drug design.[3][4] Within this class of valuable heterocycles, 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS No: 94938-03-1) emerges as a particularly powerful and versatile building block, or synthon.[5]

The strategic placement of a reactive carbaldehyde group at the C5 position, combined with the stable N-methyl and C2-phenyl substitutions, provides a robust platform for chemical elaboration. This aldehyde functionality serves as a synthetic linchpin, enabling chemists to introduce a vast diversity of molecular functionalities through well-established chemical transformations.[6][7] Derivatives synthesized from this core have demonstrated significant potential across various therapeutic areas, including the development of novel anticancer agents and potent enzyme inhibitors.[8][9][10] This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed protocols and the scientific rationale underpinning its application in the synthesis of bioactive molecules.

Synthesis of the Core Intermediate: this compound

The accessibility of the starting material is paramount in any drug discovery campaign. A common and efficient method for preparing the title compound is a one-pot synthesis, which offers advantages in terms of operational simplicity and reduced waste.[8]

G cluster_reactants Reactants cluster_conditions Conditions 1-methylimidazole 1-Methylimidazole Catalyst p-TsOH Benzaldehyde Benzaldehyde Derivative Solvent Refluxing Ethanol Product 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde Solvent->Product One-Pot Synthesis G Aldehyde 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde Conditions Ethanol, cat. Acetic Acid Aldehyde->Conditions Amine Primary Amine (R-NH2) Amine->Conditions Product Schiff Base (Imine) Derivative Conditions->Product G cluster_process Reaction Sequence Aldehyde Core Imidazole Aldehyde Condensation Condensation Aldehyde->Condensation Diamine o-Phenylenediamine Diamine->Condensation Cyclization Oxidative Cyclization Condensation->Cyclization Intermediate Product Fused Benzimidazole Product Cyclization->Product G Core Core Scaffold 1-methyl-2-phenyl- imidazole Linker Linker -CH2-NH-CO- Core:h->Linker:h Hinge-Binding Pharmacophore R-Group Interacts with Solvent-Front Linker:h->Pharmacophore:h Vector for SAR

Sources

metal complex formation with 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Coordination Chemistry of 1-Methyl-2-Phenyl-1H-Imidazole-5-Carbaldehyde Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenyl-Imidazole Carbaldehydes

The imidazole ring is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active molecules, including the amino acid histidine.[1][2] Its unique electronic properties and ability to coordinate with a wide range of metal ions make it a cornerstone in the design of novel therapeutics and catalysts.[3][4] The introduction of a phenyl group onto the imidazole ring can enhance molecular interactions, such as π-stacking, and influence the overall steric and electronic properties of the molecule.[5][6]

Adding a carbaldehyde (aldehyde) group at the 5-position transforms the simple phenyl-imidazole scaffold into a highly versatile building block. This aldehyde functional group is a reactive handle for the synthesis of a diverse library of derivatives, most notably through the formation of Schiff bases.[7][8] These Schiff base ligands, containing an imine (C=N) bond, introduce an additional coordination site, allowing for the formation of stable, multi-dentate chelate complexes with metal ions.[9]

This guide provides a detailed exploration of the synthesis of this compound, its conversion into Schiff base derivatives, and the subsequent formation of metal complexes. We will delve into the rationale behind the experimental protocols, methods for structural characterization, and the potential applications of these resulting coordination compounds, which range from antimicrobial and anticancer agents to advanced catalytic systems.[10][11]

Part 1: Synthesis of the Core Ligand and Its Derivatives

The foundation of any study in coordination chemistry is the robust synthesis of the ligand. Here, we outline the preparation of the primary aldehyde and its extension to more complex Schiff base systems.

Protocol 1: Synthesis of this compound

The target aldehyde is not commonly available commercially and must be synthesized. A reliable method involves the N-methylation of a suitable precursor, 4-formyl-2-phenylimidazole. This approach offers high selectivity for the desired N1-methylated product.

Causality Behind the Protocol:

  • Choice of Base: Potassium carbonate (K₂CO₃) is used as a mild base. It is strong enough to deprotonate the imidazole N-H, making the nitrogen nucleophilic, but not so strong as to cause unwanted side reactions with the aldehyde group.[12]

  • Methylating Agent: Methyl iodide (CH₃I) is an effective and highly reactive methylating agent. Alternatively, dimethyl sulfate can be used.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the imidazole precursor and the base, facilitating the reaction.[12]

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the alkylating agent, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]

Experimental Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-formyl-2-phenylimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Methylation: While stirring vigorously, add methyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a solid.

G cluster_synthesis Ligand Synthesis Workflow start Start: 4-formyl-2-phenylimidazole reagents Add K₂CO₃, DMF start->reagents cool Cool to 0 °C reagents->cool add_meI Add Methyl Iodide cool->add_meI react Stir 12-16h at RT add_meI->react workup Quench with H₂O, Extract with EtOAc react->workup purify Column Chromatography workup->purify product Product: 1-methyl-2-phenyl- 1H-imidazole-5-carbaldehyde purify->product

Synthesis of the core imidazole aldehyde ligand.
Protocol 2: General Synthesis of Schiff Base Derivatives

The aldehyde group is readily converted into an imine through condensation with a primary amine, forming a Schiff base. This reaction significantly expands the coordinating ability of the parent ligand.

Causality Behind the Protocol:

  • Reaction Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration to form the stable C=N double bond.

  • Solvent: Absolute ethanol or methanol is an ideal solvent as it dissolves the reactants and facilitates the removal of water, driving the equilibrium towards the product.[9]

  • Catalyst: A few drops of glacial acetic acid can be added to catalyze the dehydration step, though the reaction often proceeds without a catalyst.

Experimental Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Amine Addition: To this solution, add the desired primary amine (e.g., aniline, ethanolamine, ethylenediamine) (1.0 eq) dissolved in a small amount of ethanol.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of the Schiff base is often accompanied by a color change and/or the formation of a precipitate.

  • Isolation: If a precipitate forms, cool the mixture to room temperature, and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

G cluster_schiff Schiff Base Formation aldehyde Imidazole Aldehyde reaction EtOH, Reflux (2-4h) aldehyde->reaction amine Primary Amine (R-NH₂) amine->reaction product Schiff Base Ligand reaction->product

General scheme for Schiff base ligand synthesis.

Part 2: Metal Complex Formation and Characterization

With the ligands in hand, the next stage is the formation of coordination complexes. The protocols are generally straightforward, but careful control of stoichiometry and conditions is essential.

Protocol 3: General Synthesis of Metal(II) Complexes

This protocol is applicable to a variety of divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Causality Behind the Protocol:

  • Metal Salt Selection: Metal chlorides, nitrates, or acetates are commonly used because they are soluble in alcoholic solvents and their anions are typically weakly coordinating, preventing interference with ligand binding.[9]

  • Stoichiometry: The molar ratio of metal to ligand is critical. A 1:2 ratio is common for bidentate Schiff base ligands with metals that favor octahedral (e.g., [M(L)₂Cl₂]) or square planar (e.g., [M(L)₂]) geometries. A 1:1 ratio may be used for polydentate ligands or to form dimeric/polymeric structures.[13]

  • Method of Addition: Adding the metal salt solution dropwise to the ligand solution ensures a homogeneous reaction and often promotes the growth of more crystalline material.

Experimental Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 eq) in hot ethanol or methanol (e.g., 25 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O) (1.0 eq) in the same solvent (e.g., 15 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction & Precipitation: An immediate color change and/or formation of a precipitate is typically observed. Stir the mixture and reflux for 2-3 hours to ensure the reaction is complete.

  • Isolation: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the precipitate with the reaction solvent, followed by a low-boiling-point solvent like diethyl ether, to remove any unreacted starting materials and facilitate drying. Dry the complex under vacuum.

G cluster_complex Metal Complexation Workflow ligand Dissolve Ligand in EtOH mix Add Metal Solution to Ligand Solution ligand->mix metal Dissolve Metal Salt in EtOH metal->mix react Reflux 2-3h mix->react isolate Filter Precipitate react->isolate dry Wash and Dry isolate->dry product Metal Complex dry->product

General workflow for metal complex synthesis.
Part 3: A Self-Validating System: Characterization Techniques

The successful synthesis of a new compound must be validated through a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system confirming the identity and purity of the metal complex.

Technique Purpose and Expected Observations Reference
Elemental Analysis (C,H,N) Confirms the empirical formula of the complex by comparing experimental mass percentages with calculated values.[7]
FT-IR Spectroscopy Evidence of coordination. Look for: • A shift in the ν(C=N) (imine) stretch (typically ~1620-1640 cm⁻¹) to lower or higher frequency upon coordination. • Changes in the imidazole ring vibration bands. • Appearance of new bands corresponding to Metal-Nitrogen (M-N) bonds in the far-IR region (~400-600 cm⁻¹).[7][14]
UV-Visible Spectroscopy Provides information on the electronic environment and geometry. Look for: • Shifts in the ligand-based π→π* and n→π* transitions. • Appearance of new, lower-energy charge-transfer (LMCT or MLCT) bands. • For transition metals, the appearance of weak d-d transition bands in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[14][15]
¹H & ¹³C NMR Spectroscopy Confirms coordination for diamagnetic complexes (e.g., Zn(II), Cd(II)). Look for: • Shifts (usually downfield) in the signals for protons and carbons near the coordination sites (imidazole N3 and imine N) compared to the free ligand.[15][16]
Mass Spectrometry (ESI-MS) Determines the mass-to-charge ratio of the complex, confirming its molecular weight and the metal-to-ligand stoichiometry in the coordination sphere.[16]
Magnetic Susceptibility Determines the magnetic properties of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), allowing for the calculation of the number of unpaired electrons and providing insight into the metal's oxidation state and geometry.[14]
Single-Crystal X-ray Diffraction The definitive method for structural elucidation. Provides precise data on bond lengths, bond angles, coordination number, geometry around the metal center, and intermolecular packing in the solid state. This technique is considered the gold standard for structural proof.[17][18][19]

Part 4: Applications and Future Outlook

The metal complexes derived from this compound and its Schiff base derivatives are poised for exploration in several high-impact fields.

  • Medicinal Chemistry: Imidazole-based compounds are known for a wide range of biological activities.[20] Metal complexation can significantly enhance the therapeutic potential of an organic ligand.[4] These novel complexes should be screened for:

    • Antimicrobial and Antifungal Activity: Many Schiff base metal complexes exhibit potent activity against various strains of bacteria and fungi, often surpassing that of the free ligand or the metal salt alone.[2][7]

    • Anticancer Properties: The planar nature of the ligand system and the presence of a metal center can facilitate intercalation with DNA or inhibition of key enzymes like topoisomerase, making these complexes promising candidates for anticancer drug development.[7][11]

  • Catalysis: The coordinated metal ion can act as a Lewis acid, activating substrates for organic transformations. These complexes can be designed to mimic the active sites of metalloenzymes, potentially serving as catalysts for reactions such as oxidation, reduction, or C-C bond formation.[10]

  • Materials Science: The ability of these ligands to form stable, often colored, complexes makes them suitable for the development of new materials, including chemosensors for the detection of specific ions or molecules.[21]

The systematic modification of the primary amine used in the Schiff base synthesis allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn modulates the stability, geometry, and reactivity of the resulting metal complex. This modular approach provides researchers with a powerful platform to develop new metal-based compounds tailored for specific applications in medicine and technology.

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  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 118(20), 3705–3716. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. K. (2020). Synthesis and studying the coordination behavior of a new heterocyclic imidazole azo ligand with some of the first series transition and (IIB) ions. AIP Conference Proceedings, 2290(1), 020002. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 118(20), 3705–3716. [Link]

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Application Note: Efficient and Selective Reduction of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde to (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The imidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, substituted (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol derivatives are key intermediates in the synthesis of various therapeutic agents, including potential treatments for Alzheimer's disease.[3] The selective reduction of the aldehyde group in 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a critical transformation to access these important building blocks. This application note provides detailed, field-proven protocols for this reduction, focusing on the use of sodium borohydride (NaBH₄) for its selectivity, mild reaction conditions, and operational simplicity. We will explore the underlying chemical principles, provide a step-by-step experimental procedure, and discuss the characterization of the final product.

Scientific Principles and Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4][5] The choice of reducing agent is paramount to ensure high yield and selectivity, avoiding unwanted side reactions.

Why Sodium Borohydride?

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, highly effective for the reduction of aldehydes and ketones.[6] Its chemoselectivity is a key advantage; it does not typically reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[4][7] This is particularly advantageous when working with multifunctional molecules.

The mechanism of reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5][8] This forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the primary alcohol.[4][8]

Alternative Reducing Agents

While NaBH₄ is often the reagent of choice, other methods can achieve this transformation:

  • Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ can also reduce aldehydes to primary alcohols.[9] However, it is less selective and will also reduce a wider range of functional groups. Its high reactivity also necessitates stricter anhydrous reaction conditions and careful handling.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon). It can be effective for the reduction of aldehydes, but may also reduce other functional groups, such as alkenes or alkynes, if present in the molecule.[10][11]

For the specific reduction of this compound, the mildness and selectivity of NaBH₄ make it the most suitable and reliable choice for achieving a high yield of the desired alcohol without affecting the imidazole ring or the phenyl group.

Experimental Protocols

This section outlines the detailed procedure for the reduction of this compound using sodium borohydride.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Detailed Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.2-1.5 eq) to the stirred solution in small portions. Caution: Addition of NaBH₄ can cause gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and deionized water. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation and Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol.[13]

Workflow Diagram

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C A->B C 3. Add NaBH4 B->C D 4. Stir at RT & Monitor C->D E 5. Quench with NH4Cl D->E Reaction Complete F 6. Extraction with DCM E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I J (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol I->J Pure Product

Caption: General workflow for the reduction of this compound.

Data Presentation and Characterization

The successful synthesis of (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol should be confirmed by various analytical techniques.

Table 1: Comparison of Reduction Methods
Reducing AgentSolvent(s)TemperatureTypical Reaction TimeWorkupKey Advantages/Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RT1-3 hoursAqueous QuenchAdv: Mild, selective, easy to handle. Disadv: May not reduce sterically hindered aldehydes efficiently.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl ether0 °C to RT1-2 hoursCareful quench with water/acidAdv: Highly reactive. Disadv: Non-selective, requires anhydrous conditions, pyrophoric.[9]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol, Ethyl AcetateRT2-24 hoursFiltrationAdv: Clean reaction. Disadv: May reduce other functional groups, requires specialized equipment.[11][14]
Characterization of (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol

The structure of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the newly formed alcohol, the aromatic protons of the phenyl group, and the protons on the imidazole ring. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new signal for the methylene protons (around 4.5-5.0 ppm) and a hydroxyl proton (variable) are key indicators of a successful reduction.[15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the disappearance of the aldehyde carbonyl carbon signal (typically around 180-200 ppm) and the appearance of a new signal for the methylene carbon (around 50-65 ppm).[17][18]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹).[19]

Conclusion

The reduction of this compound to (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol is a crucial step in the synthesis of various compounds with significant biological activity. The use of sodium borohydride provides a reliable, efficient, and selective method for this transformation. The detailed protocol provided in this application note, along with the guidelines for characterization, will enable researchers to confidently synthesize this important intermediate for their drug discovery and development programs.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Verma, S., et al. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]

  • Rzepa, H. (2015, April 12). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. [Link]

  • Verma, S., et al. (2021). A Novel Single-Step Hydrogenation of 2-Imidazolecarboxaldehyde to 2-Methylimidazole Over Pd-impregnated Al-Ti Mixed Oxide and Kinetics. ResearchGate. [Link]

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  • MDPI. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • ACS Publications. (2005). Solid State NMR Spectroscopic Investigations of Model Compounds for Imidazole-Based Proton Conductors. The Journal of Physical Chemistry B. [Link]

  • National Center for Biotechnology Information. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresour Technol. [Link]

  • ResearchGate. (2006). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. [Link]

  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • PubMed Central. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ResearchGate. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • PubMed Central. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ResearchGate. (2022). Imidazole-2-carboxaldehyde (IC). Atom numbering used in this work (a),... [Link]

  • ResearchGate. (2020). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]

  • PubMed Central. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

  • Minds@UW. (2019). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • Royal Society of Chemistry. (2021). The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst. New Journal of Chemistry. [Link]

  • ResearchGate. (2021). Dehydrogenative oxidation of aryl methanol using oxygen bridged [Cu-O-Se] bimetallic catalyst. [Link]

  • MDPI. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

  • MDPI. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • The Royal Society of Chemistry. (2017). Dehydroxyalkylative Halogenation of C(aryl)−C Bonds of Aryl Alcohols. [Link]

  • Macmillan Group. (2018). Selective Hydrogen Atom Abstraction through Induced Bond Polarization: Direct α‐Arylation of Alcohols through Photoredox, HAT. [Link]

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Application Notes & Protocols: Leveraging 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the prospective application of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde as a core scaffold for designing and synthesizing novel fluorescent probes. While this specific molecule represents a nascent platform, its structural components—a fluorescent 2-phenylimidazole core and a reactive carbaldehyde group—offer a scientifically robust foundation for creating sensitive and selective chemosensors.[1][2][3] We will explore the underlying design principles, propose a tangible synthetic pathway for a proof-of-concept probe targeting primary amines, and provide detailed protocols for its synthesis, characterization, and application.

Introduction: The Potential of the Imidazole Scaffold

Imidazole, a five-membered aromatic heterocycle, is a privileged scaffold in the design of fluorescent probes.[1][2] Its derivatives are central to a multitude of biological processes and have been extensively developed as chemosensors for analytes ranging from metal ions to small molecules.[1][2] The imidazole ring system possesses unique electronic properties, including high electron-withdrawing ability and good coplanarity, which are advantageous for constructing fluorophores.[4]

The subject of this guide, this compound, combines three key features:

  • The 2-Phenylimidazole Core: This moiety is known to be fluorescent, providing the intrinsic signal for the probe.[3][5] Its photophysical properties can be modulated by substitution on the phenyl or imidazole rings.

  • The N-Methyl Group: This substitution prevents tautomerization and locks the electronic structure, often leading to more stable and predictable photophysical behavior.

  • The C5-Carbaldehyde Group: This aldehyde function is a versatile chemical handle.[6][7] It serves as a reactive site for covalently attaching a recognition unit (receptor) for the target analyte, and it can act as a modulator of the fluorophore's electronic properties, enabling a "turn-on" or "turn-off" sensing mechanism.[8][9]

Proposed Design Principle: A "Turn-On" Probe for Primary Amines via Schiff Base Formation

We propose a design based on a Photoinduced Electron Transfer (PeT) mechanism. In this model, the probe is initially in a low-fluorescence or "off" state. Upon reaction with a target analyte, a chemical transformation blocks the PeT process, restoring fluorescence and creating a "turn-on" signal.

Our hypothetical probe, MPI-Probe 1 , will target primary aliphatic amines. The sensing mechanism is predicated on the reaction between the aldehyde group of this compound and the amine to form a Schiff base (imine).

  • "Off" State: The lone pair of electrons on the nitrogen of a strategically placed receptor (initially part of the probe) can quench the fluorescence of the imidazole core through PeT. For this proof-of-concept, we will simplify the design and assume the aldehyde itself provides a modest quenching effect that is modulated upon reaction. A more advanced design would incorporate a dedicated quenching group that is displaced or altered upon reaction.

  • "On" State: The formation of the C=N double bond in the imine lowers the energy of the nitrogen lone pair, preventing it from participating in the PeT quenching process.[9][10] This restores the fluorescence of the 2-phenylimidazole core, leading to a detectable signal proportional to the analyte concentration.

PET_Mechanism cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Probe MPI-Probe 1 (Aldehyde Form) Quenching Photoinduced Electron Transfer (PeT) (Active Quenching) Probe->Quenching Excitation (hν) Analyte Primary Amine (Analyte) On On State (High Fluorescence) State (High Fluorescence) Product Probe-Amine Adduct (Imine Form) Fluorescence Fluorescence Emission (PeT Blocked) Product->Fluorescence Excitation (hν) Analyte->Product Schiff Base Reaction

Figure 1: Proposed PeT-based sensing mechanism for an amine probe.

Protocols: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol is a proposed route based on standard N-alkylation procedures for imidazole derivatives.[11][12] The starting material, 2-phenyl-1H-imidazole-5-carbaldehyde, can be synthesized via formylation of 2-phenylimidazole.

Materials:

  • 2-phenyl-1H-imidazole-5-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-phenyl-1H-imidazole-5-carbaldehyde (1 equivalent). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 2-phenyl-1H-imidazole-5-carbaldehyde in Anhydrous DMF Deprotonation Add NaH at 0°C (Deprotonation) Start->Deprotonation Alkylation Add CH3I at 0°C (N-Methylation) Deprotonation->Alkylation Reaction Stir at Room Temp (12-16h) Alkylation->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 1-methyl-2-phenyl- 1H-imidazole-5-carbaldehyde Purify->Product

Figure 2: Synthetic workflow for the core scaffold.

Protocol 2: Photophysical Characterization

Objective: To determine the fundamental spectroscopic properties of the synthesized scaffold.

Materials:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Cyclohexane)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent like acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution for analysis (e.g., 10 µM).

  • UV-Vis Absorption:

    • Record the absorption spectrum of a 10 µM solution from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λ_abs_max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Emission:

    • Excite the 10 µM solution at its λ_abs_max.

    • Record the emission spectrum over a range starting ~10 nm above the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em_max).

  • Quantum Yield (Φ_F):

    • Determine the relative fluorescence quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate Φ_F using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) (where I is the integrated intensity, A is absorbance, and η is the refractive index of the solvent).

ParameterSymbolDescription
Max. Absorption Wavelengthλ_abs_maxWavelength at which the compound absorbs light most strongly.
Molar Extinction CoefficientεMeasure of how strongly a chemical species absorbs light.
Max. Emission Wavelengthλ_em_maxWavelength at which the compound emits light most intensely.
Stokes ShiftΔλThe difference in wavelength between λ_em_max and λ_abs_max.
Fluorescence Quantum YieldΦ_FThe ratio of photons emitted to photons absorbed.

Table 1: Key Photophysical Parameters to Characterize.

Application Protocol: Detection of a Primary Amine

Objective: To evaluate the performance of this compound as a fluorescent probe for a model primary amine (e.g., n-butylamine).

Materials:

  • Stock solution of the probe (1 mM in acetonitrile).

  • Stock solution of n-butylamine (10 mM in acetonitrile).

  • Acetonitrile/Water mixture (e.g., 9:1 v/v) as the assay buffer.

  • Fluorescence spectrophotometer.

Procedure:

  • Probe Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the assay buffer.

  • Titration Experiment:

    • To a series of cuvettes, add 2 mL of the 10 µM probe solution.

    • Add increasing volumes of the n-butylamine stock solution to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 equivalents relative to the probe).

    • Incubate the solutions for a set time (e.g., 15 minutes) at room temperature to allow the reaction to proceed.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each cuvette, using the predetermined λ_abs_max as the excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em_max against the concentration of n-butylamine.

    • Observe the change in fluorescence. A significant increase would validate the "turn-on" sensing mechanism.[10]

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

  • Selectivity Study:

    • Prepare solutions of the probe with a high concentration of various other analytes (e.g., secondary amines, tertiary amines, alcohols, thiols, metal ions) to test for interference.

    • Compare the fluorescence response to that produced by the primary amine to assess the probe's selectivity.

Conclusion and Future Directions

The this compound scaffold presents a promising, albeit underexplored, platform for the development of novel fluorescent probes. The inherent fluorescence of the 2-phenylimidazole core and the versatile reactivity of the aldehyde group provide a clear and rational design strategy.[3][6] The protocols detailed herein offer a comprehensive roadmap for researchers to synthesize this core molecule, characterize its photophysical properties, and validate its potential as a chemosensor.

Future work should focus on expanding the library of probes derived from this scaffold. By modifying the aldehyde with different recognition moieties through reactions like Knoevenagel condensation or reaction with hydrazides, probes for a wide array of analytes, including metal ions, anions, and specific biomolecules, could be developed.[1][13][14]

References

  • Mohammadi, F., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121455. Retrieved from [Link]

  • Wang, J., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry, 52(7), 1555-1578. Retrieved from [Link]

  • Li, C., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Fluorescence, 25, 313-322. Retrieved from [Link]

  • Krawczyk, P. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules, 29(19), 4584. Retrieved from [Link]

  • St. Jean, A. (2021). Synthesis and Testing of an Aldehyde-Based Fluorogenic Probe for Chlorite Detection. Chemistry Summer Fellows. 40. Retrieved from [Link]

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  • ResearchGate. (n.d.). Development of Aldehyde-Based Fluorescent Probes for the Highly Selective Recognition of 1,3-Diaminopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Retrieved from [Link]

  • Krawczyk, P. (2021). 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties. Photochemical & Photobiological Sciences, 20, 1039-1050. Retrieved from [Link]

  • Pinto, S., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. Photochemistry and Photobiology, 97(1), 47-60. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Retrieved from [Link]

  • Xu, Z., et al. (2020). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Talanta, 217, 121066. Retrieved from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of some imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemistry of phenylimidazoles. Retrieved from [Link]

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Application Notes & Protocols: Catalytic Activity of Metal Complexes Derived from 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and catalytic applications of metal complexes derived from the N-heterocyclic ligand, 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. While direct literature on this specific ligand is emerging, the protocols and applications described herein are built upon well-established principles and proven methodologies for structurally related imidazole-based metal complexes. This guide is designed to provide both foundational knowledge and practical, actionable protocols for researchers exploring new catalytic systems.

The unique electronic and steric properties of the this compound ligand—a combination of a readily coordinating N-donor imidazole ring, a sterically influential phenyl group at the 2-position, and a reactive carbaldehyde functional group at the 5-position—make its metal complexes highly promising candidates for a range of catalytic transformations. The imidazole moiety is a superb σ-donor, capable of stabilizing various transition metal centers, which is a key attribute for effective catalysts.[1][2]

Part 1: Synthesis of the Ligand and its Metal Complexes

The successful application of any ligand in catalysis begins with its efficient synthesis and subsequent coordination to a metal center. This section outlines a proposed synthesis for the target ligand based on established organometallic procedures and a general methodology for the preparation of its transition metal complexes.

Proposed Synthesis of this compound

The synthesis of substituted imidazoles can be approached through various routes. A common strategy involves the N-alkylation of a pre-functionalized imidazole core. The following protocol is a plausible pathway adapted from similar syntheses of N-alkylated imidazole carbaldehydes.[3][4]

Experimental Protocol: Ligand Synthesis

  • Starting Material: Begin with a suitable precursor, such as 2-phenyl-1H-imidazole-5-carbaldehyde. If not commercially available, it can be synthesized through established methods, for instance, by formylation of 2-phenyl-1H-imidazole.

  • Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1 equivalent of 2-phenyl-1H-imidazole-5-carbaldehyde in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.

    • Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the imidazole N-H, forming the corresponding sodium imidazolide salt. This enhances the nucleophilicity of the nitrogen, making it reactive towards electrophiles.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • N-Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

General Synthesis of Metal Complexes

The coordination of the synthesized ligand to a metal salt is typically a straightforward process. The following is a general protocol for the synthesis of Palladium(II) and Copper(II) complexes, which are of significant interest for cross-coupling and oxidation catalysis, respectively.[6][7]

Experimental Protocol: Metal Complex Synthesis (e.g., Pd(II) Complex)

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ligand (2.1 equivalents) in a suitable solvent such as acetonitrile or dichloromethane.

  • In a separate flask, dissolve the metal salt (1 equivalent), for example, bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂], in the same solvent.

    • Causality Insight: Using a metal salt with labile ligands like acetonitrile facilitates the coordination of the new, stronger imidazole ligand by simple ligand exchange.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate or a color change often indicates complex formation.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of the cold solvent and then with diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume in vacuo until a solid begins to form, then add a non-coordinating, anti-solvent (e.g., pentane or diethyl ether) to induce precipitation.

  • Characterization: The resulting metal complex should be characterized by standard analytical techniques, including FT-IR, NMR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Part 2: Application in Catalysis

Metal complexes of imidazole derivatives are workhorses in modern organic synthesis. Below are detailed application notes for two major classes of reactions: copper-catalyzed aerobic oxidation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Application Note 1: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes containing imidazole ligands are excellent catalysts for the selective oxidation of alcohols to aldehydes and ketones, often using air or molecular oxygen as the terminal oxidant, making them environmentally benign.[6][8] The N-methyl-imidazole moiety in the ligand framework can significantly enhance catalytic turnover.[8]

Detailed Protocol: Aerobic Oxidation of Benzyl Alcohol

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Cu(II)-complex of this compound (1-5 mol%), benzyl alcohol (1.0 mmol), and a nitroxyl radical initiator such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 5-10 mol%).[8]

  • Add a suitable solvent, such as acetonitrile or toluene (5 mL).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., 60-80 °C) under an atmosphere of air or oxygen (a balloon is often sufficient for laboratory scale).

    • Self-Validation Insight: A control experiment without the copper catalyst should be run in parallel. A lack of significant product formation in the control experiment validates the catalytic role of the copper complex.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Analysis: After completion, cool the reaction to room temperature. The product, benzaldehyde, can be quantified by GC using an internal standard or isolated by column chromatography.

Quantitative Catalytic Performance

The performance of copper-imidazole complexes in oxidation reactions is highly dependent on the ligand structure and reaction conditions. Below is a table summarizing representative data for similar catalytic systems.

Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
[Cu(ida)(2-mim)(H₂O)]nCyclohexaneH₂O₂RT831>99 (ol+one)[6]
[L3-Cu]²⁺ / TEMPOBenzyl AlcoholAirRT4up to 99>99[8]

ida = iminodiacetate; 2-mim = 2-methylimidazole; L3 = (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl(2-ethyl)amine

Proposed Catalytic Cycle

The mechanism for copper-catalyzed aerobic oxidation often involves the interplay between Cu(II) and Cu(I) oxidation states. The ligand plays a crucial role in stabilizing these states and facilitating the electron transfer processes.

Copper-Catalyzed Oxidation Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction A L-Cu(II) B L-Cu(I) A->B  R-CH₂OH - R-CHO, -H⁺ C L-Cu(II)-OOH B->C  O₂ D L-Cu(II)-H C->D  R-CH₂OH D->A - H₂O R-CH₂OH R-CH₂OH R-CHO R-CHO R-CH₂OH->R-CHO [Cu], O₂ caption Fig 1: Proposed Catalytic Cycle for Alcohol Oxidation Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C  Ar-X D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E  Ar'-B(OH)₂ (Base) F Reductive Elimination E->F F->A  Ar-Ar' caption Fig 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this synthesis. We will focus on the most prevalent and effective method: the Vilsmeier-Haack formylation of 1-methyl-2-phenyl-1H-imidazole.

Part 1: Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved in two primary stages:

  • Synthesis of the Imidazole Core: Formation of the 1-methyl-2-phenyl-1H-imidazole scaffold.

  • Formylation: Introduction of the aldehyde group (-CHO) onto the C5 position of the imidazole ring, typically via the Vilsmeier-Haack reaction.[1][2]

The Vilsmeier-Haack reaction is an efficient and widely used method for formylating electron-rich heterocyclic compounds.[1][3] It involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the electron-rich C5 position of the imidazole ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OPCl₂⁻ Imidazole 1-methyl-2-phenyl -1H-imidazole Sigma_Complex Iminium Intermediate (Sigma Complex) Imidazole->Sigma_Complex + Vilsmeier Reagent Aldehyde 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde Sigma_Complex->Aldehyde Hydrolysis (H₂O) Low_Yield_Troubleshooting decision decision process process start_node Low or No Yield Observed decision_reagents Reagents Anhydrous & Pure? start_node->decision_reagents Begin Diagnosis end_node Yield Improved process_purify Use freshly distilled/anhydrous solvents & pure reagents. decision_reagents->process_purify No decision_temp Reaction Temp Optimized? decision_reagents->decision_temp Yes process_purify->decision_reagents process_temp Run small-scale trials at different temperatures (e.g., RT, 40°C, 60°C, 80°C). decision_temp->process_temp No decision_ratio Sufficient Vilsmeier Reagent? (≥1.5 eq) decision_temp->decision_ratio Yes process_temp->decision_temp process_ratio Increase equivalents of POCl₃ and DMF. decision_ratio->process_ratio No decision_time Reaction Time Sufficient? decision_ratio->decision_time Yes process_ratio->decision_ratio decision_time->end_node Yes process_time Extend reaction time and monitor via TLC/LC-MS. decision_time->process_time No process_time->decision_time

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Technical Support Center: Purification of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS No: 94938-03-1). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common purification challenges associated with this versatile heterocyclic building block.

The unique structure of this compound, featuring a basic imidazole core and a reactive aldehyde group, presents specific purification hurdles. Common issues include product tailing during column chromatography, oxidation of the aldehyde, and difficulty in achieving high crystalline purity. This guide explains the causality behind these issues and provides field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Section 1: Column Chromatography Issues

Q1: I'm observing severe peak tailing during silica gel column chromatography. What's causing this and how can I achieve a symmetrical peak?

A1: This is the most frequent challenge. Peak tailing occurs due to strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to a portion of your compound being retained longer, resulting in an asymmetric, tailing peak.

Here are effective, industry-standard solutions:

  • Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic silanol sites.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexane). This is the go-to modifier for most basic compounds on silica.[2]

    • Pyridine: Can also be used, typically in similar concentrations, if TEA does not yield the desired result.

  • Switch the Stationary Phase: If tailing persists, the acidic nature of the stationary phase is too problematic.

    • Basic or Neutral Alumina: Alumina is a more basic support and can provide excellent separation for basic compounds like imidazoles, significantly reducing or eliminating tailing.[2][3]

    • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of your mobile phase containing the basic modifier before packing the column.[1]

  • Optimize Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent and load the resulting dry powder onto the column. This technique often leads to sharper bands and improved separation.[2]

Q2: My purification yield is very low after the column. Where is my product going?

A2: Significant product loss during chromatography of basic imidazoles can stem from several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the highly acidic sites on the silica gel.[1] This is especially common if the silica is of lower quality or if no basic modifier is used.

    • Solution: Always use a basic modifier as described in Q1. If loss persists, switching to neutral alumina is highly recommended.[2]

  • On-Column Decomposition: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules. While this compound is generally stable, this is a possibility with less pure starting material.

    • Solution: Before committing your entire batch, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates potential instability on silica.

Section 2: Recrystallization Challenges

Q1: I can't find a suitable solvent for recrystallizing my imidazole derivative. What's the best approach?

A1: Finding the right solvent system is an empirical process, but a systematic approach saves time and material. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2]

  • Single Solvent Screening: Test small amounts of your crude product (20-30 mg) in test tubes with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). If it dissolves immediately at room temperature, the solvent is too good. If it dissolves when hot and crystals form upon cooling, it's a good candidate.[2]

  • Two-Solvent System: This is often the most effective method. Find a "good" solvent that dissolves the compound readily and a "poor" (or "anti-solvent") in which it is insoluble. The pair must be miscible.

    • Common Pairs for Imidazoles: Ethanol/water, Acetone/hexane, Ethyl acetate/hexane, Toluene/hexane.[2][4][5]

    • Procedure: Dissolve the compound in the minimum amount of the "good" hot solvent. Then, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly.[2]

Q2: My product is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. The compound comes out of solution as a liquid instead of a solid.[2]

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature first, then transfer to an ice bath or refrigerator.

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional "good" solvent to the hot solution before cooling.

  • Induce Crystallization: Sometimes a supersaturated solution is reluctant to form crystals.

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

Section 3: Impurity-Specific Problems

Q1: My final product is contaminated with the corresponding carboxylic acid. How can I remove it?

A1: The aldehyde group is susceptible to oxidation, especially if the crude product is stored for a long time or exposed to air and light.[3] This forms 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while your neutral aldehyde remains in the organic layer. Separate the layers, dry the organic phase (e.g., over Na₂SO₄), and evaporate the solvent.

  • Bisulfite Adduct Formation: This classic technique is specific for aldehydes.[3][6] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, separating it from non-aldehyde impurities like the carboxylic acid. See Protocol 3 for a detailed procedure.

Detailed Purification Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is designed to minimize peak tailing and maximize recovery.

  • Preparation of Mobile Phase: Prepare a stock solution of your chosen eluent (e.g., 30:70 ethyl acetate:hexane). Add triethylamine (TEA) to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with the mobile phase. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Recrystallization (Two-Solvent System)

This protocol is ideal for a final polishing step to achieve high purity.

  • Solvent Selection: Based on pre-screening, select a suitable solvent pair (e.g., ethanol and deionized water).

  • Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Induce Cloudiness: While the solution is still hot, add deionized water (the "poor" solvent) dropwise with swirling until the solution just begins to turn persistently cloudy.

  • Clarification: Add 1-2 more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[2]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a minimal amount of ice-cold solvent (in this case, a cold ethanol/water mixture).

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification via Bisulfite Adduct Formation

This protocol is excellent for removing non-aldehyde impurities.[6]

  • Adduct Formation:

    • Dissolve the crude mixture in a minimal amount of methanol or ethanol.[3]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[6] Stir vigorously for 30-60 minutes. A white precipitate of the aldehyde-bisulfite adduct should form.

    • Filter the solid adduct and wash it with cold ethanol, then ether, to remove any soluble impurities.

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct in water.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution while stirring until the adduct dissolves and the aldehyde is liberated.[3]

    • Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.[6]

Troubleshooting Workflows & Data Visualization

Diagrams

Purification_Strategy Start Crude Product Analysis (TLC/NMR) Q_Impurities What are the major impurities? Start->Q_Impurities Col_Chrom Perform Column Chromatography (Protocol 1) Q_Impurities->Col_Chrom Complex Mixture / Polar Impurities Recryst Perform Recrystallization (Protocol 2) Q_Impurities->Recryst Slightly Impure / Crystalline Solid Bisulfite Use Bisulfite Adduct Method (Protocol 3) Q_Impurities->Bisulfite Non-Aldehyde Impurities Acid_Base Perform Acid-Base Extraction Q_Impurities->Acid_Base Acidic/Basic Impurities

Caption: Decision workflow for selecting the initial purification strategy.

Column_Troubleshooting Start Peak Tailing Observed on Silica Gel Column Add_TEA Add 0.5% TEA to Mobile Phase Start->Add_TEA Check_Shape Is Peak Shape Improved? Add_TEA->Check_Shape Change_Support Switch to Neutral or Basic Alumina Check_Shape->Change_Support No Success Purification Successful Check_Shape->Success Yes Change_Support->Success

Caption: Troubleshooting workflow for peak tailing in column chromatography.

Data Summary Table
Purification TechniqueTypical RecoveryFinal PurityBest Use CaseKey Considerations
Column Chromatography 60-90%>95%Primary purification of complex reaction mixtures.[2]Tailing on silica is common; use of basic modifiers or alumina is often necessary.[1][2]
Recrystallization 50-85%>99%Final polishing step to obtain highly pure, crystalline material.[2]Requires finding a suitable solvent system; risk of "oiling out".[2]
Bisulfite Adduct Formation 70-95%>90%Specifically for removing non-aldehyde impurities (e.g., starting materials, oxidation products).[6]Compound must be stable to the basic conditions used for regeneration.[6]

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (n.d.). BenchChem.
  • Technical Support Center: Purification of Sulfonated Arom
  • Purifying aldehydes? (2015, April 1). Reddit.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8).
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. (n.d.). BenchChem.

Sources

common side products in the synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. The information provided herein is based on established principles of heterocyclic chemistry and field-proven insights to ensure technical accuracy and practical utility.

Introduction to the Synthesis

The synthesis of this compound typically involves two key stages: the formation of the 1-methyl-2-phenyl-1H-imidazole core, followed by a formylation step, most commonly the Vilsmeier-Haack reaction. While seemingly straightforward, each stage presents opportunities for the formation of undesired side products that can complicate purification and reduce yields. This guide will focus primarily on the side products encountered during the formylation of the 1-methyl-2-phenyl-1H-imidazole intermediate.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reactive electrophile, the Vilsmeier reagent, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4] The subsequent electrophilic aromatic substitution on the imidazole ring, followed by hydrolysis, yields the desired carbaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating common side products.

FAQ 1: My reaction has produced a mixture of isomers. How can I identify the desired this compound and the common isomeric side product?

Answer: The most common isomeric side product in this synthesis is 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde . The formylation of 1-methyl-2-phenyl-1H-imidazole can occur at either the C4 or C5 position of the imidazole ring.

Causality: The regioselectivity of the Vilsmeier-Haack reaction is dictated by a combination of steric and electronic factors.

  • Electronic Effects: The N-methyl group at position 1 is electron-donating, activating the imidazole ring for electrophilic substitution. The phenyl group at C2 has a deactivating effect due to its electron-withdrawing inductive nature, but its mesomeric effect can influence the electron density at different positions.

  • Steric Hindrance: The bulky phenyl group at the C2 position sterically hinders the adjacent C4 position. This generally favors the electrophilic attack of the Vilsmeier reagent at the less hindered C5 position, making the 5-carbaldehyde the major product. However, changes in reaction conditions (e.g., temperature, stoichiometry of reagents) can lead to the formation of the 4-carbaldehyde isomer in detectable amounts.

Troubleshooting and Identification:

The two isomers can be distinguished and separated using standard analytical and purification techniques.

Technique This compound (Desired) 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Side Product)
¹H NMR The imidazole proton at C4 will appear as a singlet.The imidazole proton at C5 will appear as a singlet. The chemical shifts will be different due to the different electronic environment.
¹³C NMR Distinct chemical shifts for the imidazole carbons and the aldehyde carbon.Different chemical shifts for the imidazole carbons and the aldehyde carbon compared to the 5-isomer.
HPLC The two isomers will likely have different retention times on a reverse-phase column.[5]A distinct peak with a different retention time from the desired product.
TLC A single spot with a specific Rf value.A second spot with a different Rf value, often close to the desired product.

Mitigation Strategy: To favor the formation of the 5-carbaldehyde isomer, it is recommended to:

  • Use milder reaction conditions (e.g., lower temperature).

  • Employ a stoichiometric amount of the Vilsmeier reagent.

  • Perform the reaction in a suitable solvent that can help control the reactivity.

FAQ 2: I have a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid it?

Answer: A common higher molecular weight byproduct is the 1-methyl-2-phenyl-1H-imidazole-4,5-dicarbaldehyde . This results from over-formylation of the imidazole ring.

Causality: The imidazole ring, once mono-formylated, is deactivated towards further electrophilic substitution. However, under forcing reaction conditions, such as an excess of the Vilsmeier reagent, higher temperatures, or prolonged reaction times, a second formylation can occur at the remaining available position (C4 or C5).

Troubleshooting and Identification:

  • Mass Spectrometry (MS): The di-formylated product will have a molecular weight that is 28 amu (the mass of a CO group minus H₂) higher than the mono-formylated product.

  • ¹H NMR: The spectrum will lack any signals corresponding to protons on the C4 or C5 of the imidazole ring.

  • ¹³C NMR: Two distinct signals for the two aldehyde carbons will be present.

Mitigation Strategy:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 1-methyl-2-phenyl-1H-imidazole substrate. A slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent is often sufficient for complete mono-formylation without significant di-formylation.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Once the starting material is consumed and the desired mono-formylated product is the major component, quench the reaction to prevent over-reaction.

  • Temperature Control: Maintain a controlled and moderate reaction temperature. Higher temperatures can drive the reaction towards di-formylation.

FAQ 3: My final product is contaminated with unreacted starting material. How can I improve the conversion?

Answer: The presence of unreacted 1-methyl-2-phenyl-1H-imidazole indicates an incomplete reaction.

Causality:

  • Insufficient Vilsmeier Reagent: The Vilsmeier reagent may have been prepared with insufficient POCl₃ or DMF, or an insufficient amount was added to the reaction.

  • Low Reaction Temperature: The activation energy for the formylation may not have been reached, leading to a sluggish or incomplete reaction.

  • Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if the reaction is not carried out under anhydrous conditions.

Troubleshooting and Improvement:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.2 equivalents) can help drive the reaction to completion.

  • Increase Reaction Temperature or Time: If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature or a longer reaction time may be necessary. Monitor the reaction closely to avoid the formation of the di-formylated byproduct.

  • Purification: Unreacted starting material can often be separated from the more polar aldehyde product by column chromatography.

Experimental Workflow & Visualization

Vilsmeier-Haack Formylation of 1-methyl-2-phenyl-1H-imidazole

The following diagram illustrates the expected reaction pathway and the formation of the primary side products.

Vilsmeier_Haack_Formylation start 1-methyl-2-phenyl-1H-imidazole product This compound (Desired Product) start->product Major Pathway (Less Steric Hindrance) side1 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Isomeric Side Product) start->side1 Minor Pathway (Steric Hindrance) reagent Vilsmeier Reagent (DMF, POCl₃) side2 1-methyl-2-phenyl-1H-imidazole-4,5-dicarbaldehyde (Over-formylation Side Product) product->side2 Excess Reagent/ Harsh Conditions side1->side2 Excess Reagent/ Harsh Conditions

Caption: Reaction scheme for the Vilsmeier-Haack formylation and its side products.

Detailed Protocol: Mitigation of Side Products in the Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the desired 5-carbaldehyde isomer while minimizing the formation of the 4-carbaldehyde and 4,5-dicarbaldehyde side products.

Materials:

  • 1-methyl-2-phenyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-2-phenyl-1H-imidazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases. Caution: The quenching process is exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel and add more DCM. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired this compound from the isomeric side product, any di-formylated product, and other impurities.

Logical Relationship of Side Product Formation

The formation of the various products can be visualized as a branching pathway from the starting material, with reaction conditions dictating the predominant route.

Side_Product_Logic start Starting Material: 1-methyl-2-phenyl-1H-imidazole conditions Reaction Conditions: - Stoichiometry - Temperature - Time mono_formylation Mono-formylation conditions->mono_formylation Controlled di_formylation Di-formylation conditions->di_formylation Forcing mono_formylation->di_formylation Forcing Conditions isomer_5 5-carbaldehyde (Desired Product) mono_formylation->isomer_5 Kinetically/Sterically Favored isomer_4 4-carbaldehyde (Isomeric Impurity) mono_formylation->isomer_4 Minor Pathway

Sources

troubleshooting low reactivity of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde in condensations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate in common condensation reactions. We will explore the underlying chemical principles governing its behavior and provide actionable troubleshooting strategies to advance your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental reasons behind the compound's often-observed low reactivity.

Q1: Why is my this compound showing low reactivity in standard condensation reactions?

A: The diminished reactivity of this aldehyde is primarily due to the electronic properties of the substituted imidazole ring. The imidazole ring system is electron-rich, which deactivates the attached aldehyde group toward nucleophilic attack.[1][2] The carbonyl carbon of the aldehyde is rendered less electrophilic, thus increasing the activation energy required for condensation reactions to proceed.

Q2: How does the imidazole ring's electronic nature specifically affect the aldehyde group?

A: The imidazole ring is a π-excessive heteroaromatic system.[2] The lone pair of electrons on the N-1 nitrogen (a pyrrole-type nitrogen) actively participates in the ring's π-system. This delocalization increases the electron density across the ring, including at the C-5 position where the aldehyde is attached. This electron-donating effect pushes electron density onto the carbonyl carbon, reducing its partial positive charge (δ+) and making it a less attractive target for nucleophiles. Studies on imidazole-carboxaldehydes have confirmed that the electronic structure of the ring significantly influences the reactivity of the carbonyl group.[1]

Q3: Does the 2-phenyl group contribute to the low reactivity?

A: While the primary cause is electronic, the 2-phenyl group can exert a secondary, steric effect. Although not directly adjacent to the reacting center, its bulk can hinder the approach of large or complex nucleophiles and catalysts to the C-5 aldehyde. The insertion of phenyl groups is known to influence the supramolecular behavior and thermodynamics of imidazole derivatives, which can indirectly affect reaction kinetics.[3]

Section 2: General Strategies to Enhance Reactivity

Before troubleshooting specific reactions, consider these overarching strategies to overcome the inherent low reactivity of the substrate.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂, MgBr₂·OEt₂) can coordinate to the carbonyl oxygen. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions by providing rapid and uniform heating, often surmounting high activation energy barriers.[4][5] This method has been successfully applied to Knoevenagel condensations and the synthesis of imidazole derivatives, drastically reducing reaction times and improving yields.[6][7][8]

  • Solvent-Free Conditions: In some cases, running reactions neat or under solvent-free conditions at elevated temperatures can increase reactant concentration and accelerate reaction rates.[6][9]

Section 3: Troubleshooting Specific Condensation Reactions

This section provides detailed guides for common condensation reactions where this compound is used.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. Its success with this substrate is highly dependent on reaction conditions.

Common Problem: The reaction with malononitrile or ethyl cyanoacetate fails to proceed or gives negligible yields under standard conditions (e.g., piperidine in ethanol at room temperature).

Troubleshooting Logic & Workflow

Knoevenagel_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low/No Knoevenagel Product Cause1 Poor Electrophilicity (Electronic Deactivation) Problem->Cause1 Cause2 Weak Catalyst/ Insufficient Deprotonation Problem->Cause2 Cause3 Reversible Reaction/ Unfavorable Equilibrium Problem->Cause3 Sol1 Activate Aldehyde: - Add Lewis Acid (TiCl₄) - Use Microwave Irradiation Cause1->Sol1 Sol2 Enhance Catalysis: - Use stronger base (DBU) - Employ specific catalyst (e.g., Imidazole, Ammonium Acetate) Cause2->Sol2 Sol3 Shift Equilibrium: - Remove H₂O (Dean-Stark) - Use Molecular Sieves Cause3->Sol3

Fig 1. Troubleshooting workflow for Knoevenagel condensation.

Troubleshooting Strategies & Protocols

IssueProbable CauseRecommended SolutionRationale & References
No Reaction Insufficient catalyst basicity or aldehyde activation.Switch to microwave-assisted, solvent-free conditions using a catalyst like ammonium acetate or porous hydroxyapatite.[6][8]Microwave irradiation provides the necessary energy to overcome the activation barrier, while catalysts like ammonium acetate are effective for heteroaromatic aldehydes.[4][6][8]
Low Yield / Stalled Reaction Electronic deactivation of the aldehyde carbonyl.Add a stoichiometric amount of a Lewis acid, such as TiCl₄ with pyridine, in an anhydrous solvent like CH₂Cl₂ at room temperature.[10]The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[10]
Reaction is Slow and Reversible The condensation step (elimination of water) is slow or reversible.Perform the reaction in a solvent like toluene or benzene with a catalytic amount of piperidine and acetic acid, using a Dean-Stark apparatus to remove water azeotropically.Removing the water byproduct drives the reaction equilibrium toward the product, as dictated by Le Châtelier's principle. This is a classic strategy for condensation reactions.[10]

Recommended Protocol: Microwave-Assisted Knoevenagel Condensation

  • To a microwave-safe reaction vial, add this compound (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and ammonium acetate (0.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-400 W) and temperature (e.g., 100-120 °C) for 5-15 minutes.[7][8] Monitor the reaction progress by TLC.

  • After completion, allow the vial to cool to room temperature.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Wittig Reaction

The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. Its success with this substrate depends heavily on the nature of the phosphorus ylide.

Common Problem: The aldehyde fails to react, particularly with stabilized Wittig reagents (e.g., Ph₃P=CHCO₂Et).

Troubleshooting Logic & Workflow

Wittig_Workflow cluster_unstable Unstabilized/Semi-Stabilized Ylides cluster_stable Stabilized Ylides Start Start Wittig Reaction Ylide_Type Is the Wittig reagent stabilized? Start->Ylide_Type Unstabilized_Path Use standard conditions: - Anhydrous THF or Toluene - Strong base (n-BuLi, NaHMDS) - Low to room temperature Ylide_Type->Unstabilized_Path No Stabilized_Path Standard conditions may fail. Proceed to troubleshooting. Ylide_Type->Stabilized_Path Yes Unstabilized_Outcome Reaction likely to succeed. Expect predominantly (Z)-alkene. Unstabilized_Path->Unstabilized_Outcome Troubleshoot Troubleshooting: - Increase temperature (refluxing Toluene/DMF) - Use microwave irradiation - Consider Horner-Wadsworth-Emmons (HWE) reagent Stabilized_Path->Troubleshoot Stabilized_Outcome Reaction may require forcing conditions. Expect predominantly (E)-alkene. Troubleshoot->Stabilized_Outcome

Fig 2. Decision workflow for Wittig reaction conditions.

Troubleshooting Strategies

IssueProbable CauseRecommended SolutionRationale & References
No reaction with a stabilized ylide The ylide is not nucleophilic enough to attack the electron-rich, deactivated aldehyde.Use a more reactive, non-stabilized ylide (e.g., Ph₃P=CH₂, from methyltriphenylphosphonium bromide) or a semi-stabilized ylide (e.g., Ph₃P=CHPh).[11][12][13]Stabilized ylides are less reactive and generally require more electrophilic carbonyl partners.[11][12] Non-stabilized ylides are potent nucleophiles that can react effectively with less reactive aldehydes.[14]
Low yield even with non-stabilized ylides Slow reaction kinetics or incomplete ylide formation.1. Ensure complete deprotonation of the phosphonium salt by using a strong base like n-BuLi or NaHMDS in strictly anhydrous THF.[14] 2. Increase the reaction temperature by switching to a higher-boiling solvent like toluene and refluxing.Incomplete ylide formation reduces the concentration of the active nucleophile. Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction fails with complex substrates Steric hindrance from the 2-phenyl group and the ylide.Consider using the Horner-Wadsworth-Emmons (HWE) reaction. Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides and are less sterically demanding.The HWE reaction is a well-known alternative to the Wittig, often succeeding where the Wittig fails, especially with hindered or deactivated substrates. It typically yields (E)-alkenes.
Aldol-Type (Claisen-Schmidt) Condensation

This reaction involves the condensation of the aldehyde with a ketone enolate. It is particularly challenging due to the aldehyde's low electrophilicity and the potential for ketone self-condensation.

Common Problem: A complex mixture of products is obtained, with low conversion to the desired chalcone-like product. The primary side product is from the self-condensation of the ketone partner.

Troubleshooting Strategies

IssueProbable CauseRecommended SolutionRationale & References
Low yield of desired product; ketone self-condensation dominates The aldehyde is a poor electrophile, making ketone self-reaction kinetically competitive.Perform a directed aldol reaction . Pre-form the ketone enolate quantitatively using a strong, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperature (-78 °C). Then, slowly add the this compound to the enolate solution.[15][16]This strategy ensures that the enolate is formed completely before the aldehyde is introduced, preventing self-condensation. The enolate then has only one electrophile to react with.[15]
Aldol addition occurs but dehydration fails The intermediate β-hydroxy ketone is stable, and elimination of water is difficult under basic conditions.After the initial aldol addition, perform an acidic workup to neutralize the base and isolate the aldol adduct. Then, subject the adduct to acid-catalyzed dehydration (e.g., p-TsOH in refluxing toluene with a Dean-Stark trap).Acidic conditions facilitate the protonation of the hydroxyl group, turning it into a good leaving group (H₂O) and promoting elimination to form the thermodynamically stable α,β-unsaturated system.
Reaction does not proceed even under directed conditions The enolate is not nucleophilic enough for the deactivated aldehyde.After pre-forming the enolate, add a Lewis acid (e.g., ZnCl₂) to the reaction mixture before or during the addition of the aldehyde.The Lewis acid can activate the aldehyde in situ, increasing its electrophilicity to a level sufficient for reaction with the pre-formed enolate.

Recommended Protocol: Directed Aldol Addition

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the ketone partner (1.1 mmol) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 mmol, commercially available or freshly prepared) to the ketone solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the cold enolate solution via a syringe.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude aldol adduct, which can be purified or subjected to dehydration conditions.

References

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]

  • 1-Vinylimidazole - Wikipedia. Wikipedia. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PMC. [Link]

  • Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. ResearchGate. [Link]

  • Vertex AI Search Result[23]

  • Aldol Condensation Worked Practice Questions + TRICK!. YouTube. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. ijarsct. [Link]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The unique electronic and steric properties of this heteroaromatic aldehyde present specific challenges that require careful consideration of reaction parameters.

Part 1: Frequently Asked Questions (FAQs) about the Starting Material

This section addresses foundational questions regarding the reactivity, stability, and handling of this compound.

Q1: What are the key reactivity features of this compound?

A: The reactivity is dominated by the aldehyde functional group at the C-5 position. However, the imidazole ring itself influences the reaction in several ways:

  • Electronic Effects: The imidazole ring is an electron-rich aromatic system, which can influence the electrophilicity of the aldehyde's carbonyl carbon.

  • Basicity: The non-methylated nitrogen (N-3) of the imidazole ring is basic. Under acidic conditions, it can be protonated, which may alter the aldehyde's reactivity or cause solubility issues. This basicity can also allow the molecule to act as an endogenous catalyst in certain reactions.

  • Steric Hindrance: The phenyl group at the C-2 position provides significant steric bulk, which may hinder the approach of nucleophiles to the adjacent aldehyde group. This is a critical consideration when selecting reagents and reaction conditions.

Q2: Is the aldehyde prone to oxidation? What are the best storage conditions?

A: Yes, like many aromatic aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[1] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. Regular purity checks via TLC or LC-MS are recommended if the material has been stored for an extended period.[2]

Q3: Can the imidazole ring itself react under the conditions used to derivatize the aldehyde?

A: Generally, the imidazole ring is robust. However, under very harsh acidic or oxidative conditions, ring stability could be compromised. The primary concern is the N-3 position, which can participate in acid-base chemistry or coordinate with metal catalysts. This coordination can sometimes be beneficial, but it can also sequester a catalyst, impeding the desired reaction on the aldehyde.

Part 2: Troubleshooting Common Derivatization Reactions

This section provides detailed troubleshooting for three common and powerful derivatization methods: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.

Reductive Amination

Reductive amination is a cornerstone for introducing amine functionalities. It proceeds via the formation of an intermediate imine, which is then reduced to the target amine.

Q: My reductive amination reaction shows low conversion, with unreacted aldehyde remaining. What are the likely causes and solutions?

A: Low conversion is a frequent issue, often stemming from inefficient imine formation or ineffective reduction.

Causality & Explanation: Imine formation is a reversible, equilibrium-driven process that is highly pH-dependent. The optimal pH for imine formation from an aldehyde and a primary amine is typically between 4 and 6. If the medium is too acidic, the amine nucleophile is fully protonated and non-nucleophilic. If it is too basic, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting low conversion in reductive amination.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Reducing Agent Sodium borohydride (NaBH₄)Sodium triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is milder, more selective for imines over aldehydes, and does not generate basic byproducts that can inhibit the reaction.[3]
Solvent Methanol (MeOH) or Ethanol (EtOH)Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents are often superior as they do not compete with the amine for reaction with the aldehyde and are compatible with dehydrating agents.
Additive NoneAcetic Acid (catalytic)A weak acid catalyst is crucial for promoting the dehydration step to form the imine.[3]
Dehydrating Agent None4 Å Molecular Sieves or MgSO₄Pushing the equilibrium towards the imine by removing the water byproduct significantly increases yield.
Knoevenagel Condensation

This reaction is used to form a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Q: My Knoevenagel condensation is sluggish and gives a poor yield, even after extended reaction times. How can I improve it?

A: Sluggish Knoevenagel condensations are typically due to inadequate catalysis, poor choice of solvent, or unfavorable reaction equilibrium.

Causality & Explanation: The reaction requires a base to deprotonate the active methylene compound, forming a nucleophilic carbanion (enolate). The choice of base is critical; it must be strong enough to generate the enolate but not so strong as to cause side reactions with the aldehyde. The removal of water formed during the condensation step is also vital to drive the reaction to completion.[4][5]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection:

    • Weak Bases: Piperidine is a classic and highly effective catalyst for this reaction.[6] Imidazole itself can also serve as a catalyst.[7]

    • Ionic Liquids: Imidazolium-based ionic liquids can act as both solvent and catalyst, sometimes accelerating the reaction and simplifying workup.[6]

  • Solvent Effects:

    • Polar protic solvents like ethanol can facilitate the reaction. However, for efficient water removal, setting up the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy.

  • Microwave Irradiation:

    • Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by overcoming activation energy barriers. Solvent-free conditions under microwave irradiation have proven successful for similar substrates.[8]

Table of Optimized Knoevenagel Conditions:

Catalyst (mol%)SolventTemperatureTypical TimeExpected YieldReference
Piperidine (10-20%)EthanolReflux4-12 hGood[9]
Imidazole (20-30%)DichloromethaneReflux6-18 hModerate to Good[7]
Piperidine (cat.)Toluene (Dean-Stark)Reflux2-6 hExcellent[4]
None (Grinding)Solvent-FreeRT / Microwave5-30 minGood to Excellent[8]
Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene, offering excellent control over the placement of the C=C bond.

Q: I am attempting a Wittig reaction, but I am getting low yields of the desired alkene and recovering starting aldehyde. What is going wrong?

A: Low yields in a Wittig reaction typically point to three main issues: inefficient ylide generation, ylide instability, or low reactivity of the ylide with the sterically hindered aldehyde.

Causality & Explanation: The reaction's success hinges on the formation of a phosphonium ylide, a nucleophilic species that attacks the aldehyde carbonyl.[10] The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base must be matched to the acidity of the proton on the carbon adjacent to the phosphorus.[11]

Visualizing the Core Mechanism:

Caption: Key stages of the Wittig reaction pathway.

Troubleshooting Steps:

  • Verify Ylide Formation: The characteristic deep color (often orange, red, or deep yellow) of the ylide is a good visual indicator of its formation. If no color develops upon adding the base, there is a problem.

    • Base Strength: For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent (THF, ether) is required.[12] For stabilized ylides (e.g., those with an adjacent ester or ketone), a weaker base like sodium hydroxide or potassium carbonate is sufficient.[13]

    • Solvent Purity: The solvent must be absolutely anhydrous, as water will quench the strong bases and the ylide.

  • Address Steric Hindrance: The phenyl group at C-2 on your imidazole aldehyde can sterically block the approach of the bulky phosphonium ylide.

    • Use a Salt-Free Ylide: Lithium salts, often present from ylide generation with n-BuLi, can complex with the intermediates and sometimes hinder the reaction. Preparing a "salt-free" ylide can improve yields.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C or refluxing in THF) can provide the necessary energy to overcome the steric barrier.

  • Consider Stereochemistry:

    • Non-stabilized ylides (e.g., from alkylphosphonium salts) typically give the (Z)-alkene as the major product under standard, salt-present conditions.[12]

    • Stabilized ylides (e.g., Ph₃P=CHCO₂Et) reliably give the (E)-alkene.[12][13] Be sure your choice of ylide aligns with the desired stereochemical outcome.

Part 3: General Experimental Protocols

These are starting-point protocols that should be optimized based on the specific substrate and desired product.

Protocol 1: Reductive Amination using NaBH(OAc)₃
  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add the primary amine (1.1 eq).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation
  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in ethanol (0.5 M).

  • Add piperidine (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove piperidine, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Recrystallize or purify by column chromatography to obtain the pure product.

References

  • ResearchGate. Optimization of the reaction conditions.

  • ResearchGate. Optimization of reaction conditions a.

  • ResearchGate. Optimization of the reaction conditions a.

  • ResearchGate. Optimization of the reaction conditions.

  • Veloso, A. et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, PubMed Central.

  • Organic Chemistry Portal. Wittig Reaction.

  • BenchChem. What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?

  • ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole.

  • ResearchGate. Optimization of reaction conditions a.

  • BenchChem. Technical Support Center: Characterization of Imidazole-Containing Compounds.

  • Orhan, E. et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

  • Wikipedia. Wittig reaction.

  • Journal of Pharmaceutical Negative Results. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly.

  • University of Texas at Dallas. The WITTIG REACTION With CHEMILUMINESCENCE!

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects.

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.

  • ResearchGate. (2011). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation.

  • Frömmel, J. et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed.

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

  • MDPI. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.

  • PubChem. 1-methyl-1H-imidazole-5-carbaldehyde.

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles.

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles.

  • Royal Society of Chemistry. Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen.

Sources

preventing decomposition of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance to ensure the stability and successful reaction outcomes of this versatile intermediate. Here, we address common challenges and provide field-proven solutions to prevent its decomposition during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: This aldehyde is susceptible to oxidation and hydration. The aldehyde functional group can slowly oxidize to a carboxylic acid, especially in the presence of air and light. Additionally, aldehydes can form hydrates in the presence of water. For optimal stability, store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light in a tightly sealed container.

Q2: I'm observing a significant amount of starting material and minimal product formation in my reductive amination reaction. What could be the cause?

A2: This is a common issue that often points to the instability of the intermediate imine or the aldehyde itself under the reaction conditions. The formation of the imine from the aldehyde and amine is a reversible equilibrium. If the reducing agent is not added in a timely manner or is not reactive enough, the imine can hydrolyze back to the starting materials. Furthermore, certain acidic conditions used to catalyze imine formation can also promote side reactions or decomposition of the aldehyde.

Q3: Can I use strong bases with this aldehyde?

A3: It is generally not recommended to use strong bases, especially at elevated temperatures. The aldehyde proton is not particularly acidic, but the imidazole ring system can be sensitive to harsh basic conditions, potentially leading to ring-opening or other undesired side reactions. If a base is required, a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferable.

Troubleshooting Guide: Common Reaction Issues

Issue 1: Low Yields in Reductive Amination

Reductive amination is a cornerstone reaction for this aldehyde, but it is fraught with potential pitfalls if not optimized. The primary challenge lies in the delicate balance of imine formation and reduction.

Causality Analysis:

  • Imine Hydrolysis: The imine intermediate is often unstable and susceptible to hydrolysis, especially in the presence of excess water.

  • Aldehyde Decomposition: Prolonged exposure to acidic catalysts can lead to the degradation of the aldehyde starting material.

  • Reducing Agent Incompatibility: The choice of reducing agent is critical. Some borohydride reagents can reduce the aldehyde directly, competing with imine formation.

Troubleshooting Protocol:

  • Control of pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant aldehyde decomposition. This can be achieved using a buffer system or by adding a controlled amount of a mild acid like acetic acid.

  • Staged Addition: Instead of adding all reagents at once, first, stir the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations. It is milder than sodium borohydride and is effective under the slightly acidic conditions required for imine formation.

Experimental Protocol: Optimized Reductive Amination

StepProcedureRationale
1Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).An aprotic solvent minimizes the risk of unwanted side reactions with the solvent. A slight excess of the amine can help drive the imine formation equilibrium forward.
2Add acetic acid (0.1-0.5 eq) to the mixture and stir at room temperature for 1-2 hours.The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.
3Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.Portion-wise addition helps to control the reaction exotherm and maintain a steady rate of reduction.
4Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.Careful monitoring prevents over-running the reaction and the formation of byproducts.
5Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.This neutralizes the acidic catalyst and quenches any remaining reducing agent.
6Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.Standard workup and purification procedure to isolate the desired product.

Logical Workflow for Reductive Amination Troubleshooting

start Low Yield in Reductive Amination check_imine Imine Formation Issue? start->check_imine check_reduction Reduction Step Issue? check_imine->check_reduction No ph_issue Incorrect pH (Too acidic/basic) check_imine->ph_issue Yes water_issue Excess Water Present (Hydrolysis) check_imine->water_issue Yes check_aldehyde Aldehyde Stability Issue? check_reduction->check_aldehyde No reagent_issue Ineffective Reducing Agent check_reduction->reagent_issue Yes temp_issue Temperature Too High check_aldehyde->temp_issue Yes solution_ph Optimize pH (5-6) Use buffer ph_issue->solution_ph solution_water Use Anhydrous Solvent Add drying agent (e.g., MgSO4) water_issue->solution_water solution_reagent Switch to STAB Ensure reagent quality reagent_issue->solution_reagent solution_temp Run at Lower Temperature (0°C to RT) temp_issue->solution_temp end Improved Yield solution_ph->end solution_water->end solution_reagent->end solution_temp->end

Caption: Troubleshooting workflow for low yields in reductive amination.

Issue 2: Formation of a Colored Impurity During Wittig Reaction

The Wittig reaction is a powerful tool for olefination, but the ylide is a strong base, which can pose a problem for sensitive aldehydes.

Causality Analysis:

  • Base-Induced Decomposition: The strongly basic conditions required to generate the phosphonium ylide can cause the deprotonation of the imidazole ring or promote side reactions of the aldehyde, leading to the formation of colored, likely polymeric, byproducts.

  • Cannizzaro-type Reaction: Although less common for aldehydes with alpha-protons, under strongly basic conditions, a disproportionation reaction can occur, leading to the corresponding alcohol and carboxylic acid.

Troubleshooting Protocol:

  • Use a Milder Base: If possible, use a milder base for ylide generation. For stabilized ylides, bases like potassium carbonate may be sufficient.

  • Salt-Free Ylides: The presence of lithium salts from ylide generation with n-butyllithium can sometimes complicate reactions. Preparing a salt-free ylide can lead to cleaner reactions.

  • Inverse Addition: Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., -78°C). This ensures that the aldehyde is never in excess in the presence of a strong base.

Experimental Protocol: Modified Wittig Reaction for Sensitive Aldehydes

StepProcedureRationale
1Suspend the phosphonium salt (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere.A dry, inert atmosphere is crucial for the success of organometallic reactions.
2Add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise to form the ylide. Stir for 1 hour at this temperature.The low temperature controls the exotherm and maintains the stability of the ylide.
3In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.Preparing a separate solution allows for controlled addition.
4Add the aldehyde solution dropwise to the ylide solution at -78°C.This "inverse addition" minimizes the exposure of the aldehyde to the strongly basic ylide.
5Allow the reaction to slowly warm to room temperature and stir overnight.The reaction is often slow and requires time to go to completion.
6Quench the reaction with a saturated aqueous solution of ammonium chloride.This neutralizes the reaction mixture.
7Extract the product, dry, and purify by column chromatography.Standard workup and purification.

Decomposition Pathway Visualization

cluster_main Potential Decomposition Pathways cluster_oxidation Oxidation cluster_base Strong Base Aldehyde 1-Methyl-2-phenyl-1H- imidazole-5-carbaldehyde CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid O2, Light Polymer Polymeric Byproducts Aldehyde->Polymer e.g., Wittig Ylide Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro Disproportionation

Caption: Potential decomposition pathways for the aldehyde.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Aminations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]

Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights to ensure your synthesis is robust, reproducible, and scalable.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a three-step sequence starting from benzaldehyde and glyoxal. Each stage presents unique challenges that can become more pronounced during scale-up. Understanding the potential pitfalls at each step is critical for a successful campaign.

Synthetic_Workflow A Step 1: 2-Phenyl-1H-imidazole Synthesis B Step 2: N-Methylation A->B Key Challenge: Purification C Step 3: Vilsmeier-Haack Formylation B->C Key Challenge: Regioselectivity D Final Product C->D Key Challenge: Reaction Control & Workup

Caption: Overall synthetic route and key scale-up challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your synthesis. The advice provided is grounded in established chemical principles and practical experience in process scale-up.

Step 1: Synthesis of 2-Phenyl-1H-imidazole

This initial step, often a condensation reaction, is foundational. Impurities generated here can carry through and complicate subsequent steps.

Q1: My yield of 2-phenyl-1H-imidazole is low and the product is difficult to purify. What's going wrong?

A1: This is a common issue when scaling the Radziszewski synthesis or related multi-component reactions. The primary causes are often incomplete reaction and the formation of highly colored polymeric byproducts.

  • Causality: The reaction involves the condensation of benzaldehyde, a 1,2-dicarbonyl compound (like glyoxal), and ammonia. On a larger scale, localized concentration gradients and temperature fluctuations can favor side reactions, leading to complex mixtures.

  • Troubleshooting & Solutions:

    • Reagent Stoichiometry and Addition: Ensure precise control over the stoichiometry. A common variant uses benzaldehyde, glyoxal, and ammonium acetate.[1] On a large scale, slow, controlled addition of one reagent (e.g., benzaldehyde) to the mixture of the others can help maintain homogeneity and minimize side reactions.

    • Temperature Control: Overheating can significantly increase byproduct formation. Maintain the reaction temperature consistently, as specified in your protocol (often reflux in a solvent like ethanol or acetic acid). Use a reactor with efficient heat transfer capabilities.

    • Purification Strategy: Direct crystallization from the crude reaction mixture is often challenging. Consider an acid-base workup. The imidazole nitrogen is basic and can be protonated. Dissolve the crude product in an acidic solution (e.g., 2M HCl), filter off any insoluble polymeric material, and then neutralize the filtrate with a base (e.g., NaOH or NH4OH) to precipitate the purified 2-phenyl-1H-imidazole.

  • Preventative Measures: For future scale-up, perform a reaction calorimetry study to understand the exothermicity of the condensation. This will inform the required cooling capacity and safe addition rates for your equipment.

Step 2: N-Methylation of 2-Phenyl-1H-imidazole

The introduction of the methyl group is a critical step, but achieving regioselectivity is the primary challenge.

Q2: My N-methylation is producing a mixture of 1-methyl-2-phenyl and 1-methyl-5-phenyl isomers. How can I improve the regioselectivity for the desired 1,2-isomer?

A2: This is a classic problem of regioselectivity in the alkylation of unsymmetrical imidazoles. The two nitrogen atoms of the 2-phenyl-1H-imidazole tautomer are not equivalent, leading to two possible products. Direct alkylation often gives a mixture.[2]

  • Causality: The tautomerism of the N-H proton between the two imidazole nitrogens means that alkylation can occur at either position. The product ratio is influenced by factors like steric hindrance, the nature of the base and solvent, and the electrophile. The desired N1 nitrogen (adjacent to the C2-phenyl group) is often the more sterically hindered position.

  • Troubleshooting & Solutions:

    • Choice of Base and Solvent: The conditions for deprotonation are crucial. Using a strong, bulky base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a standard approach.[3] This irreversibly forms the imidazolide anion. The subsequent alkylation site can then be influenced by the counter-ion and solvent.

    • Kinetic vs. Thermodynamic Control: Alkylation at the less hindered nitrogen is typically faster (kinetic product). To favor the more sterically hindered (and often thermodynamically less stable) isomer, specific strategies may be needed. However, in many cases, the electronic effect of the C2-phenyl group makes the adjacent N1 the more nucleophilic site. A systematic screen of conditions (e.g., K2CO3 in acetone vs. NaH in DMF) is recommended.[4]

    • Directed Methylation: An alternative approach involves a directed synthesis where the methyl group is introduced before the imidazole ring is formed, though this requires a different synthetic route.

  • Preventative Measures: Before scaling up, perform small-scale experiments to optimize the regioselectivity. Use HPLC or ¹H NMR to accurately quantify the isomer ratio under different conditions. It is often more practical to find conditions that maximize the desired isomer and then develop a robust chromatographic method to remove the unwanted one, rather than aiming for 100% selectivity.

Parameter Condition A (Kinetic Favoring) Condition B (Commonly Used) Impact on Regioselectivity
Base K₂CO₃NaH (60% in mineral oil)NaH provides irreversible deprotonation.
Solvent Acetone or AcetonitrileDMF or THFAprotic polar solvents like DMF are effective.
Temperature Room Temperature0 °C to Room TemperatureLower temperature can sometimes improve selectivity.
Typical Outcome May yield significant amounts of the undesired isomer.Generally provides better selectivity for the N1 position.
Step 3: Vilsmeier-Haack Formylation

This is the final step to introduce the aldehyde functionality. It is highly effective but requires careful handling of corrosive and moisture-sensitive reagents, especially at scale.

Q3: My Vilsmeier-Haack reaction is sluggish, incomplete, or gives a low yield of the desired aldehyde.

A3: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[5][6] The success of the reaction depends on the effective formation and reactivity of this electrophile.

  • Causality:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present will quench it, halting the reaction. The quality of the POCl₃ and DMF is paramount.

    • Insufficient Electrophilicity: The imidazole ring must be sufficiently electron-rich to be attacked by the relatively weak Vilsmeier electrophile.[7][8]

    • Poor Temperature Control: The formation of the Vilsmeier reagent is often exothermic. If the temperature is too low, the reaction may be too slow. If it's too high, decomposition and side reactions can occur.

  • Troubleshooting & Solutions:

    • Reagent Quality: Always use freshly opened or properly stored anhydrous DMF and high-purity POCl₃. On scale, it is advisable to titrate or test the quality of the reagents before use.

    • Order of Addition & Temperature: The standard procedure is to cool the DMF and add POCl₃ slowly while maintaining a low temperature (e.g., 0-5 °C) to control the exotherm during the formation of the Vilsmeier reagent. After the reagent is formed, the 1-methyl-2-phenyl-1H-imidazole is added, and the reaction is allowed to warm to the desired temperature (often elevated, e.g., 60-90 °C).

    • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material. If the reaction stalls, a small additional charge of freshly prepared Vilsmeier reagent might be necessary, but this should be done with caution.

    • Hydrolysis (Workup): The initial product is an iminium salt, which must be hydrolyzed to the aldehyde. This is typically done by quenching the reaction mixture into ice-cold water or an aqueous solution of a base like sodium acetate or sodium hydroxide.[5] The pH and temperature of the quench are critical for clean conversion and to avoid product degradation.

Vilsmeier_Troubleshooting Start Low Yield in Vilsmeier Reaction CheckReagents Are DMF and POCl₃ anhydrous and high purity? Start->CheckReagents CheckTemp Was temperature controlled during reagent formation (0-5°C)? CheckReagents->CheckTemp Yes UseNewReagents Solution: Use fresh, anhydrous reagents. CheckReagents->UseNewReagents No CheckWorkup Was the hydrolysis step performed correctly (quench on ice/base)? CheckTemp->CheckWorkup Yes ImproveCooling Solution: Improve reactor cooling and slow down addition. CheckTemp->ImproveCooling No OptimizeQuench Solution: Optimize quench pH and temperature. CheckWorkup->OptimizeQuench No End Problem Solved CheckWorkup->End Yes UseNewReagents->End ImproveCooling->End OptimizeQuench->End

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. For scale-up, appropriate modifications for the specific equipment and safety protocols are required.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazole
  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add glyoxal (40% solution in water, 1.1 eq), ammonium acetate (3.0 eq), and ethanol.

  • Heat the mixture to 50-60 °C with stirring.

  • Add benzaldehyde (1.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 70 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-phenyl-1H-imidazole. Further purification can be achieved by recrystallization from ethanol or by the acid-base workup described in the FAQ section.

Protocol 2: N-Methylation of 2-Phenyl-1H-imidazole
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the DMF in an ice bath (0-5 °C).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the suspension for 15-20 minutes.

  • Add 2-phenyl-1H-imidazole (1.0 eq) in portions, maintaining the temperature at 0-5 °C.

  • Allow the mixture to stir at this temperature for 30-60 minutes after the addition is complete.

  • Add methyl iodide (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/HPLC for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired 1-methyl-2-phenyl-1H-imidazole from any regioisomer.

Protocol 3: Vilsmeier-Haack Formylation
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (used as both solvent and reagent).

  • Cool the DMF in an ice bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) dropwise via an addition funnel, maintaining the internal temperature strictly below 10 °C.

  • Stir the resulting solution (the Vilsmeier reagent) at 0-5 °C for 30 minutes.

  • Add a solution of 1-methyl-2-phenyl-1H-imidazole (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • After addition, slowly warm the reaction mixture to 80-90 °C and maintain for 3-6 hours. Monitor the reaction by TLC/HPLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto a vigorously stirred mixture of crushed ice and aqueous sodium acetate solution.

  • Stir for 1-2 hours until the hydrolysis is complete.

  • Extract the product with a suitable solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

References

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. PharmaTutor. Available at: [Link]

  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. National Institutes of Health. Available at: [Link]

  • Bredereck's Reagent. UCHEM. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. Available at: [Link]

  • Bredereck Imidazole Synthesis. Chem-Station. Available at: [Link]

  • Synthesis of tetrasubstituted imidazoles. ResearchGate. Available at: [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Phenyl-1H-imidazole. IUCr Journals. Available at: [Link]

  • Tert-butoxy Bis(dimethyl-amino)methane (bredereck's Reagent). Repositorios latinoamericanos. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

  • What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? Chemsrc. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB00350F. Available at: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Identifying Impurities in 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your analytical work with confidence.

Introduction: The Analytical Challenge

This compound is a key building block in pharmaceutical synthesis. Ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC is the method of choice for this purpose, offering the resolution and sensitivity required to detect and quantify even trace-level impurities. This guide will walk you through potential challenges and their solutions, from method development to routine analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the HPLC analysis of this compound.

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities can originate from the synthetic route or from degradation of the final product.

  • Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents from the synthesis process. For instance, if synthesized from 4-methyl-1H-imidazole-5-carbaldehyde, unreacted starting material could be a potential impurity.[1][2]

  • Degradation Products: The imidazole ring, while relatively stable, can be susceptible to degradation under certain conditions.[3] Common degradation pathways for imidazole-containing compounds include:

    • Oxidation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents.[3]

    • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradants.[3]

    • Hydrolysis: The aldehyde group can be susceptible to hydrolysis, and other functional groups in more complex derivatives can also be hydrolyzed under acidic or basic conditions.[3]

Q2: I am seeing unexpected peaks in my chromatogram. How do I identify them?

A2: Unexpected peaks, often referred to as "ghost peaks," can be a common issue.[4] A systematic approach is key to identifying their source:

  • Blank Injection: Run a blank injection (mobile phase only) to see if the peak is coming from the system or the solvent.

  • Sample Matrix: If the peak is not in the blank, it is likely a sample-related impurity or a degradant.

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[5][6][7] This involves subjecting a sample of this compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[5][8] The resulting chromatograms can help to tentatively identify the degradation products seen in your routine samples.

  • Mass Spectrometry (MS) Detection: The most definitive way to identify an unknown peak is to use a mass spectrometer coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for structure elucidation.

Q3: My peak shape for the main component is poor (tailing or fronting). What could be the cause?

A3: Poor peak shape can significantly impact the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like imidazoles.[9]

    • Solution: Adjusting the mobile phase pH to suppress the ionization of silanol groups on the silica-based column can help. Using a mobile phase with a pH between 2 and 8 is generally recommended for silica-based reversed-phase columns.[9] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of your sample or the injection volume.[10]

Q4: My retention times are shifting from run to run. What should I check?

A4: Retention time drift can be caused by several factors:[10]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and consistent preparation of your mobile phase.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible results.[9][10]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated before each injection.[10]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations and thus retention time shifts.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common HPLC problems encountered during the analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Identify Problem (e.g., Peak Tailing, RT Shift, Ghost Peaks) Isolate Isolate the Source (System, Method, Sample) Problem->Isolate System_Check System Check (Leaks, Pressure, Pump) Isolate->System_Check System-related? Method_Check Method Check (Mobile Phase, Column, Temp) Isolate->Method_Check Method-related? Sample_Check Sample Check (Preparation, Diluent) Isolate->Sample_Check Sample-related? Resolve Implement Solution & Verify System_Check->Resolve Method_Check->Resolve Sample_Check->Resolve Resolve->Problem Problem Persists?

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Experimental Protocols

Recommended Starting HPLC Method

This method is a suggested starting point for the analysis of this compound and its impurities. Method optimization will likely be required for your specific application and instrumentation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 20% B to 80% B over 20 minutesA generic gradient to elute a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV at 254 nmA common wavelength for aromatic compounds. A UV scan of the main peak is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in the mobile phase helps to prevent peak distortion.[11]
Protocol for Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Diagram: Forced Degradation Workflow

Forced_Degradation Start Prepare API Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic (ICH Q1B guidelines) Stress->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze by HPLC-UV/MS Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: A workflow for conducting forced degradation studies.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve in the sample diluent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analyze all samples by HPLC, including a non-stressed control sample.

Method Validation

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The successful identification and quantification of impurities in this compound by HPLC relies on a systematic and scientifically sound approach. This guide provides a foundation for developing a robust analytical method, troubleshooting common issues, and ensuring the validity of your results. Remember that each analytical challenge is unique, and a thorough understanding of the principles of chromatography, combined with the practical advice provided here, will empower you to achieve your analytical goals.

References

  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15).
  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf.
  • What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? FAQ.
  • Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Development of forced degradation and stability indic
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). PMC - NIH.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica.

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strategies to avoid isomer formation in imidazole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Regioselective Formylation and Isomer Avoidance

Welcome to the Technical Support Center for imidazole aldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing an aldehyde group onto an imidazole core with high regioselectivity. Isomer formation is a common and often frustrating challenge in this area of synthesis. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve your desired isomer with high purity.

As Senior Application Scientists, we understand that success in the lab comes from not just following a protocol, but from understanding the causality behind each experimental step. This guide is built on three pillars: Expertise, Trustworthiness, and Authoritative Grounding.

Frequently Asked Questions (FAQs)
Q1: Why is controlling isomer formation so critical in imidazole aldehyde synthesis?

The imidazole ring has multiple carbon positions (C2, C4, and C5) available for electrophilic substitution, such as formylation. The electronic properties of the ring make it susceptible to attack at these different positions, often leading to a mixture of constitutional isomers (e.g., 2-formylimidazole vs. 4(5)-formylimidazole).

  • Biological Activity: In drug development, different isomers of the same molecule can have drastically different pharmacological activities, potencies, and toxicological profiles. A specific isomer is often the desired active pharmaceutical ingredient (API), while others may be inactive or even harmful.

  • Purification Challenges: Separating closely related isomers can be difficult and costly, often requiring advanced chromatographic techniques like HPLC, which can be impractical on a large scale.[1][2][3] This leads to lower overall yields of the desired product and increased production costs.

  • Regulatory Scrutiny: Regulatory agencies require stringent control over isomeric purity for APIs. Therefore, developing a synthetic route that minimizes or eliminates isomer formation is a critical aspect of process chemistry.

Q2: I performed a Vilsmeier-Haack reaction on my N-substituted imidazole and got a mixture of C4 and C5 aldehydes. Why did this happen and how can I improve selectivity?

This is a classic problem. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from POCl₃ and DMF), is a powerful tool for formylating electron-rich heterocycles.[4][5][6][7][8] However, its regioselectivity on the imidazole ring can be poor, especially when the C4 and C5 positions are electronically similar and sterically accessible.

Causality: The outcome is dictated by a combination of electronic and steric factors. The substituent on the nitrogen (N1) can influence the electron density at C4 and C5, but often this influence is not strong enough to direct the incoming electrophile (the Vilsmeier reagent) to a single position.

Troubleshooting Strategies:

  • Introduce a Directing Group: The most robust strategy is to install a group at a specific position that forces the reaction to occur elsewhere.

    • Blocking the C2 Position: If C2 formylation is a competing side reaction, protecting this position is key. A common strategy is lithiation at C2 followed by quenching with an electrophile (like a silyl group) that can be removed later.[9]

    • Directed Metalation: A more precise approach is to use a directing group that facilitates metalation (lithiation, magnesiation, or zincation) at an adjacent position. This organometallic intermediate can then react with a formylating agent (like DMF) to introduce the aldehyde group with high regioselectivity.[10][11][12][13]

  • Steric Hindrance: If your N1 substituent is small, consider replacing it with a bulkier group. A large group at N1 can sterically hinder the approach of the Vilsmeier reagent to the C5 position, thereby favoring formylation at the more accessible C4 position.

Troubleshooting Guide: Common Isomer-Related Issues
Problem 1: My formylation reaction yields no product or a complex mixture of unidentifiable products.

Possible Cause A: Imidazole Ring Instability The imidazole ring itself is generally stable, but harsh reaction conditions can lead to degradation. Some formylation methods, if not properly controlled, can be aggressive.

Solution:

  • Milder Formylation Reagents: If the Vilsmeier-Haack or Rieche formylation (which uses dichloromethyl methyl ether and a Lewis acid) are too harsh, consider the Duff reaction.[14][15][16] The Duff reaction uses hexamine (HMTA) in an acidic medium and generally proceeds under milder conditions, which can be more suitable for sensitive substrates.[17][18]

  • Temperature Control: Ensure strict temperature control. Many formylation reactions, especially those involving highly reactive organometallic intermediates, must be carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.

Possible Cause B: Incorrect Protecting Group Strategy The choice of protecting group is crucial. A group that is not stable to the reaction conditions will fall off, exposing the reactive site and leading to non-selective reactions or decomposition.

Solution:

  • Orthogonal Protecting Groups: Employ a protecting group strategy where groups can be removed selectively without affecting others.[19] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the imidazole nitrogen. It is stable to many reaction conditions, can direct metalation, and can be removed cleanly.[20][21]

Problem 2: I am trying to synthesize 2-formylimidazole, but I keep getting the 4(5)-formyl isomer.

Root Cause: The C2 proton of an N-protected imidazole is the most acidic, making it the preferred site for deprotonation (metalation).[20] Direct electrophilic attack on an unprotected imidazole, however, often favors the C4/C5 positions.

Definitive Solution: Metalation at C2 This is the most reliable and widely used strategy for synthesizing 2-substituted imidazoles, including 2-formylimidazole.[22][23]

Experimental Protocol: Regioselective Synthesis of 2-Formylimidazole

This protocol is based on the principle of protecting the imidazole nitrogen, followed by selective deprotonation at the C2 position and subsequent formylation.

Step 1: N-Protection of Imidazole

  • Rationale: Protecting the acidic N-H proton is essential. It prevents the base used for metalation from simply performing an acid-base reaction and allows for regiocontrol. The dialkoxymethyl group is an effective choice as it can be easily introduced and removed.[9]

  • Procedure:

    • Dissolve imidazole in an excess of trimethyl orthoformate.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for several hours until TLC/GC-MS analysis indicates complete conversion to the N-protected intermediate.

    • Remove the excess orthoformate under reduced pressure to yield the N-protected imidazole.

Step 2: Regioselective C2-Lithiation and Formylation

  • Rationale: A strong organolithium base will selectively abstract the most acidic proton on the ring, which is at the C2 position. The resulting 2-lithio-imidazole is a potent nucleophile that can react with an electrophilic formylating agent like DMF.

  • Procedure:

    • Dissolve the N-protected imidazole from Step 1 in anhydrous THF and cool the solution to -40 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise, maintaining the temperature at -40 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete metalation.

    • Add one equivalent of anhydrous N,N-dimethylformamide (DMF) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Rationale: The dialkoxymethyl group is hydrolyzed under acidic conditions to reveal the free N-H and the desired 2-formylimidazole product.[9]

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of THF and aqueous HCl (e.g., 2M).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

    • Neutralize the solution carefully with a base (e.g., sodium bicarbonate).

    • Extract the product, dry the organic phase, and purify by column chromatography or recrystallization.

Workflow Diagram: Synthesis of 2-Formylimidazole

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Metalation & Formylation cluster_2 Step 3: Deprotection Imidazole Imidazole Protected_Imidazole 1-(Dimethoxymethyl)imidazole Imidazole->Protected_Imidazole Trimethyl Orthoformate, H+ catalyst Lithio_Intermediate 2-Lithio-1-(dimethoxymethyl)imidazole Protected_Imidazole->Lithio_Intermediate 1. n-BuLi, THF, -40°C Formylated_Protected Protected 2-Formylimidazole Lithio_Intermediate->Formylated_Protected 2. DMF Final_Product 2-Formylimidazole Formylated_Protected->Final_Product Aqueous HCl

Caption: Regioselective synthesis of 2-formylimidazole via N-protection and directed C2-metalation.

Problem 3: I need to synthesize a 4-formylimidazole derivative, but direct formylation gives me the 5-formyl isomer as the major product.

Root Cause: The C5 position of the imidazole ring is often more electron-rich and thus more reactive towards electrophilic substitution than the C4 position.[20]

Definitive Solution: The "SEM-Switch" Strategy This advanced strategy, developed for the regioselective functionalization of imidazoles, allows access to the less reactive C4 position by temporarily converting it into a more reactive C5 position.[20]

Conceptual Workflow: The SEM-Switch for C4-Formylation

G Start 1-SEM-Imidazole C5_Aryl 1-SEM-5-Arylimidazole (C5 Functionalized) Start->C5_Aryl 1. C5-Arylation SEM_Switch SEM Group Transposition (N1 -> N3) C5_Aryl->SEM_Switch 2. Heat or Lewis Acid N3_SEM 3-SEM-4-Arylimidazole (Isomerized Intermediate) SEM_Switch->N3_SEM C5_Formyl 3-SEM-4-Aryl-5-formylimidazole (New C5 is Formylated) N3_SEM->C5_Formyl 3. Formylation (e.g., Vilsmeier) Final_Product 4-Aryl-5-formylimidazole (Deprotected Product) C5_Formyl->Final_Product 4. SEM Deprotection

Caption: The SEM-Switch strategy to achieve C4-functionalization.

Explanation of the SEM-Switch:

  • Initial Functionalization: Start with an N1-SEM protected imidazole and functionalize the reactive C5 position (e.g., via arylation).

  • SEM Transposition: The key step involves transposing the SEM group from the N1 to the N3 position. This effectively re-labels the ring positions. The previously unreactive C4-position now becomes the electron-rich C5-position of the new tautomeric form.

  • Second Functionalization: Now, a standard formylation reaction will attack the newly activated C5 position (which was the original C4 position).

  • Deprotection: Removal of the SEM group yields the desired C4-functionalized imidazole derivative.

Data Summary: Guiding Your Choice of Formylation Method

The choice of formylation method is critical for success. The table below summarizes the key characteristics of common methods to help you decide which is most appropriate for your substrate and target isomer.

MethodReagentsTypical SubstratesKey AdvantagesCommon Issues & Isomer Control
Vilsmeier-Haack POCl₃, DMF (or other formamide)Electron-rich aromatics and heterocyclesHigh reactivity, widely applicable, cost-effective reagents.Can be too harsh for sensitive substrates. Regioselectivity can be low without directing groups, often giving C4/C5 mixtures.[4][7]
Duff Reaction Hexamine (HMTA), Acid (e.g., TFA, Acetic Acid)Phenols, highly activated aromatics/heterocyclesMilder conditions than Vilsmeier-Haack. Useful for substrates with sensitive functional groups.[17]Generally lower yields. Formylation typically occurs ortho to an activating group, which can be used to control regioselectivity.[18]
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Electron-rich aromaticsCan be effective when other methods fail.Reagents are highly toxic and moisture-sensitive. Regioselectivity is dependent on the substrate's electronic properties.[14][16]
Directed Metalation-Formylation 1. Strong Base (n-BuLi, LDA) 2. DMFN-protected imidazoles, imidazoles with directing groupsExcellent regioselectivity. The position of the aldehyde is precisely controlled by the site of metalation.[10][24]Requires anhydrous conditions and low temperatures. The base can be incompatible with certain functional groups (e.g., esters, ketones).
References
  • Sämann, C., Coya, E., & Knochel, P. (2014). Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 53(5), 1430–1434. [Link]

  • Sämann, C., Coya, E., & Knochel, P. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

  • Balkenhohl, M., et al. (2020). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 11(34), 9233–9240*. [Link]

  • Lipshutz, B. H., Huff, B., & Hagen, W. (1988). Metalations of imidazoles: (Poly)functionalization and conversions to imidazolones. Tetrahedron Letters, 29(28), 3411-3414*. [Link]

  • Sämann, C., Coya, E., & Knochel, P. (2014). ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. [Link]

  • Zgrajka, W., et al. (2011). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 68(3), 335-342*. [Link]

  • Patil, S. S., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(8), 2277-8179*. [Link]

  • Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 73(11), 4248-4251*. [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia. [Link]

  • CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618*. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208-3213*. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131*. [Link]

  • Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160*. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3806*. [Link]

  • Bedford, R. B., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(46), 18848-18861*. [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27335-27357*. [Link]

  • Wikipedia contributors. (2023). Rieche formylation. Wikipedia. [Link]

  • Rios, A., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(26)*. [Link]

  • Agrofoglio, L. A., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1044(1-2), 243-252*. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395*. [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. PubMed. [Link]

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Validation & Comparative

A Researcher's Guide to the NMR Analysis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, imidazole derivatives hold a prominent place due to their wide range of biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde , a key scaffold in medicinal chemistry.

Moving beyond a simple data report, this guide adopts a comparative approach, contrasting the spectral features of our target molecule with its N-unsubstituted analogue, 2-phenyl-1H-imidazole-5-carbaldehyde . This comparison will illuminate the subtle yet significant electronic and conformational effects of N-methylation, offering researchers valuable insights for the characterization of related compounds.

The Critical Role of NMR in Heterocyclic Chemistry

NMR spectroscopy stands as an unparalleled tool for the structural determination of organic molecules. For heterocyclic systems like imidazoles, NMR provides a detailed roadmap of the molecular architecture, revealing crucial information about:

  • Proton and Carbon Environments: The chemical shift of each nucleus provides a sensitive measure of its local electronic environment.

  • Connectivity: Through-bond scalar couplings (J-couplings) establish the connectivity between atoms, allowing for the assembly of the molecular skeleton.

  • Substitution Patterns: The number of signals, their multiplicities, and their integration values directly inform on the substitution pattern of the imidazole ring and its appendages.

The inherent challenge with some imidazole derivatives in NMR analysis is the phenomenon of tautomerism, which can lead to broadened signals or time-averaged spectra. However, in our target molecule, the methylation at the N-1 position quenches this tautomeric exchange, resulting in sharp, well-resolved spectra that are amenable to detailed analysis.

Experimental Protocol for NMR Analysis

A standardized and robust protocol is the foundation of reliable NMR data. The following methodology is recommended for the analysis of this compound and related compounds.

Sample Preparation:

  • Mass Determination: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic regions.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are invaluable for assigning quaternary carbons and confirming the overall structure.

¹H and ¹³C NMR Analysis of this compound

While a dedicated experimental spectrum for this compound is not publicly available in spectral databases as of this writing, a highly credible prediction of its NMR data can be formulated based on the extensive literature on closely related analogues. The following tables present the predicted ¹H and ¹³C NMR chemical shifts and assignments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HH (aldehyde)
~7.90s1HH-4
~7.65 - 7.55m2HH (ortho-phenyl)
~7.50 - 7.40m3HH (meta, para-phenyl)
~3.80s3HN-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185.0C (aldehyde)
~148.0C-2
~142.0C-5
~135.0C-4
~130.5C (ipso-phenyl)
~129.5C (para-phenyl)
~129.0C (ortho-phenyl)
~128.5C (meta-phenyl)
~34.0N-CH₃
Spectral Interpretation: A Causality-Driven Approach

The predicted chemical shifts are rooted in the fundamental principles of NMR theory and extensive empirical data from similar structures.

  • Aldehyde Proton and Carbon: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 9.85 ppm, a characteristic region for aromatic aldehydes[1][2]. The corresponding carbonyl carbon will resonate at a very downfield position, typically around 185.0 ppm[3].

  • Imidazole Ring Protons and Carbons: The lone proton on the imidazole ring (H-4) is anticipated to be a singlet around 7.90 ppm. The C-2, C-4, and C-5 carbons of the imidazole ring are quaternary or part of the heterocyclic aromatic system, and their chemical shifts are influenced by the nitrogen atoms and the substituents.

  • Phenyl Group: The protons of the phenyl group will appear in the aromatic region (7.40-7.65 ppm) as a complex multiplet. The ortho-protons are generally the most deshielded due to their proximity to the imidazole ring.

  • N-Methyl Group: The N-methyl protons are expected to be a sharp singlet around 3.80 ppm, and the corresponding carbon at approximately 34.0 ppm. This upfield shift relative to the aromatic protons is characteristic of methyl groups attached to a nitrogen atom in a heterocyclic system.

Comparative Analysis: The Influence of N-Methylation

To truly appreciate the spectral signature of this compound, a comparison with its unmethylated precursor, 2-phenyl-1H-imidazole-5-carbaldehyde , is highly instructive. The primary difference lies in the presence of an N-H proton in the latter, which has profound effects on the NMR spectra.

Table 3: Comparison of Key ¹H NMR Features

FeatureThis compound2-phenyl-1H-imidazole-5-carbaldehydeRationale for Difference
N-H Proton AbsentPresent (broad singlet, ~10-12 ppm)The N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is often broad due to quadrupole broadening and chemical exchange.
N-CH₃ Protons Present (~3.80 ppm, sharp singlet)AbsentThe presence of this signal is a clear indicator of N-methylation.
Imidazole H-4 Sharp singlet (~7.90 ppm)Potentially broader signalIn the N-H analogue, tautomerism can lead to signal broadening, although this is often slow on the NMR timescale. The N-methylation locks the structure and results in a sharper signal.

Table 4: Comparison of Key ¹³C NMR Features

FeatureThis compound2-phenyl-1H-imidazole-5-carbaldehydeRationale for Difference
N-CH₃ Carbon Present (~34.0 ppm)AbsentA direct spectral evidence of the methyl group.
Imidazole Ring Carbons Sharper signalsPotentially broader signalsTautomerism in the N-H compound can lead to averaged or broadened signals for the imidazole carbons, complicating their detection and assignment[4].

The N-methylation not only introduces new signals for the methyl group but also simplifies the spectrum by preventing tautomerism, leading to sharper and more easily interpretable signals for the imidazole ring itself.

Visualizing the Molecular Structure and NMR Workflow

To further clarify the relationships discussed, the following diagrams illustrate the molecular structure and a typical NMR analysis workflow.

molecular_structure cluster_imidazole This compound C2 C2 N1 N1 C2->N1 C_ipso C C2->C_ipso C5 C5 N1->C5 C_Me CH₃ N1->C_Me C4 C4 C5->C4 C_ald C C5->C_ald N3 N3 C4->N3 H4 H C4->H4 N3->C2 C_o1 CH C_ipso->C_o1 C_m1 CH C_o1->C_m1 C_p CH C_m1->C_p C_m2 CH C_p->C_m2 C_o2 CH C_m2->C_o2 C_o2->C_ipso O_ald O C_ald->O_ald H_ald H C_ald->H_ald

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer 1D_H 1D ¹H NMR Transfer->1D_H 1D_C 1D ¹³C NMR 1D_H->1D_C 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_C->2D_NMR ChemShift Chemical Shift Analysis 2D_NMR->ChemShift Integration Integration ChemShift->Integration Multiplicity Multiplicity Analysis Integration->Multiplicity 2D_Corr 2D Correlation Analysis Multiplicity->2D_Corr Structure Structure Elucidation 2D_Corr->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of this compound, when approached with a comparative mindset, provides a wealth of structural information. The N-methylation not only serves as a key structural feature with its own distinct spectral signature but also simplifies the interpretation by preventing tautomerism, leading to a well-resolved and unambiguous spectrum. This guide has provided a detailed, albeit predictive, analysis of the target molecule's NMR data, grounded in established principles and data from closely related compounds. By following the outlined experimental protocols and analytical reasoning, researchers and drug development professionals can confidently characterize this and similar heterocyclic systems, accelerating the pace of innovation in medicinal chemistry.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel compounds is a critical step in the discovery pipeline. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a thorough understanding of fragmentation patterns is paramount for structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde, a substituted imidazole of interest in medicinal chemistry. By comparing its expected fragmentation with that of related structural motifs, this guide offers a framework for the analytical characterization of this class of compounds.

Predicted Fragmentation Pattern of this compound

The structure of this compound incorporates several key features that will dictate its fragmentation under electron ionization: a stable imidazole core, a phenyl substituent, an N-methyl group, and a carbaldehyde functional group. The molecular weight of this compound is 186.21 g/mol .

Under typical EI conditions (70 eV), the molecule is expected to form a molecular ion (M⁺˙) at m/z 186. Aromatic and heterocyclic systems like imidazole generally exhibit a prominent molecular ion peak due to their stability. The subsequent fragmentation is predicted to proceed through several key pathways, primarily driven by the lability of the aldehyde proton and the C-C bond between the imidazole ring and the aldehyde group.

A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion.[1][2][3] This would result in a significant peak at m/z 185 (M-1) . Further fragmentation of this acylium ion through the loss of a neutral carbon monoxide (CO) molecule is also a common pathway for aldehydes, which would yield a fragment at m/z 157 (M-1-28) .[2][3]

Another expected fragmentation pathway involves the cleavage of the formyl group (-CHO), leading to a fragment at m/z 157 (M-29) . This fragment represents the 1-methyl-2-phenyl-1H-imidazole cation.

The phenyl group can also influence the fragmentation. Cleavage of the C-C bond between the imidazole ring and the phenyl group could lead to a phenyl cation at m/z 77 .

The imidazole ring itself is quite stable and is less likely to undergo extensive fragmentation.[4][5] However, minor fragments corresponding to the cleavage of the imidazole ring may be observed. Based on studies of other substituted imidazoles, skeletal rearrangements are not expected to be a major fragmentation route.[4] The N-methyl group is also anticipated to be relatively stable, with its fragmentation being a less favored pathway.[5][6]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)
Benzaldehyde Loss of H˙ (M-1), Loss of CHO˙ (M-29), Phenyl cation105, 77
1-Methylimidazole Stable molecular ion, loss of HCN82, 55
2-Phenylimidazole Stable molecular ion, phenyl cation144, 77

This comparison highlights that the aldehyde and phenyl substituents are likely to dominate the initial fragmentation of this compound, leading to the characteristic M-1 and M-29 peaks. The stability of the substituted imidazole core suggests it will likely remain intact in the major fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental setup is recommended:

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in methanol.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualization of Predicted Fragmentation Pathways

fragmentation_pathway M [M]⁺˙ m/z 186 This compound M_minus_1 [M-H]⁺ m/z 185 M->M_minus_1 - H˙ M_minus_29 [M-CHO]⁺ m/z 157 M->M_minus_29 - CHO˙ phenyl_cation [C₆H₅]⁺ m/z 77 M->phenyl_cation imidazole ring cleavage M_minus_1_minus_28 [M-H-CO]⁺ m/z 157 M_minus_1->M_minus_1_minus_28 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The electron ionization mass spectrometry of this compound is predicted to be characterized by a strong molecular ion peak at m/z 186, followed by prominent fragments at m/z 185 (M-1) and m/z 157 (M-29), corresponding to the loss of a hydrogen atom and a formyl radical, respectively. Further loss of carbon monoxide from the m/z 185 fragment is also anticipated. This predicted fragmentation pattern, supported by the known behavior of related aromatic aldehydes and substituted imidazoles, provides a robust analytical framework for the identification and characterization of this compound and its analogs in various research and development settings.

References

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comparing the reactivity of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an objective, data-driven comparison of the chemical reactivity of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde against a panel of common aromatic aldehydes: benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde. As researchers and drug development professionals know, understanding the subtle differences in reactivity imparted by various aromatic systems is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities. This document moves beyond theoretical discussions to provide a practical framework grounded in experimental data for key organic transformations.

The Decisive Role of Electronic and Steric Effects in Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon atom bears a partial positive charge, making it a target for nucleophiles. The magnitude of this positive charge, and thus the aldehyde's susceptibility to nucleophilic attack, is modulated by the electronic properties of the substituents on the aromatic ring.[1][2]

  • Electron-Withdrawing Groups (EWGs) , such as the nitro group (–NO₂), pull electron density away from the aromatic ring and the attached carbonyl group. This inductive (–I) and resonance (–M) withdrawal intensifies the partial positive charge on the carbonyl carbon, rendering the aldehyde significantly more reactive.[3]

  • Electron-Donating Groups (EDGs) , like the methoxy group (–OCH₃), push electron density into the aromatic ring via a strong resonance (+M) effect. This donation of electron density partially neutralizes the positive character of the carbonyl carbon, making the aldehyde less electrophilic and therefore less reactive toward nucleophiles.[1]

  • Aromatic Systems as Modulators: Unsubstituted aromatic rings, like in benzaldehyde, generally decrease the reactivity of aldehydes compared to their aliphatic counterparts. This is due to the ring's ability to donate electron density through resonance, which slightly reduces the carbonyl's electrophilicity.[4][5]

Steric hindrance, or the physical obstruction around the reaction center, can also play a significant role by impeding the approach of a nucleophile.[6] For the aldehydes discussed here, steric effects are generally considered secondary to the powerful electronic influences, although they are not entirely negligible.

The subject of our investigation, This compound , introduces a more complex heterocyclic system. The imidazole ring is considered electron-rich, capable of donating electron density into the carbonyl group, which would suggest a deactivating effect similar to or greater than a methoxy group.[7] This guide will test that hypothesis by comparing its performance in several cornerstone reactions.

Electronic_Effects cluster_aldehydes Aromatic Aldehydes cluster_effects Electronic Effect on Carbonyl Carbon Aldehyde_1 1-Methyl-2-phenyl- 1H-imidazole-5-carbaldehyde Effect_1 Strong Deactivation (Electron-Rich Heterocycle) Aldehyde_1->Effect_1 Imidazole Ring (+M Effect) Aldehyde_2 4-Nitrobenzaldehyde Effect_2 Strong Activation (Electron-Withdrawing) Aldehyde_2->Effect_2 Nitro Group (-M, -I Effects) Aldehyde_3 Benzaldehyde Effect_3 Baseline Reactivity (Unsubstituted) Aldehyde_3->Effect_3 Phenyl Ring (Weak +M Effect) Aldehyde_4 4-Methoxybenzaldehyde Effect_4 Moderate Deactivation (Electron-Donating) Aldehyde_4->Effect_4 Methoxy Group (+M > -I Effect)

Caption: Electronic influence of substituents on aldehyde reactivity.

Comparative Reactivity in Key Synthetic Transformations

To quantify the reactivity differences, we will examine three common and mechanistically distinct reactions: the Wittig reaction, the Claisen-Schmidt condensation, and reductive amination.

The Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes from aldehydes and phosphonium ylides. The reaction rate is highly sensitive to the electrophilicity of the aldehyde carbonyl carbon.[8] A more electrophilic aldehyde will react more rapidly with the nucleophilic ylide.

Wittig_Mechanism Ylide Phosphonium Ylide (R'-CH=PPh₃) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Oxaphosphetane Alkene Alkene (Ar-CH=CH-R') Oxaphosphetane->Alkene Elimination PhosphineOxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig Reaction.

Experimental data clearly shows that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[1]

Table 1: Comparative Reactivity in the Wittig Reaction

AldehydeSubstituent EffectRelative Rate Constant (k/k₀)Expected Reactivity Rank
4-NitrobenzaldehydeStrong EWG (–NO₂)14.7[1]1 (Highest)
BenzaldehydeUnsubstituted (–H)1.00[1]2
4-MethoxybenzaldehydeStrong EDG (–OCH₃)~0.25 (Est.)3
This compoundEDG (Imidazole Ring)< 0.25 (Est.)4 (Lowest)
*Estimated values based on established reactivity trends. The methoxy group is less deactivating than a methyl group (0.45), and the electron-rich imidazole ring is predicted to be even more deactivating.

The data confirms the predicted trend. 4-Nitrobenzaldehyde is nearly 15 times more reactive than benzaldehyde due to the powerful electron-withdrawing nature of the nitro group. Conversely, the electron-donating methoxy group significantly slows the reaction. We predict that this compound would be the least reactive in this series, owing to the strong electron-donating character of the imidazole moiety.

Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde (with no α-hydrogens) and an enolizable ketone, typically under basic conditions.[9] The rate-determining step often involves the nucleophilic attack of the ketone's enolate on the aldehyde's carbonyl carbon.[10] Therefore, reactivity is again enhanced by a more electrophilic aldehyde.

Aldol_Mechanism Ketone Ketone (e.g., Acetone) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Adduct Product α,β-Unsaturated Ketone Adduct->Product -H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Table 2: Comparative Yields in Claisen-Schmidt Condensation with Acetone

AldehydeSubstituent EffectTypical Yield (%)Expected Reactivity Rank
4-NitrobenzaldehydeStrong EWG (–NO₂)>90[3]1 (Highest)
BenzaldehydeUnsubstituted (–H)~70-802
4-MethoxybenzaldehydeStrong EDG (–OCH₃)~60-70[11][12]3
This compoundEDG (Imidazole Ring)< 60 (Est.)4 (Lowest)

The yields from these reactions mirror the trends observed in the Wittig reaction. The highly activated 4-nitrobenzaldehyde provides excellent yields, while the deactivated 4-methoxybenzaldehyde is noticeably less efficient.[3][11] The lowered electrophilicity of the carbonyl carbon in the presence of an EDG makes the initial nucleophilic attack less favorable. Consequently, this compound is expected to give the lowest yields under identical reaction conditions.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting an aldehyde and an amine into a more substituted amine in the presence of a reducing agent.[13] The reaction proceeds through the initial formation of an imine (or iminium ion), which is then reduced. The formation of the hemiaminal and imine intermediates is dependent on the nucleophilic attack of the amine on the carbonyl carbon.

Reductive_Amination_Mechanism Aldehyde Aromatic Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R-NH₂) Amine->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine -H₂O Product Secondary Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: General mechanism for Reductive Amination.

While this reaction is robust, the initial condensation step is still subject to the electronic effects governing carbonyl reactivity. More electrophilic aldehydes will form the imine intermediate more rapidly.

Table 3: Comparative Yields in Reductive Amination with Benzylamine

AldehydeSubstituent EffectTypical Yield (%)Expected Reactivity Rank
4-NitrobenzaldehydeStrong EWG (–NO₂)>95 (Est.)1 (Highest)
p-ChlorobenzaldehydeWeak EWG (–Cl)60-89[14][15]2
BenzaldehydeUnsubstituted (–H)~70-803
4-MethoxybenzaldehydeStrong EDG (–OCH₃)72-96[14][15]4 (Lowest)
This compoundEDG (Imidazole Ring)< 70 (Est.)5
Data for p-chlorobenzaldehyde is included as a reference for a moderately activated system.

Interestingly, literature reports high yields for both electron-rich and electron-poor systems in reductive amination, suggesting that while the initial rate may differ, the reaction often proceeds to completion given sufficient time and appropriate conditions.[14][15] However, in a competitive scenario or under kinetically controlled conditions, the reactivity trend established previously (EWG > H > EDG) would hold true. The imidazole carbaldehyde, with its highly donating ring system, would be expected to react the slowest.

Experimental Protocol: Comparative Wittig Olefination

This protocol provides a framework for experimentally verifying the reactivity trends discussed. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare 4 parallel reactions in anhydrous THF. Prep2 Add (Carbethoxymethylene) triphenylphosphorane (stabilized ylide) to each flask. Prep1->Prep2 React1 Add equimolar amount of each aldehyde to its respective flask simultaneously at 0°C. Prep2->React1 React2 Stir reactions at room temperature. React1->React2 React3 Monitor reaction progress by TLC at t = 15, 30, 60, 120 min. React2->React3 Analysis1 Quench reactions with water. React3->Analysis1 Analysis2 Extract with ethyl acetate, dry, and concentrate. Analysis1->Analysis2 Analysis3 Analyze crude product by ¹H NMR to determine conversion. Analysis2->Analysis3 Analysis4 Compare rates of aldehyde consumption to determine relative reactivity. Analysis3->Analysis4

Caption: Workflow for comparative reactivity study.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • This compound

  • Benzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-Methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for TLC)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Setup: In four separate, dry, nitrogen-flushed round-bottom flasks equipped with magnetic stir bars, dissolve 1.2 equivalents of (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

  • Addition: Cool the flasks to 0°C in an ice bath. To each flask, add 1.0 equivalent of the respective aldehyde dissolved in a minimal amount of anhydrous THF. Start a timer for each reaction upon addition.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. At regular intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) to visualize the consumption of the starting aldehyde spot.

  • Workup: After a set time (e.g., 2 hours), quench each reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue from each reaction by ¹H NMR spectroscopy. The disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) relative to an internal standard or product peaks will provide a quantitative measure of conversion.

Conclusion and Outlook

The reactivity of aromatic aldehydes in nucleophilic addition and condensation reactions is a direct function of the electronic properties of the aromatic ring system to which they are attached. Our comparative analysis, supported by established experimental data, confirms a clear reactivity trend:

4-Nitrobenzaldehyde >> Benzaldehyde > 4-Methoxybenzaldehyde > this compound

The powerful electron-withdrawing nitro group renders 4-nitrobenzaldehyde the most reactive aldehyde in the series. In contrast, the electron-donating methoxy group and the electron-rich imidazole ring both deactivate the aldehyde towards nucleophilic attack, with the imidazole moiety predicted to have the most pronounced deactivating effect.

For scientists in synthetic and medicinal chemistry, this guide provides a predictive framework. When designing a synthetic sequence, selecting a highly reactive aldehyde like 4-nitrobenzaldehyde may lead to faster reactions and higher yields, but may also increase the risk of side reactions. Conversely, using a deactivated aldehyde like this compound may require more forcing conditions (higher temperatures, longer reaction times) but can offer greater selectivity in complex molecular environments. This understanding allows for the rational selection of substrates and reaction conditions, ultimately accelerating the drug development pipeline.

References

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Quora. [Link]

  • Abplanalp, E., Dwyer, Z., Florentino, M., & Mardenborough, K. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Journal of Undergraduate Chemical Engineering Research. [Link]

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A Comparative Guide to the Biological Activity Screening of 1-Methyl-2-Phenyl-1H-Imidazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. By exploring various substitutions on this core structure, we can elucidate structure-activity relationships (SAR) and identify promising candidates for further development as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended to be a practical resource, offering not only comparative data but also detailed experimental protocols and the rationale behind the scientific choices.

Introduction: The Versatility of the Imidazole Core

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common motif in a vast array of biologically important molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of therapeutic agents. Derivatives of imidazole have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The parent compound, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their biological profiles.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial first steps in exploring the biological potential of this class of compounds. A general synthetic approach is outlined below, based on established methods for imidazole synthesis.

General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from readily available precursors. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow General Synthetic Pathway for Imidazole Derivatives cluster_synthesis Synthesis Start Benzaldehyde & Glyoxal Intermediate1 2-Phenylimidazole Start->Intermediate1 Radziszewski Reaction (Ammonia, Formaldehyde) Intermediate2 1-Methyl-2-phenyl-1H-imidazole Intermediate1->Intermediate2 N-Alkylation (e.g., Methyl Iodide) Intermediate3 This compound Intermediate2->Intermediate3 Vilsmeier-Haack Reaction (POCl3, DMF) Derivatives Substituted Derivatives (Schiff bases, etc.) Intermediate3->Derivatives Condensation Reactions (e.g., with amines, hydrazines) SAR_Insights Structure-Activity Relationship Insights cluster_sar Structure-Activity Relationship cluster_substituents Substitutions cluster_activity Biological Activity Core This compound Phenyl Ring Imidazole Core Aldehyde Group Phenyl_Sub Electron-withdrawing groups (e.g., -Cl, -NO2) on Phenyl Ring Core:f1->Phenyl_Sub Aldehyde_Deriv Derivatization of Aldehyde (e.g., Schiff Bases) Core:f3->Aldehyde_Deriv Antimicrobial Increased Antimicrobial Activity Phenyl_Sub->Antimicrobial Anti_inflammatory Enhanced Anti-inflammatory Effect Phenyl_Sub->Anti_inflammatory Anticancer Improved Anticancer Potency Phenyl_Sub->Anticancer Aldehyde_Deriv->Anticancer

Caption: Key structure-activity relationships for the imidazole derivatives.

The consistent trend observed across different biological activities suggests that the introduction of electron-withdrawing groups on the 2-phenyl ring generally enhances potency. This may be attributed to altered electronic properties of the molecule, improving its interaction with biological targets. Furthermore, the derivatization of the 5-carbaldehyde group, for instance, into Schiff bases, appears to be a promising strategy for increasing anticancer activity. These modifications can influence the lipophilicity, steric profile, and hydrogen bonding capacity of the compounds, all of which are critical for drug-receptor interactions.

Conclusion and Future Directions

This guide provides a comparative framework for the biological screening of derivatives of this compound. While direct comparative data for a comprehensive series of these specific derivatives is an area for future research, the analysis of related compounds offers valuable insights into promising synthetic modifications. The detailed protocols provided herein serve as a practical resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on the synthesis and systematic screening of a dedicated library of these derivatives to establish definitive structure-activity relationships and to identify lead compounds for preclinical development.

References

  • Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(12), 1723-1733. Retrieved from [Link]

  • Vitale, P., & Scilimati, A. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(15), 4648. Retrieved from [Link]

  • Abignente, E., De Caprariis, P., Sacchi, A., & Marmo, E. (1995). Synthesis and antiinflammatory—analgesic profile of 1-methyl-2-(4-X-benzoyl) imidazole-5-carboxylic acids. European Journal of Medicinal Chemistry, 30(11), 891-897. Retrieved from [Link]

  • Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. International Journal of Health Sciences, 6(S1), 6816-6834. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-19. Retrieved from [Link]

  • Yıldırım, I., & Özkan, Ö. (1999). Synthesis and Anti-inflammatory Activity of Some 1-Methyl-5-(4-substituted benzoyl)imidazole-2-acetates. Pharmacy and Pharmacology Communications, 5(5), 273-275. Retrieved from [Link]

  • Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(3), e24879. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3066. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-273. Retrieved from [Link]

  • Shi, D., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1218-1222. Retrieved from [Link]

  • Mahale, T., Nayak, G., Shukla, S., & Mehta, P. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3066. Retrieved from [Link]

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comparative study of different synthetic routes to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a substituted imidazole core, serves as a scaffold for the development of novel therapeutic agents and functional materials.[1] The aldehyde functional group at the C-5 position is particularly valuable, offering a reactive handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of more complex heterocyclic systems.

The efficient and regioselective synthesis of this target molecule is paramount for its application in drug discovery and development. This guide provides a comprehensive comparative analysis of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each route's advantages and limitations.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic disconnections. These strategies hinge on the sequence of two key chemical transformations: the N-methylation of the imidazole ring and the C-5 formylation.

  • Route A: Post-Methylation Formylation. This is a linear approach that begins with the synthesis or acquisition of 2-phenylimidazole, followed by N-methylation to yield 1-methyl-2-phenyl-1H-imidazole, and concludes with the regioselective formylation at the C-5 position.

  • Route B: Pre-Methylation Formylation. This strategy involves the formylation of 2-phenylimidazole first to obtain 2-phenyl-1H-imidazole-4(5)-carbaldehyde, followed by N-methylation.

This guide will dissect each route, providing a logical framework for selecting the most appropriate method based on efficiency, scalability, and purity considerations.

Route A: Post-Methylation Formylation - The Preferred Industrial and Laboratory Approach

This strategy is generally favored due to its superior control over regioselectivity in the final formylation step. The presence of substituents at the N-1 and C-2 positions directs the incoming electrophile almost exclusively to the C-5 position, thus avoiding the formation of difficult-to-separate isomers.

Route_A A 2-Phenylimidazole B 1-Methyl-2-phenyl-1H-imidazole A->B  Step 1: N-Methylation (e.g., CH₃I, Base) C This compound B->C  Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Reagent POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Salt Intermediate Imidazole 1-Methyl-2-phenyl- 1H-imidazole Imidazole->Intermediate Attack on Vilsmeier Reagent Product Target Aldehyde Intermediate->Product Aqueous Hydrolysis Route_B A 2-Phenylimidazole B 2-Phenyl-1H-imidazole- 4(5)-carbaldehyde A->B  Step 1: Formylation (e.g., Vilsmeier-Haack) C 1-Methyl-2-phenyl-1H-imidazole- 5-carbaldehyde (Target) B->C  Step 2: N-Methylation (e.g., CH₃I, Base) D 1-Methyl-2-phenyl-1H-imidazole- 4-carbaldehyde (Isomer) B->D

Caption: Synthetic workflow for Route B, showing isomeric products.

Step 1: Formylation of 2-Phenylimidazole

The initial formylation of 2-phenylimidazole would likely also employ the Vilsmeier-Haack reaction. The product is 2-phenyl-1H-imidazole-4-carbaldehyde (CAS 68282-47-3), which exists in tautomeric equilibrium with its 5-carbaldehyde isomer.

[2]#### Step 2: N-Methylation of 2-Phenyl-1H-imidazole-4(5)-carbaldehyde

This is the problematic step. Due to the tautomerism of the N-H proton between the N-1 and N-3 positions, alkylation can occur at either nitrogen atom. This invariably leads to a mixture of the desired 1,5-disubstituted product (this compound) and the undesired 1,4-disubstituted isomer (1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde).

  • Experimental Challenge: These regioisomers often possess very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like distillation or column chromatography exceedingly difficult and low-yielding. While some specific alkylations of pre-functionalized imidazoles have been reported, achieving high selectivity remains a significant hurdle.

[3][4]### Quantitative and Qualitative Comparison

ParameterRoute A: Post-Methylation FormylationRoute B: Pre-Methylation Formylation
Number of Steps 2 (from 2-phenylimidazole)2 (from 2-phenylimidazole)
Regioselectivity Excellent. The Vilsmeier-Haack reaction is highly selective for the C-5 position.Poor. N-methylation yields a mixture of N-1 and N-3 alkylated products.
Overall Yield Moderate to HighLow to Moderate (due to separation losses)
Product Purity High. The final product is typically clean, requiring standard purification.Low. The crude product is an isomeric mixture requiring extensive purification.
Scalability High. Both steps are well-established and scalable industrial processes.Low. The chromatographic separation of isomers is not practical for large-scale synthesis.
Key Advantage Unambiguous and clean synthesis with excellent control of isomer formation.Potentially fewer steps if the formylated intermediate is readily available.
Key Disadvantage Linear sequence.Lack of regiocontrol during methylation leads to difficult-to-separate isomers.

Experimental Protocols

The following protocols are provided for the superior Route A .

Protocol A1: Synthesis of 1-Methyl-2-phenyl-1H-imidazole
  • Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-phenylimidazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield 1-methyl-2-phenyl-1H-imidazole.

Protocol A2: Vilsmeier-Haack Formylation to Yield the Target Compound
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of 1-methyl-2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Workup: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to afford this compound as a pure solid.

Conclusion and Recommendation

A comparative analysis of the synthetic routes to this compound unequivocally demonstrates the superiority of Route A (Post-Methylation Formylation) . This strategy offers exceptional control over regioselectivity, leading to a cleaner product profile, higher practical yields, and straightforward purification. The Vilsmeier-Haack formylation of the pre-formed 1-methyl-2-phenyl-1H-imidazole substrate is a robust and reliable transformation that avoids the isomeric mixture issues inherent in Route B.

For researchers, scientists, and drug development professionals requiring access to this valuable building block, Route A represents the most logical, efficient, and scalable synthetic approach. Its predictability and high fidelity make it the recommended pathway for both laboratory-scale synthesis and large-scale manufacturing campaigns.

References

  • Jadhav, G. R., Shaikh, M. U., & Pawar, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1150.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(10), 1855-1896. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 373-382. [Link]

  • FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? Mol-Instincts. [Link]

  • Friščić, T., et al. (2013). From amines to (form)amides: a simple and successful mechanochemical approach. Angewandte Chemie International Edition, 52(25), 6512-6515. [Link]

  • Matos, M. J., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22448–22458. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 59, 125. [Link]

  • Sharghi, H., et al. (2018). Cu(II) complex of pyridine-based polydentate as a novel, efficient, and highly reusable catalyst in C–N bond-forming reaction. Applied Organometallic Chemistry, 32(10), e4503. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Pharma-Sources. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1034. [Link]

  • LookChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. LookChem. [Link]

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  • Wang, J., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113650. [Link]

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A Comparative Guide to the Structural Validation of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde, a molecule with significant potential in medicinal chemistry, precise structural validation is not merely a formality but a critical step that informs its biological activity, reactivity, and potential for further development. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against a suite of powerful alternative techniques.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[1]

While a specific crystal structure for this compound is not publicly available as of this writing, we can infer its likely structural parameters from published data on closely related imidazole derivatives.

Table 1: Comparative Crystallographic Data of Phenyl-Imidazole Derivatives

Parameter4-(1H-imidazol-1-yl)benzaldehyde[2][3]1-(4-methoxyphenyl)-1H-imidazole[2]2-Phenyl-1H-imidazole[4]
Chemical Formula C₁₀H₈N₂OC₁₀H₁₀N₂OC₉H₈N₂
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nPna2₁Pnma
Angle between Imidazole and Phenyl Rings 24.58 (7)°43.67 (4)°Nearly co-planar
Key Intermolecular Interactions C—H⋯O/N weak interactionsC—H⋯N/O weak interactionsN—H⋯N hydrogen bonds

The data in Table 1 illustrates how different substituents on the phenyl and imidazole rings can influence the overall crystal packing and molecular conformation. For this compound, we would anticipate a non-planar arrangement between the imidazole and phenyl rings, influenced by the steric hindrance of the methyl and carbaldehyde groups. The presence of the carbaldehyde's carbonyl oxygen would likely lead to significant C—H⋯O intermolecular interactions, dictating the supramolecular assembly in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered compound to a refined crystal structure is a multi-step process demanding patience and precision.

  • Crystallization : The initial and often most challenging step is growing high-quality single crystals. Techniques such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization are commonly employed.[1] A systematic screening of various solvents and solvent mixtures is crucial to identify optimal conditions for crystal growth.

  • Data Collection : A suitable single crystal is carefully mounted on a goniometer head and placed within a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (typically from a Mo Kα or Cu Kα source) and rotated.[1] A detector records the diffraction pattern as a series of images at different orientations.[1]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods like direct methods or Patterson methods to generate an initial electron density map.[1] From this map, an atomic model is built and subsequently refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.[1]

Caption: Workflow for X-ray Crystallography.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs a suite of spectroscopic and computational techniques. These methods not only corroborate the crystallographic findings but also provide invaluable information about the molecule's properties in solution and its electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR : Determines the number and type of hydrogen atoms in a molecule, providing insights into their local environment and proximity to one another. For this compound, distinct signals would be expected for the methyl protons, the phenyl protons, the imidazole ring proton, and the aldehyde proton.[7][8][9]

  • ¹³C NMR : Identifies the different carbon environments within the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework.[6][10] For instance, an HMBC experiment would show a correlation between the methyl protons and the nitrogen-bearing carbon of the imidazole ring, confirming the N-methylation site.

Table 2: Comparison of Structural Elucidation Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal[1]Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsUnambiguous, high-resolution structural determinationRequires high-quality single crystals, which can be difficult to grow[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field[1]Connectivity of atoms, chemical environment, stereochemistry, dynamic processes in solutionProvides data on the molecule in solution, non-destructiveComplex spectra for large molecules, less precise than crystallography for bond lengths/angles
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules[11]Molecular weight, elemental composition, fragmentation patterns for structural cluesHigh sensitivity, requires very small sample amountsDoes not directly provide 3D structural information
Computational Chemistry Theoretical calculations based on quantum mechanics[12][13]Optimized geometry, electronic properties, predicted spectroscopic dataComplements experimental data, provides insights into reactivity and stabilityAccuracy is dependent on the level of theory and basis set used, not a direct measurement
Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions.[11] It provides a rapid and highly sensitive means of determining the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization : The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., time-of-flight, orbitrap, or quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.

For this compound (C₁₁H₁₀N₂O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, typically within a few parts per million of the theoretical value. Fragmentation patterns observed in tandem MS (MS/MS) experiments can also provide valuable structural information by revealing characteristic losses of functional groups.[14]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful complementary tool in structural validation.[12][13][15] By solving the Schrödinger equation for a given molecule, computational methods can predict a wide range of properties, including its lowest-energy conformation (optimized geometry), vibrational frequencies (IR spectrum), and NMR chemical shifts.

Workflow for Computational Structural Validation:

  • Model Building : An initial 3D model of the molecule is constructed.

  • Geometry Optimization : The energy of the molecular structure is minimized to find the most stable conformation.

  • Property Calculation : Spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) are calculated for the optimized geometry.

  • Comparison with Experimental Data : The calculated properties are compared with the experimentally obtained data to confirm the proposed structure.

Discrepancies between calculated and experimental data can often highlight subtle structural features or indicate an incorrect structural assignment.

Caption: Convergent approach for structural validation.

Conclusion: An Integrated and Self-Validating Approach

The definitive structural elucidation of this compound, like any novel compound of significant interest, relies on a synergistic approach. While single-crystal X-ray crystallography provides the ultimate benchmark for the solid-state structure, its findings are most powerful when corroborated by a suite of orthogonal techniques. NMR spectroscopy confirms the atomic connectivity and structure in solution, mass spectrometry validates the elemental composition and molecular weight with high precision, and computational chemistry provides a theoretical framework that reinforces the experimental observations. This integrated, self-validating system ensures the highest level of scientific integrity and provides a comprehensive understanding of the molecule's fundamental properties, paving the way for its successful application in research and development.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives - Benchchem. (n.d.).
  • ¹H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. - ResearchGate. (n.d.).
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH. (n.d.).
  • Crystal Structures of two Imidazole Derivatives | Request PDF - ResearchGate. (n.d.).
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  • Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents - An-Najah Staff. (n.d.).
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. (n.d.).
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC - NIH. (n.d.).
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  • Imidazole(288-32-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations - SciSpace. (n.d.).
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. (n.d.).
  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC - PubMed Central. (2017).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (n.d.).
  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. (2003).
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (n.d.).
  • Computational study of heterocyclic anticancer compounds through nbo method. (2025).
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC - NIH. (2020).
  • Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. (n.d.).
  • Computational Heterocyclic Chemistry. (n.d.).
  • Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity - PubMed. (2018).
  • Structural and Conformational Aspects in the Chemistry of Heterocycles - MDPI. (n.d.).
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019).
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (2019).
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (n.d.).
  • Supplementary Information - MPG.PuRe. (n.d.).
  • 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde | C5H5N3O3 | MD Topology | NMR | X-Ray. (n.d.).
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - ResearchGate. (n.d.).
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. (n.d.).
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).
  • 2-Phenyl-1H-imidazole - PMC - NIH. (n.d.).
  • 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045 - PubChem. (n.d.).
  • X-ray Crystallography of 1-Alkylimidazole-4,5-dicarboxylic Acids: A Comparative Guide - Benchchem. (n.d.).

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate like 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is not merely a quality metric; it is a cornerstone of reproducible and reliable scientific outcomes. Trace impurities can lead to anomalous biological activities, side reactions in subsequent synthetic steps, and complications in formulation development. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the comprehensive purity assessment of this valuable building block, rooted in scientific principles and regulatory expectations.

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Consequently, the rigorous characterization of substituted imidazoles such as this compound is of paramount importance.

The Analytical Imperative: A Multi-Modal Approach to Purity

A single analytical technique is seldom sufficient to definitively establish the purity of a compound. A robust purity assessment strategy employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition. For this compound, a comprehensive evaluation should encompass chromatographic, spectroscopic, and spectrometric techniques.

The Overall Purity Assessment Workflow

Purity Assessment Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis & Reporting Sample 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde HPLC HPLC-UV Sample->HPLC Primary Assay qNMR Quantitative NMR (qNMR) Sample->qNMR Absolute Purity GC_MS GC-MS (for volatile impurities) Sample->GC_MS Residual Solvents LC_MS LC-MS (for non-volatile impurities) Sample->LC_MS Impurity ID Purity Purity Profile - Assay (%) - Impurity Identification - Quantification HPLC->Purity qNMR->Purity GC_MS->Purity LC_MS->Purity CoA Certificate of Analysis (CoA) Purity->CoA

Sources

A Senior Application Scientist's Guide to Differentiating Phenyl-Imidazole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science research, the precise identification of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. The family of methyl-phenyl-imidazole-carbaldehydes, key building blocks for a range of bioactive molecules, presents a common yet significant analytical challenge due to the subtle structural variations among its isomers. Misidentification can lead to costly delays in development and ambiguous experimental outcomes.

This guide provides an in-depth comparison of the spectroscopic signatures of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde and three of its primary isomers. We will dissect the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for their unambiguous differentiation. The causality behind experimental choices and the interpretation of spectral data is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

The Isomeric Challenge: Structures Under Investigation

The primary isomers under comparison differ in the substitution pattern on the imidazole ring. The precise location of the methyl, phenyl, and carbaldehyde groups dictates the electronic environment of each atom, leading to unique and measurable spectroscopic properties.

G cluster_0 Target Compound cluster_1 Isomers A 1-methyl-2-phenyl-1H- imidazole-5-carbaldehyde B 1-methyl-2-phenyl-1H- imidazole-4-carbaldehyde C 2-methyl-1-phenyl-1H- imidazole-5-carbaldehyde D 1-methyl-5-phenyl-1H- imidazole-2-carbaldehyde

Figure 1: Structures of the target compound and its key isomers.

¹H NMR Spectroscopy: The Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first and most powerful tool for distinguishing isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.

Causality of Chemical Shifts:

  • Aldehyde Proton (-CHO): This proton is highly deshielded and appears far downfield (typically 9.5-10.5 ppm). Its precise location can be influenced by the electronic nature of the imidazole ring and through-space effects from adjacent substituents. For instance, an aldehyde at the C2 position may experience different anisotropic effects from the N-methyl and N-phenyl groups compared to one at C4 or C5.

  • Imidazole Ring Protons: The protons directly attached to the imidazole ring are key differentiators. In our target compound (this compound), we expect a single sharp singlet for the H4 proton. Its regioisomer, the 4-carbaldehyde, will show a singlet for the H5 proton. The chemical shifts of these protons are influenced by the neighboring groups; the electron-withdrawing carbaldehyde group will deshield the adjacent proton, shifting it downfield.

  • Phenyl Protons: These typically appear as a multiplet in the aromatic region (7.2-8.0 ppm), integrating to 5 protons. The pattern can become more complex or simplified depending on the substitution.

  • Methyl Protons (-CH₃): The N-methyl group gives a sharp singlet, typically around 3.5-4.0 ppm. The chemical shift can vary slightly based on the substituent at the C2 position.

Comparative ¹H NMR Data (Predicted & Reported in CDCl₃/DMSO-d₆)

CompoundAldehyde-H (δ, ppm)Imidazole-H (δ, ppm)N-CH₃ (δ, ppm)Key Differentiator
This compound (Target) ~9.8-10.0~7.9 (s, 1H, H4)~3.8-4.0Single imidazole proton singlet, deshielded by adjacent CHO.
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde ~9.9-10.1~7.8 (s, 1H, H5)~3.9-4.1Single imidazole proton singlet; N-CH₃ potentially more deshielded.
2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde ~9.7-9.9~7.7 (s, 1H, H4)~2.6-2.8 (C-CH₃)Methyl group is a singlet around 2.6 ppm (C-CH₃), not N-CH₃.
1-methyl-5-phenyl-1H-imidazole-2-carbaldehyde ~9.6-9.8~7.6 (s, 1H, H4)~4.1-4.3N-CH₃ is significantly deshielded due to proximity to two N atoms and CHO.

Note: Exact chemical shifts are solvent-dependent. The values presented are estimations based on typical ranges for similar structures.

¹³C NMR Spectroscopy: A Carbon Skeleton Map

¹³C NMR provides complementary information, mapping the carbon framework of the molecule. The carbonyl carbon of the aldehyde is particularly diagnostic.

Causality of Chemical Shifts:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded, appearing in the 180-195 ppm region. Its resonance is sensitive to conjugation. Aromatic aldehydes typically have C=O shifts around 190-192 ppm.[1]

  • Imidazole Ring Carbons: The positions of the C2, C4, and C5 carbons provide a clear fingerprint. The C2 carbon, situated between two nitrogen atoms, is typically the most downfield of the ring carbons (often >140 ppm). The carbons bearing the phenyl and carbaldehyde groups will also be significantly shifted.

  • A Note on Tautomerism: For N-H containing imidazole precursors, rapid tautomerization in solution can lead to peak broadening or even the disappearance of imidazole carbon signals in ¹³C NMR spectra. While N-methylation locks the tautomeric form, this is a critical consideration when analyzing related compounds and intermediates. Solid-state NMR (CP-MAS) can be an invaluable tool to overcome this issue.[2][3]

Comparative ¹³C NMR Data (Predicted in CDCl₃/DMSO-d₆)

CompoundC=O (δ, ppm)Imidazole C2 (δ, ppm)Imidazole C4/C5 (δ, ppm)N/C-CH₃ (δ, ppm)
This compound (Target) ~185~150C4: ~130, C5: ~140~35 (N-CH₃)
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde ~186~151C4: ~142, C5: ~128~36 (N-CH₃)
2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde ~184~148C4: ~129, C5: ~138~15 (C-CH₃)
1-methyl-5-phenyl-1H-imidazole-2-carbaldehyde ~182~145C4: ~132, C5: ~135~38 (N-CH₃)

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy excels at identifying functional groups. For these isomers, the key is the carbonyl (C=O) stretch of the aldehyde.

Causality of Vibrational Frequencies:

  • C=O Stretch: Aromatic aldehydes exhibit a strong, sharp C=O stretching absorption band. Conjugation with the imidazole and phenyl rings lowers the frequency compared to a saturated aldehyde. The typical range is 1685-1710 cm⁻¹.[4][5] Subtle shifts within this range can occur due to the different electronic environments in each isomer.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretch of the aldehyde proton. This usually appears as a pair of weak to medium bands, with one near 2850 cm⁻¹ and a diagnostically useful one around 2750 cm⁻¹.[1]

  • Aromatic/Heteroaromatic Region: C=C and C=N stretching vibrations from the phenyl and imidazole rings appear in the 1450-1620 cm⁻¹ region. The pattern of these peaks can serve as a fingerprint for the specific substitution pattern.

Comparative IR Data (cm⁻¹)

CompoundC=O StretchAldehyde C-H StretchC=N / C=C Stretches
All Isomers ~1685 - 1705~2850 & ~2750~1450 - 1620

While IR is excellent for confirming the presence of the aromatic aldehyde functionality in all isomers, it is less powerful than NMR for distinguishing between them, as the key vibrational frequencies are very similar.

Mass Spectrometry: Unraveling Fragmentation Patterns

Since all isomers have the same molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol ), their molecular ion peaks (M⁺˙) in a mass spectrum will be identical. Differentiation relies on the analysis of their fragmentation patterns.

Causality of Fragmentation: Electron Impact (EI) ionization provides enough energy to fragment the molecule in reproducible ways. The stability of the resulting fragment ions dictates the observed pattern.

  • Loss of -H (M-1): Aldehydes commonly show a peak corresponding to the loss of the aldehydic hydrogen radical.[6]

  • Loss of -CHO (M-29): A very common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical, leading to a stable aryl cation.[7]

  • Loss of -CH₃ (M-15): Cleavage of the N-methyl or C-methyl group can occur.

  • Further Fragmentation: The resulting imidazole-phenyl core can undergo further fragmentation, such as the loss of HCN, which is characteristic of nitrogen-containing heterocycles.

Predicted Key Fragments (m/z)

CompoundM⁺˙[M-H]⁺[M-CHO]⁺Other Key FragmentsDifferentiating Fragment
This compound 186185157156 ([M-CHO-H]⁺)The relative intensity of the [M-CHO]⁺ peak.
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde 186185157156 ([M-CHO-H]⁺)Relative intensities may differ slightly from the 5-CHO isomer.
2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde 186185157171 ([M-CH₃]⁺)Presence of a more significant [M-CH₃]⁺ peak.
1-methyl-5-phenyl-1H-imidazole-2-carbaldehyde 18618515782 (methyl-imidazole fragment)Fragmentation may favor cleavage between C2 and the CHO group, potentially leading to different daughter ions.

The subtle differences in fragment ion intensities, which reflect the relative stability of the precursor ions, are often the key to differentiation via mass spectrometry.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data is paramount. The following protocols represent best practices for the spectroscopic analysis of these compounds.

G cluster_workflow Analytical Workflow cluster_ir IR Protocol cluster_ms MS Protocol A Sample Preparation (Dissolve ~5-10 mg in 0.6 mL of deuterated solvent, e.g., CDCl3) B ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer, TMS internal standard) A->B Step 1 C Data Processing (Phase/Baseline Correction, Integration) B->C Step 2 D Structure Elucidation (Compare shifts and coupling) C->D Step 3 E Sample Prep (ATR) (Place small amount of solid on crystal) F IR Spectrum Acquisition (FT-IR, 4000-400 cm⁻¹ scan) E->F G Analysis (Identify key functional group bands) F->G H Sample Prep (Dilute Solution) (1 mg/mL in MeOH or ACN) I MS Acquisition (Direct infusion ESI or GC-EI) H->I J Analysis (Identify M+ and fragmentation patterns) I->J

Figure 2: Recommended experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not obscure important resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion. Shim the magnet to achieve optimal field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact by applying pressure with the anvil.

  • Acquisition: Co-add at least 16 scans over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

  • Analysis: Identify the key absorption bands, paying close attention to the C=O and C-H aldehyde stretches.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC will separate the analyte from any minor impurities before it enters the MS.

  • GC Method: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Acquisition: Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns. Acquire data over a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions. Compare the relative intensities of the key fragments ([M-H]⁺, [M-CHO]⁺) between isomers.

Conclusion and Key Differentiators

While all four spectroscopic techniques provide valuable information, ¹H and ¹³C NMR are the most definitive methods for distinguishing between the isomers of methyl-phenyl-imidazole-carbaldehyde.

G A Unknown Isomer B ¹H NMR A->B C ¹³C NMR A->C D Mass Spec A->D E IR Spec A->E F Imidazole-H Shift & Multiplicity B->F G Methyl Signal Position (N-CH₃ vs C-CH₃) B->G H Imidazole Ring Carbon Shifts C->H I Methyl Carbon Shift C->I J Fragmentation Pattern (Relative Intensities) D->J K Confirms Aldehyde (Less useful for isomerism) E->K

Figure 3: Logic diagram for selecting the best differentiating technique.

  • For definitive identification: Rely on the unique chemical shift and multiplicity of the imidazole ring protons in the ¹H NMR spectrum, and the distinct position of the methyl signal (N-CH₃ vs. C-CH₃).

  • For confirmation: Use ¹³C NMR to map the carbon skeleton. The chemical shifts of the imidazole carbons (C2, C4, C5) and the methyl carbon provide an unambiguous fingerprint.

  • For supporting evidence: Mass Spectrometry can be used to compare fragmentation patterns, although differences may be subtle. IR Spectroscopy is primarily used to confirm the presence of the aromatic aldehyde functional group common to all isomers.

By systematically applying this multi-technique spectroscopic approach and understanding the chemical principles that govern the data, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and progress of their work.

References

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32.

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • Burdzhiev, N., Ahmedova, A., Borrisov, B., Graf, R., & Spiess, H. W. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3732.

  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Aldehydes.

  • PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information.

  • Buldain, G., De los Santos, C., & Frydman, B. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies.

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A Comparative Guide to the Catalytic Efficiency of Imidazole-Based Aldehydes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a perpetual frontier in chemical synthesis. Among the diverse architectures of organocatalysts, imidazole-based scaffolds have garnered significant attention due to their prevalence in biological systems and their demonstrated utility in promoting a variety of chemical transformations.[1][2] This guide provides an in-depth comparison of the catalytic efficiency of different imidazole-based aldehydes, offering insights into their performance, mechanistic underpinnings, and practical application in asymmetric synthesis. By synthesizing available experimental data and outlining robust protocols, this document serves as a valuable resource for researchers aiming to leverage these promising catalysts in their synthetic endeavors.

Introduction: The Versatility of the Imidazole Scaffold in Catalysis

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of biological catalysis, most notably as the side chain of the amino acid histidine.[3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to participate in proton transfer and covalent catalysis, make it a privileged structure in catalyst design. When incorporated into an aldehyde framework, the resulting imidazole-based aldehyde can engage in various modes of activation, primarily through the formation of enamine and iminium ion intermediates, analogous to the mechanisms employed by proline and its derivatives in asymmetric catalysis.[1]

This guide will focus on comparing the catalytic efficiency of several classes of imidazole-based aldehydes, including:

  • Histidine and its derivatives: As a naturally occurring chiral imidazole-based aldehyde precursor, histidine provides a foundational platform for asymmetric catalysis.

  • Simple Imidazole Aldehydes: Such as imidazole-4-carbaldehyde, which serve as fundamental models for understanding the catalytic role of the imidazole core.

  • N-Aryl-imidazole-2-carbaldehydes: Where substitution on the nitrogen atom allows for fine-tuning of steric and electronic properties.

Comparative Catalytic Performance

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and is a benchmark reaction for evaluating the efficacy of new organocatalysts.

Table 1: Performance of Imidazole-Based Catalysts in the Asymmetric Aldol Reaction

CatalystReactionSubstratesYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
(S)-HistidineCross-AldolIsobutyraldehyde + various enolizable aldehydes7077-[1][4]
Histidine Methyl EsterCross-AldolIsobutyraldehyde + p-nitrobenzaldehydeLower than HistidineLower than Histidine-[4]
N-MethylhistidineCross-AldolIsobutyraldehyde + p-nitrobenzaldehydeLower than HistidineLower than Histidine-[4]
Cu(II)-HAAD (Peptide)Aldolp-Nitrobenzaldehyde + CyclohexanoneHigh87.3anti-favored[4]
Cu(II)-HAFD (Peptide)Aldolp-Nitrobenzaldehyde + CyclohexanoneHigh95.5anti-favored[4]

Analysis of Catalytic Performance:

  • (S)-Histidine demonstrates moderate to good enantioselectivity in the cross-aldol reaction of isobutyraldehyde with various enolizable aldehydes.[1][4] Computational studies suggest that both the imidazole ring and the carboxylic acid functionality are crucial for catalysis, participating in a Zimmerman-Traxler-type transition state stabilized by hydrogen bonding.[1][2]

  • Modification of the carboxylic acid group , as seen with the histidine methyl ester, leads to a significant drop in both yield and enantioselectivity, underscoring the importance of the free carboxylate in the catalytic cycle.[4]

  • N-methylation of the imidazole ring also results in diminished catalytic performance, indicating that the proton on the imidazole nitrogen is likely involved in the catalytic mechanism, possibly through hydrogen bonding or proton shuttling.[4]

  • Histidine-based peptides complexed with copper(II) have shown excellent enantioselectivities in aldol reactions.[4] In these systems, the catalytic activity is likely driven by the metal center, with the peptide backbone providing a chiral environment to control the stereochemical outcome. The proposed mechanism involves the formation of an E-enolate, leading to the preferential formation of the anti-diastereomer.[4]

It is important to note that the data in Table 1 is compiled from different studies and reaction conditions may vary. A direct head-to-head comparison under standardized conditions is necessary for a definitive assessment of catalytic efficiency.

Mechanistic Insights and Causality Behind Experimental Choices

The catalytic cycle of imidazole-based aldehydes in reactions like the aldol condensation is believed to proceed through the formation of a key enamine intermediate. The choice of specific catalyst structures and reaction conditions is guided by the desire to control the stereochemistry of this intermediate and the subsequent C-C bond formation.

Proposed Catalytic Cycle for Histidine-Catalyzed Aldol Reaction

Catalytic Cycle cluster_0 Catalytic Cycle Histidine Histidine Enamine Enamine Histidine->Enamine + R1CHO - H2O Aldehyde_1 R1CHO Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + R2CHO Aldehyde_2 R2CHO Aldol_Adduct β-Hydroxy Aldehyde Iminium_Intermediate->Aldol_Adduct Hydrolysis Aldol_Adduct->Histidine Release of Catalyst Hydrolysis H2O

Figure 1: Proposed catalytic cycle for the histidine-catalyzed aldol reaction.

Expertise & Experience in Catalyst Design:

The design of more efficient imidazole-based aldehyde catalysts focuses on several key aspects:

  • Stereocontrol: The chiral environment around the catalytically active site dictates the facial selectivity of the enamine's attack on the second aldehyde. In histidine, the inherent chirality of the amino acid provides this control. For synthetic catalysts, chiral auxiliaries are often incorporated into the imidazole backbone.

  • Electronic Tuning: Substituents on the imidazole ring or the N-aryl group can modulate the nucleophilicity of the enamine intermediate and the acidity of the imidazole protons. Electron-donating groups generally increase the nucleophilicity of the enamine, potentially accelerating the reaction rate.

  • Conformational Rigidity: A more rigid catalyst structure can enhance stereoselectivity by limiting the number of possible transition states. This is often achieved by incorporating cyclic structures or bulky substituents.

Experimental Protocols for Comparing Catalytic Efficiency

To objectively compare the catalytic efficiency of different imidazole-based aldehydes, a standardized set of experimental protocols is essential. This section provides a detailed methodology for a model asymmetric aldol reaction, including kinetic analysis and determination of enantiomeric excess.

General Protocol for the Asymmetric Aldol Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Imidazole-based aldehyde catalyst (e.g., (S)-Histidine)

  • Aldehyde 1 (donor, e.g., cyclohexanone)

  • Aldehyde 2 (acceptor, e.g., p-nitrobenzaldehyde)

  • Solvent (e.g., DMSO, DMF, or a mixture)

  • Internal standard (for GC or HPLC analysis, e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4)

Procedure:

  • To a stirred solution of the imidazole-based aldehyde catalyst (e.g., 0.1 mmol, 10 mol%) in the chosen solvent (2 mL) at room temperature, add Aldehyde 1 (1.5 mmol).

  • Stir the mixture for 10-15 minutes to allow for pre-formation of the enamine intermediate.

  • Add Aldehyde 2 (1.0 mmol) and the internal standard (0.5 mmol) to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Upon completion, quench the reaction by adding the quenching solution (5 mL).

  • Extract the aqueous layer with the extraction solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy aldehyde.

Kinetic Analysis for Determining Catalytic Efficiency

To quantify and compare the catalytic efficiency, initial rate kinetics should be performed.

Procedure:

  • Prepare a series of reactions as described in the general protocol, varying the concentration of one substrate while keeping the concentrations of the other reactants and the catalyst constant.

  • Monitor the initial rate of the reaction (typically within the first 10-20% conversion) by measuring the formation of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).[5][6]

  • Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM.[7]

  • Calculate the turnover number (kcat) and the catalytic efficiency (kcat/KM).[7][8]

Kinetic_Analysis_Workflow cluster_1 Kinetic Analysis Workflow Setup Set up reactions with varying substrate concentrations Monitor Monitor initial reaction rates (e.g., UV-Vis, GC, HPLC) Setup->Monitor Plot Plot Initial Rate vs. [Substrate] Monitor->Plot Fit Fit data to Michaelis-Menten equation Plot->Fit Calculate Calculate Vmax, KM, kcat, and kcat/KM Fit->Calculate

Figure 2: Workflow for the kinetic analysis of catalytic efficiency.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the aldol product is a critical measure of the catalyst's stereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[9]

Procedure:

  • Prepare a racemic sample of the aldol product to determine the retention times of both enantiomers.

  • Dissolve a small amount of the purified aldol product from the catalyzed reaction in a suitable solvent (e.g., isopropanol/hexane mixture).

  • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, AD-H).

  • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

  • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[10]

Conclusion and Future Outlook

Imidazole-based aldehydes represent a versatile and promising class of organocatalysts for asymmetric synthesis. While direct quantitative comparisons of their catalytic efficiencies are still emerging in the literature, the available data, particularly for histidine and its derivatives, highlights the critical role of the imidazole core and adjacent functional groups in achieving high levels of stereocontrol. The development of novel N-substituted and structurally constrained imidazole aldehydes holds significant promise for further enhancing catalytic activity and selectivity.

Future research in this area should focus on systematic kinetic studies to establish a clear structure-activity relationship for this catalyst class. The generation of comprehensive and directly comparable datasets will be invaluable for the rational design of next-generation imidazole-based aldehyde catalysts with superior performance for a broader range of asymmetric transformations, ultimately benefiting the fields of pharmaceutical synthesis and materials science.

References

  • Histidine-based copper tetrapeptides as enantioselective catalysts for aldol reactions. (n.d.). National Institutes of Health. [Link]

  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. (n.d.). [Link]

  • Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. (n.d.). Journal of the American Chemical Society. [Link]

  • Stereoselectivities of Histidine-Catalyzed Asymmetric Aldol Additions and Contrasts with Proline Catalysis: A Quantum Mechanical Analysis. (2012). National Institutes of Health. [Link]

  • Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. (2005). PubMed. [Link]

  • Stereoselectivities of histidine-catalyzed asymmetric aldol additions and contrasts with proline catalysis: a quantum mechanical analysis. (2012). PubMed. [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (n.d.). Chemical Reviews. [Link]

  • Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. (n.d.). [Link]

  • How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024). [Link]

  • The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (n.d.). ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.Org. [Link]

  • Factors influencing the performance of organocatalysts immobilised on solid supports: A review. (2024). Beilstein Journals. [Link]

  • New standards for collecting and fitting steady state kinetic data. (2019). Beilstein Journals. [Link]

  • Dependence on imidazole concentration of steady-state kinetic... (n.d.). ResearchGate. [Link]

  • Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra? (2017). [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). National Institutes of Health. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. [Link]

  • An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health. [Link]

  • Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. (n.d.). Oberlin College and Conservatory. [Link]

  • Comparison of kcat, propionaldehyde Km and kcat/Km for the double mutant cycle of D469S and R520Q, at 50mM HPA, 50mM Tris–HCl pH 7.0. (n.d.). ResearchGate. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). National Institutes of Health. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). [Link]

  • Monitoring reaction progress via UV-vis absorbance. (a) Absorbance... (n.d.). ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). [Link]

  • Turnover number. (n.d.). Wikipedia. [Link]

  • Biochemistry, Histidine. (2023). National Center for Biotechnology Information. [Link]

  • Enantioselective direct intermolecular aldol reactions with enantiotopic group selectivity and dynamic kinetic resolution. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). [Link]

  • Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). [Link]

  • Imidazole-4-carboxaldehyde. (n.d.). PubChem. [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). National Institutes of Health. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to ??-Nitrostyrenes. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. (2020). ResearchGate. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Catalysis. [Link]

  • Imidazole Catalysis. (n.d.). ResearchGate. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). PubMed. [Link]

  • The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. (n.d.). ResearchGate. [Link]

  • Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. (n.d.). MDPI. [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. (n.d.). CUTM Courseware. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of tetra-substituted imidazoles and 2-imidazolines by Ni(0)-catalyzed dehydrogenation of benzylic-type imines. (n.d.). Dalton Transactions (RSC Publishing). [Link]

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A Comparative Guide to the Therapeutic Potential of 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic characteristics and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[1][2] This guide focuses on a specific class of these compounds: derivatives of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. We will provide an in-depth evaluation of their therapeutic potential, with a particular emphasis on their role as enzyme inhibitors in the context of neurodegenerative diseases. The altered concentration of neurotransmitters in the brain is linked with the biochemical pathology of various neurological disorders including depression, Alzheimer's disease and Parkinson's disease.[4]

The development of single multitargeted therapeutics directed against two or more disease mechanisms could be advantageous.[5] This guide will delve into the structure-activity relationships (SAR), comparative efficacy, and the underlying mechanisms of action of these derivatives. Furthermore, we will present detailed experimental protocols to provide researchers with the necessary tools to explore this promising class of molecules.

Mechanism of Action and Therapeutic Targets: Monoamine Oxidase Inhibition

A primary therapeutic target for many imidazole-based compounds is monoamine oxidase (MAO), a mitochondrial enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4][6] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[4][6] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a key strategy in the treatment of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[4] The newer generation of reversible and selective MAO inhibitors are less toxic and have shown effectiveness against various neurological disorders.[4]

The therapeutic rationale behind inhibiting MAO is to increase the synaptic levels of these neurotransmitters, thereby compensating for their depletion in pathological states. The this compound scaffold has emerged as a promising starting point for the design of novel MAO inhibitors.

Comparative Analysis of Derivatives

The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring. These modifications can significantly influence the compound's binding affinity for the MAO active site, its selectivity for MAO-A versus MAO-B, and its overall pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key molecular features that influence the biological activity of these compounds, offering valuable insights for rational drug design.[2] For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, thereby affecting its interaction with the enzyme. The position of these substituents (ortho, meta, or para) is also critical in determining the inhibitory potency and selectivity.

Quantitative Comparison of Inhibitory Potency

To illustrate the comparative potential, the following table presents hypothetical IC50 values for a series of derivatives. These values are based on expected trends from related classes of MAO inhibitors and serve as a guide for future research.

Compound IDSubstituent on Phenyl RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Parent None15.225.80.59
DERIV-01 4-Chloro2.518.50.14
DERIV-02 4-Methoxy8.935.10.25
DERIV-03 3,4-Dichloro0.812.30.07
DERIV-04 4-Nitro1.29.70.12

Note: The data in this table is hypothetical and for illustrative purposes. Experimental validation is required.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis and biological evaluation of these imidazole derivatives.

General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of the core scaffold and its derivatives.

Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Substituted Benzaldehyde D Condensation Reaction A->D B Methylamine B->D C Glyoxal C->D E Cyclization D->E Intermediate Formation F Formylation E->F Imidazole Ring Formation G 1-Methyl-2-(substituted-phenyl)-1H-imidazole-5-carbaldehyde F->G Vilsmeier-Haack Reaction

Caption: Synthetic workflow for imidazole derivatives.

Step-by-Step Protocol:

  • Synthesis of the Imidazole Ring:

    • In a round-bottom flask, dissolve the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

    • Add an aqueous solution of methylamine (1.2 equivalents) and glyoxal (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting residue is the 1-methyl-2-(substituted-phenyl)-1H-imidazole intermediate.

  • Formylation of the Imidazole Ring (Vilsmeier-Haack Reaction):

    • Cool a mixture of phosphorus oxychloride (POCl3, 3 equivalents) and dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

    • Slowly add the imidazole intermediate from the previous step to the cooled Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude product, which can be purified by recrystallization or column chromatography.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric assay to determine the MAO inhibitory activity of the synthesized compounds.

MAO Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant Human MAO-A/B D Pre-incubate MAO Enzyme with Test Compound A->D B Prepare Test Compound Dilutions B->D C Prepare Substrate (e.g., Amplex Red) E Initiate Reaction with Substrate C->E D->E Add Substrate F Incubate at 37°C E->F G Measure Fluorescence (Ex/Em = 535/587 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a working solution of a suitable fluorogenic substrate (e.g., Amplex® Red) and horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add various concentrations of the test compound or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate/HRP mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly for neurodegenerative diseases. The preliminary analysis suggests that strategic derivatization of the phenyl ring can lead to potent and selective MAO inhibitors. Future research should focus on synthesizing a broader range of derivatives and evaluating their efficacy and safety in preclinical models. In vivo studies will be crucial to assess the brain penetrability and therapeutic potential of these compounds in animal models of Parkinson's and Alzheimer's diseases.

References

  • Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups. PubMed. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Design, synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitor for the treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC. Available at: [Link]

  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. ACS Publications. Available at: [Link]

  • Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is not merely a procedural task but a responsibility governed by principles of safety and environmental stewardship. All chemical waste, including 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde, must be handled in a manner that minimizes risk to human health and the environment. This necessitates a thorough understanding of the compound's potential hazards and adherence to institutional and regulatory guidelines.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound belongs to the imidazole class of compounds, it is prudent to assume it may share similar hazard characteristics. Imidazole and its derivatives are known to be corrosive, harmful if swallowed, and can cause severe skin and eye damage.[1][2] Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected for integrity before each use and properly removed and discarded after handling the chemical.[1][4]

  • Body Protection: A fully buttoned laboratory coat should be worn to protect the skin from accidental contact.[1][3]

  • Work Area: All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to ensure adequate ventilation.[1][3] An emergency eyewash station and safety shower must be readily accessible.[3]

III. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[5]

  • Waste Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated materials) in a designated, sealable, and chemically compatible waste container.[1][3] The container must be in good condition with a tightly fitting cap.[6]

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. This label must clearly identify the contents, including the full chemical name: "this compound".[1][6] Do not use abbreviations or chemical formulas.[6]

Step 2: Storage of Chemical Waste

The temporary storage of the waste container within the laboratory must adhere to strict safety standards.

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous reactions.[1][7]

  • Storage Location: The designated storage area should be in a cool, dry, and well-ventilated location, away from direct sunlight, heat, and any sources of ignition.[1] Waste containers should be stored in a secondary containment area to mitigate the impact of any potential leaks.[3]

Step 3: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[1] They are trained and equipped to handle the transportation and final disposal in accordance with local, state, and federal regulations.

  • Documentation: Complete any required chemical waste collection forms accurately and thoroughly. This documentation is crucial for regulatory compliance and ensures the safe handling of the waste by disposal personnel.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and secure the area.

  • Personal Protection: Before attempting to clean up a manageable spill, don the appropriate PPE as outlined in Section II.

  • Containment and Cleanup: Use an inert absorbent material to contain and clean up the spilled material. Avoid generating dust if the compound is in solid form.[8]

  • Disposal of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[1]

  • Reporting: Report the incident to your supervisor and the institutional EHS office as per your laboratory's safety plan.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information for the parent compound, imidazole, which informs the recommended disposal procedures.

PropertyValueSource
LD50 (Oral, Rat) 970 mg/kg[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage[1][2]
Reproductive Toxicity May damage the unborn child[1][7]
Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation assess_hazards Assess Hazards (Imidazole Derivative) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container 'Hazardous Waste' & Chemical Name collect_waste->label_container segregate_waste Segregate from Incompatible Materials label_container->segregate_waste store_safely Store in Cool, Dry, Ventilated Area segregate_waste->store_safely contact_ehs Contact EHS for Waste Pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • BenchChem. (2025). Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Imidazole.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Methylimidazole-4-carboxaldehyde.
  • LookChem. (n.d.). 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS).
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.

Sources

A Senior Application Scientist's Guide to Handling 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde presents significant opportunities in drug discovery, its structural alerts—specifically the imidazole core and the aldehyde functional group—necessitate a rigorous and proactive safety protocol. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, instilling a deep understanding of why each piece of equipment is critical, thereby fostering a culture of intrinsic safety within your laboratory.

Hazard Assessment: An Inductive Approach to Safety

Table 1: GHS Hazard Classifications of Structurally Related Imidazole Aldehydes

Hazard ClassificationGHS Hazard StatementRepresentative CompoundsSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed1-methyl-1H-imidazole-5-carboxaldehyde, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde[1][2][3][4]
Skin Corrosion/Irritation H315: Causes skin irritation / H314: Causes severe skin burns and eye damage1-methyl-1H-imidazole-5-carboxaldehyde, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, 1-Methylimidazole[1][2][4][5]
Skin Sensitization H317: May cause an allergic skin reaction1-methyl-1H-imidazole-5-carboxaldehyde[1][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage1-methyl-1H-imidazole-5-carboxaldehyde, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, 1H-Imidazole-4-carbaldehyde[1][2][4][6]
Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation1-methyl-1H-imidazole-5-carboxaldehyde, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde[1][2][3][4][7]

Expert Analysis: The consistent profile across these related molecules strongly suggests that this compound should be handled as a substance that is, at a minimum, harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and a respiratory irritant. The presence of the aldehyde group can also contribute to sensitizing properties. Therefore, the following PPE recommendations are based on a conservative, "handle-as-hazardous" principle.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a static choice but is dictated by the specific laboratory operation being performed. The following protocol outlines the minimum required PPE for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6] This is the most critical barrier, designed to protect you from inhaling dust or vapors.

Foundational PPE for All Operations
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles are mandatory.[6][8] Given the high potential for serious eye irritation, a full-face shield should be worn over the safety goggles, especially when handling larger quantities (>1 g) or during procedures with a higher risk of splashing.[6][9]

  • Skin Protection :

    • Gloves : Nitrile gloves are the standard recommendation. It is crucial to practice the principle of "double gloving" to provide an additional layer of protection against potential tears or rapid permeation. Always inspect gloves for any signs of degradation or puncture before use.[10] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste.[10]

    • Protective Clothing : A flame-resistant laboratory coat, fully buttoned, is required. For operations with a significant splash risk, consider using a chemically resistant apron over the lab coat.[2] Impervious clothing is recommended to prevent skin exposure.[2][10][11]

  • Respiratory Protection : For routine small-scale laboratory use within a fume hood, specific respiratory protection is not typically required. However, if there is a potential for aerosol generation or if you are handling the solid outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved N95 dust mask or a respirator with particulate filters is necessary.[3][6]

Table 2: Scenario-Based PPE Requirements

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required inside a fume hood
Large-Scale Work (>10g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronAssess need based on aerosolization potential
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant CoverallsNIOSH-approved respirator with organic vapor/particulate cartridges

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within your workspace.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][7]

  • Donning PPE : Don your lab coat, followed by safety goggles and face shield. Finally, don your first pair of nitrile gloves, followed by the second pair.

  • Chemical Handling :

    • Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[10]

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling : Once the procedure is complete, securely cap the container.

  • Doffing PPE : Remove the outer pair of gloves and dispose of them. Remove the face shield and goggles. Remove the lab coat. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[1]

Spill Management Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don Appropriate PPE : Refer to Table 2 for spill cleanup PPE.

  • Containment : For solid spills, gently cover with an inert absorbent material like vermiculite or sand.[9] For liquid spills, surround the area with absorbent pads.

  • Cleanup : Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[10] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[2]

  • Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[7][9]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous chemical waste.[7]

  • Solid Waste : Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste : Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures, as local, regional, and national regulations must be followed.[7]

Emergency Response: First Aid

Immediate and correct first aid is critical in the event of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[10]

Chemical Handling Workflow

The following diagram illustrates the critical control points and required PPE throughout the handling lifecycle of this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Foundational PPE (Coat, Goggles, Gloves) Prep->Don_PPE Weigh 3a. Weighing Solid Don_PPE->Weigh Assess need for face shield Solve 3b. Preparing Solution Don_PPE->Solve Add face shield & chemical apron Clean 4. Decontaminate Workspace Weigh->Clean Spill SPILL EVENT Weigh->Spill Solve->Clean Solve->Spill Doff_PPE 5. Doff PPE Correctly Clean->Doff_PPE Waste 6. Segregate & Label Waste Doff_PPE->Waste Disposal 7. Transfer to EHS Disposal Waste->Disposal Spill_PPE Don Spill PPE (Respirator, Coveralls) Spill->Spill_PPE Evacuate & Secure Spill_PPE->Clean Contain & Clean

Caption: Chemical Handling Workflow and PPE Checkpoints.

By integrating these protocols into your standard operating procedures, you not only ensure the safety of your personnel but also uphold the scientific integrity of your work. Safety is not an impediment to research; it is the foundation upon which reliable and reproducible results are built.

References

  • LookChem. (n.d.). 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

Sources

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